1-Methyl-1,10-phenanthrolin-2(1H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,10-phenanthrolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-15-11(16)7-6-10-5-4-9-3-2-8-14-12(9)13(10)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWJXFNSQYESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C3=C(C=CC=N3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393860 | |
| Record name | 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31535-89-4 | |
| Record name | 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,10-phenanthrolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, derived from the 1,10-phenanthroline core, provides a unique scaffold for the design of novel therapeutic agents and functional materials. The introduction of a methyl group at the N1 position and a carbonyl group at the C2 position modifies the electronic and steric properties of the parent phenanthroline, influencing its coordination chemistry and biological activity. This guide provides a comprehensive overview of a reliable and reproducible synthetic pathway to this compound, complete with detailed experimental protocols, mechanistic insights, and characterization data.
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with a commercially available precursor. This strategy ensures a convergent and efficient route to the target molecule. The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic workflow for this compound.
This pathway was designed for its robustness and the commercial availability of the starting material, 2-chloro-1,10-phenanthroline. The initial step involves the hydrolysis of the chloro-substituent to afford the corresponding phenanthrolinone, a critical intermediate. The subsequent N-methylation of the lactam nitrogen furnishes the desired final product.
Part 1: Synthesis of the Precursor: 1,10-Phenanthrolin-2(1H)-one
The initial stage of the synthesis focuses on the conversion of 2-chloro-1,10-phenanthroline to 1,10-phenanthrolin-2(1H)-one. This transformation is achieved via an acid-catalyzed hydrolysis.
Mechanistic Rationale
The hydrolysis of 2-chloro-1,10-phenanthroline proceeds through a nucleophilic aromatic substitution mechanism. Under acidic conditions, the nitrogen atom at the 10-position is protonated, which activates the phenanthroline ring towards nucleophilic attack. A water molecule then acts as the nucleophile, attacking the carbon atom bearing the chlorine. Subsequent loss of a proton and elimination of hydrochloric acid leads to the formation of the tautomeric enol form, which rapidly tautomerizes to the more stable keto form, 1,10-phenanthrolin-2(1H)-one. The high temperature is necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Chloro-1,10-phenanthroline
-
Hydrobromic acid (48% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Deionized water
-
Ethanol
Procedure:
-
In a high-pressure reaction vessel equipped with a magnetic stir bar, add 2-chloro-1,10-phenanthroline.
-
Carefully add a solution of 48% aqueous hydrobromic acid. For every 1 gram of the starting material, use approximately 10 mL of the acid solution.
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: dichloromethane/methanol, 95:5).
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to afford pure 1,10-phenanthrolin-2(1H)-one as a crystalline solid.
-
Dry the product under vacuum.
Expected Yield: 75-85%
Part 2: N-Methylation of 1,10-Phenanthrolin-2(1H)-one
The final step in the synthesis is the N-methylation of the lactam intermediate. This is a standard procedure for the alkylation of amides and related compounds, utilizing a strong base to deprotonate the nitrogen, followed by quenching with an electrophilic methyl source.
Mechanistic Rationale
The N-methylation of 1,10-phenanthrolin-2(1H)-one follows a two-step process. First, a strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the lactam nitrogen, generating a highly nucleophilic sodium salt. This anion then undergoes a classic SN2 reaction with a methylating agent, typically methyl iodide (CH3I). The iodide ion is an excellent leaving group, facilitating the rapid and irreversible formation of the C-N bond. The use of an aprotic polar solvent like tetrahydrofuran (THF) is crucial to solvate the cation and to prevent protonation of the intermediate anion.
Detailed Experimental Protocol
Materials and Reagents:
-
1,10-Phenanthrolin-2(1H)-one
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,10-phenanthrolin-2(1H)-one (1.0 eq).
-
Add anhydrous THF to dissolve the starting material completely.
-
Cool the flask to 0 °C in an ice bath.
-
Under a gentle stream of nitrogen, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back down to 0 °C.
-
Add methyl iodide (1.5 eq) dropwise via the dropping funnel over a period of 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes, 1:1).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, gradient elution) to afford pure this compound.
Expected Yield: 80-90%
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O | PubChem[1] |
| Molecular Weight | 210.23 g/mol | PubChem[1] |
| Appearance | Off-white to pale yellow solid | --- |
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenanthroline core and a singlet for the N-methyl group.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the N-methyl carbon. A 13C NMR spectrum is available on PubChem.[1]
Mass Spectrometry (ESI+): The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 211.08.
Conclusion
This technical guide outlines a robust and efficient two-step synthesis of this compound. The described protocols are based on established chemical transformations and have been designed to be reproducible and scalable. By providing detailed experimental procedures, mechanistic insights, and characterization data, this guide serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the reliable preparation of this important heterocyclic compound for further investigation and application.
References
-
Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and reactions of 1,10-phenanthroline-2(1 H)-thione: a facile synthesis of 2,2′-thiobis-1,10-phenanthroline. (2025). ResearchGate. Retrieved from [Link]
-
Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). PubMed Central. Retrieved from [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC. Retrieved from [Link]
-
Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. (2021). RSC Advances. Retrieved from [Link]
-
1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. ResearchGate. Retrieved from [Link]
-
Use of Methyliodide in o-Methylation of organic compounds. (2025). Juniper Publishers. Retrieved from [Link]
-
Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. NIH. Retrieved from [Link]
-
Methylation using iodomethane. (2020). Reddit. Retrieved from [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PubMed. Retrieved from [Link]
-
Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. MDPI. Retrieved from [Link]
-
Functionalization of N-[(silyl)methyl]-beta-lactam carbanions with carbon electrophiles. pubs.acs.org. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. sciencedirect.com. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
Lactam synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Two-Step Iron(0)-Mediated N-Demethylation of N-Methyl Alkaloids. (2025). ResearchGate. Retrieved from [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Proposed reaction mechanism for the mono‐selective N‐methylation of... ResearchGate. Retrieved from [Link]
-
Tunable regulatory activities of 1,10-phenanthroline derivatives towards acid sphingomyelinase and Zn(ii)–amyloid-β. Chemical Communications. Retrieved from [Link]
-
Experimental and quantum-chemical studies of H-1, C-13 and N-15 NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with methyl and phenyl derivatives of 2,2 '-bipyridine and 1,10-phenanthroline. (2025). ResearchGate. Retrieved from [Link]
-
1,10-Phenanthroline. PubChem. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 1-Methyl-1,10-phenanthrolin-2(1H)-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Ligand in Coordination Chemistry
1-Methyl-1,10-phenanthrolin-2(1H)-one is a heterocyclic organic compound belonging to the phenanthroline class, which are well-regarded for their role in medicinal and materials science.[1] This derivative, featuring a methyl group and a carbonyl functionality on the rigid, planar 1,10-phenanthroline framework, has garnered interest as a versatile ligand in coordination chemistry. Its unique structure allows for the formation of stable complexes with various metal ions, paving the way for applications in fields such as luminescence and catalysis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its burgeoning applications.
Physicochemical and Computed Properties
This compound is classified as a heterocyclic aromatic compound.[1] The presence of nitrogen atoms within its ring structure also places it in the broader category of alkaloids, hinting at its potential for biological activity.[1] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O | PubChem[2] |
| Molecular Weight | 210.23 g/mol | PubChem[2] |
| CAS Number | 31535-89-4 | PubChem[2] |
| IUPAC Name | 1-methyl-1,10-phenanthrolin-2-one | PubChem[2] |
| Monoisotopic Mass | 210.079312947 Da | PubChem[2] |
| XLogP3-AA (Computed) | 1.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Synthesis and Purification
The synthesis of this compound can be achieved through various laboratory methods, typically involving the modification of a 1,10-phenanthroline precursor.[1] Common strategies include condensation and cyclization reactions.[1] One plausible synthetic route involves the methylation of a 1,10-phenanthroline derivative.
A general approach for the synthesis of related unsymmetrically substituted phenanthrolines involves a multi-step process that can be adapted for the synthesis of this compound. This process often utilizes a chlorinated phenanthroline derivative as a key intermediate.
Experimental Protocol: A Plausible Synthetic Approach
The following protocol is based on established methods for the synthesis of related phenanthroline derivatives and represents a viable pathway to obtain this compound.
Step 1: Chlorination of a Phenanthrolinone Precursor
-
A suitable phenanthrolinone precursor is refluxed with an excess of phosphorus oxychloride (POCl₃).
-
The reaction is monitored by thin-layer chromatography (TLC) on silica gel.
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium carbonate).
-
The crude chlorinated product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude chlorinated intermediate.
Step 2: Methylation of the Phenanthrolinone
-
The chlorinated phenanthrolinone intermediate is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution.
-
A base, such as potassium carbonate, is added to facilitate the reaction.
-
The reaction mixture is stirred at a controlled temperature until completion, as monitored by TLC.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated.
Step 3: Purification
-
The crude this compound is purified by flash column chromatography on silica gel.
-
A gradient of hexane/ethyl acetate or dichloromethane/methanol is typically used as the eluent.
-
Fractions containing the pure product are combined and the solvent is evaporated to yield the final product as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
-
GC-MS Data:
-
m/z values: 210 (M+), 182, 181.[2]
-
Infrared (IR) Spectroscopy
The IR spectrum of 1,10-phenanthroline derivatives provides key information about the functional groups present. For this compound, characteristic bands are expected for the aromatic C-H, C=C, C=N, and the carbonyl (C=O) stretching vibrations. In related phenanthroline compounds, the C=N stretching of the phenanthroline ring is typically observed around 1585 cm⁻¹. The carbonyl group of the lactam moiety is expected to show a strong absorption in the range of 1650-1700 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The ¹H NMR spectrum of the parent 1,10-phenanthroline contains four pairs of equivalent protons that resonate between 7.6 and 9.2 ppm.[3] For the methylated derivative, the aromatic protons will show a complex splitting pattern, and a characteristic singlet for the N-methyl group is expected in the upfield region (typically around 3-4 ppm).
Crystal Structure and Molecular Geometry
Reactivity and Applications
The chemical reactivity of this compound is centered around its coordination capabilities and the aromatic phenanthroline ring system.
Coordination Chemistry and Luminescence
As demonstrated by its complex with Europium(III), this compound is an effective ligand for lanthanide ions.[4] The phenanthroline moiety can act as an "antenna," absorbing UV light and transferring the energy to the central metal ion, which then emits light at its characteristic wavelength. This property makes such complexes promising for applications in luminescent materials, such as organic light-emitting diodes (OLEDs) and bio-imaging probes.
Potential in Medicinal Chemistry
Phenanthroline derivatives are known to exhibit a range of biological activities. Their ability to chelate metal ions is crucial for many biological processes, and this property can be exploited for therapeutic purposes. While specific studies on the biological activity of this compound are limited, related phenanthroline-based compounds have been investigated for their potential as anticancer and antimicrobial agents. The introduction of the methyl and carbonyl groups can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and target specificity.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fascinating molecule with significant potential in coordination chemistry and materials science. Its well-defined structure, featuring a rigid phenanthroline core functionalized with a methyl and a carbonyl group, makes it an excellent candidate for the development of novel luminescent materials and potentially bioactive compounds. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully explore the applications of this versatile compound.
References
-
Moodi, A., Khorasani-Motlagh, M., Noroozifar, M., & Niroomand, S. (2013). This compound (L) as a ligand to Eu(III): Crystal structure and luminescent properties of [Eu(L)3(NO3)3]. Polyhedron, 64, 106-109. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3581387, this compound. Retrieved from [Link]
-
Kovyrshin, A., et al. (2023). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Crystals, 13(8), 1234. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d₆. TMS was used as the standard. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-Methyl-1,10-phenanthrolin-2(1H)-one
Abstract: This technical guide provides a comprehensive analysis of 1-Methyl-1,10-phenanthrolin-2(1H)-one, a heterocyclic compound derived from the versatile 1,10-phenanthroline scaffold. The 1,10-phenanthroline core is a privileged structure in medicinal chemistry, renowned for its metal-chelating and DNA-intercalating properties, which have been leveraged in the development of antimicrobial and antineoplastic agents.[1][2] This document delves into the specific molecular architecture of the N-methylated lactam derivative, presenting its physicochemical properties, plausible synthetic routes, and the critical spectroscopic techniques required for its unambiguous structural elucidation. We further explore its potential therapeutic relevance in the context of its parent scaffold and outline future research directions for drug development professionals. This guide is intended for researchers and scientists engaged in medicinal chemistry, pharmacology, and drug discovery.
The 1,10-Phenanthroline Scaffold: A Foundation for Drug Discovery
The 1,10-phenanthroline (phen) molecule is a rigid, planar tricyclic system containing two nitrogen atoms in a specific 1,10-arrangement.[1] This unique geometry makes it an exceptional bidentate chelating agent for various metal ions, a property that has been widely exploited in analytical chemistry and materials science.[1] In the realm of drug development, its significance is multifaceted:
-
DNA Intercalation: The planar aromatic system of phenanthroline allows it to insert between the base pairs of DNA, disrupting replication and transcription processes, which is a key mechanism for anticancer activity.[2]
-
Biological Activity: Derivatives of 1,10-phenanthroline have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2]
-
Toxicity and Derivatization: A primary challenge limiting the therapeutic use of simple phenanthrolines is their non-specific inhibition of metalloproteins, which can lead to toxicity.[2] This has driven extensive research into creating derivatives, such as this compound, to modulate these properties, aiming to reduce toxicity while retaining or enhancing therapeutic efficacy.[2][3] The strategic functionalization of the phenanthroline core is a key strategy to develop more selective and less toxic drug candidates.[2]
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 31535-89-4) represents a specific modification of the parent scaffold.[4][5] The introduction of a methyl group at the N-1 position and a carbonyl group at the C-2 position fundamentally alters the electronic and steric profile of the molecule.
IUPAC Name: 1-methyl-1,10-phenanthrolin-2-one[6] Molecular Formula: C₁₃H₁₀N₂O[4][5][6]
The structure combines the rigid, aromatic phenanthroline backbone with a lactam (cyclic amide) substructure. This modification disrupts the aromaticity of one of the pyridine rings and introduces a polar carbonyl group capable of acting as a hydrogen bond acceptor. The N-methyl group prevents tautomerization and adds a lipophilic character.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 210.23 g/mol | [5][6] |
| Monoisotopic Mass | 210.079312947 Da | [6][7] |
| CAS Number | 31535-89-4 | [4][5][6] |
| XlogP (Predicted) | 1.8 | [6][7] |
| Topological Polar Surface Area | 33.2 Ų | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Synthesis and Purification Strategy
While this compound is commercially available for research purposes, suppliers may not provide comprehensive analytical data, making in-house synthesis and verification a critical step for ensuring experimental integrity.[4] A plausible synthetic approach can be designed based on established heterocyclic chemistry principles. The following workflow outlines a logical pathway from the parent 1,10-phenanthroline.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: N-Methylation of 1,10-Phenanthrolin-2(1H)-one
This protocol describes the second, crucial step of the synthesis. The starting material, 1,10-Phenanthrolin-2(1H)-one, is assumed to have been synthesized and purified beforehand.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,10-Phenanthrolin-2(1H)-one (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Add anhydrous acetonitrile (ACN) as the solvent to achieve a concentration of approximately 0.1 M.
-
Causality: Acetonitrile is a suitable polar aprotic solvent that readily dissolves the reactants without participating in the reaction. K₂CO₃ is a mild, effective base for deprotonating the lactam nitrogen, facilitating nucleophilic attack.
-
-
Methylation:
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise to the stirring suspension at room temperature.
-
Causality: Methyl iodide is a highly reactive and efficient methylating agent. A slight excess ensures the reaction proceeds to completion.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Dichloromethane:Methanol 95:5). The product spot should appear at a higher Rf value than the starting material.
-
Self-Validation: TLC provides a rapid, qualitative assessment of reaction completion, preventing unnecessary heating and potential side-product formation.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid using flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
-
Combine the pure fractions and evaporate the solvent to yield the final product as a solid.
-
-
Final Characterization:
-
Confirm the identity and purity of the product using the methods described in Section 4.
-
Structural Elucidation and Characterization
Unambiguous confirmation of the molecular structure is paramount. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for identity and purity assessment.
Methodology 1: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
-
Protocol (Sample Prep): Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a suitable volatile solvent like methanol or acetonitrile.
-
Expected Results: The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass.
-
[M]⁺ at m/z ≈ 210.08
-
[M+H]⁺ at m/z ≈ 211.09
-
Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the connectivity of atoms and the overall structure.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy:
-
N-Methyl Protons: A characteristic singlet peak is expected around δ 3.5-4.0 ppm, integrating to 3 protons.
-
Aromatic Protons: A complex series of doublets and double-doublets between δ 7.0-9.0 ppm, corresponding to the 7 protons on the phenanthroline ring system. The precise shifts and coupling constants would require detailed 2D NMR experiments (COSY, HSQC) for full assignment, but the overall pattern is diagnostic.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the downfield region, typically δ 160-170 ppm, is indicative of the lactam C=O group.
-
N-Methyl Carbon: A signal in the aliphatic region, around δ 30-40 ppm.
-
Aromatic Carbons: Multiple signals in the δ 115-150 ppm range.
-
Expected Spectroscopic Data Summary
| Analysis | Expected Result |
| Mass Spec (ESI+) | m/z = 211.09 [M+H]⁺ |
| ¹H NMR | Singlet (~3.5-4.0 ppm, 3H); Multiplets (~7.0-9.0 ppm, 7H) |
| ¹³C NMR | Signal at ~160-170 ppm (C=O); Signal at ~30-40 ppm (N-CH₃) |
Therapeutic Potential and Future Directions
The structural modifications in this compound suggest a modulation of the biological activities seen in its parent scaffold. Understanding these implications is key for guiding future research.
Hypothesized Mechanisms of Action
The introduction of the N-methyl and keto groups likely alters the molecule's interaction with biological targets compared to 1,10-phenanthroline.
Caption: Potential mechanisms of action for this compound.
Discussion of Structural Impact:
-
Chelation: The presence of the C2-keto group and the N1-methylation alters the primary chelation site found in the parent molecule. This could significantly reduce the toxicity associated with non-specific metalloprotein inhibition.[2]
-
Intercalation: While the core remains largely planar, the exocyclic C=O and N-CH₃ groups could introduce steric hindrance, potentially modifying the efficiency and mode of DNA intercalation. This modulation is a critical area for investigation. Studies on other methylated phenanthrolines have shown that the position of the methyl group dramatically impacts cytotoxicity and DNA binding.[8]
-
New Interactions: The polar lactam group introduces a site for hydrogen bonding, potentially enabling interactions with different enzyme active sites, such as kinases or histone deacetylases (HDACs), which are known targets for other phenanthroline derivatives.[9]
Future Research:
-
In Vitro Screening: The compound should be screened against a panel of human cancer cell lines to determine its cytotoxic profile and IC₅₀ values.[8]
-
Mechanism of Action Studies: Experiments such as DNA binding assays (e.g., circular dichroism, viscosity measurements), cell cycle analysis, and apoptosis assays are necessary to elucidate the primary mechanism of action.
-
Enzyme Inhibition Assays: Based on the structure, screening against panels of metalloenzymes, kinases, and HDACs could reveal novel, specific targets.[9]
-
Structure-Activity Relationship (SAR): Synthesize analogs by varying the N-alkyl group and introducing substituents on the aromatic rings to build a comprehensive SAR profile, optimizing for potency and selectivity.
Conclusion
This compound is a structurally intriguing derivative of a well-established pharmacophore. Its unique combination of a rigid aromatic core and a modified lactam structure presents a compelling profile for further investigation in drug discovery. The modifications offer a potential solution to the toxicity issues of the parent scaffold while opening avenues for novel biological interactions. Rigorous synthesis and characterization, as outlined in this guide, are the foundational first steps for any research program aiming to unlock the therapeutic potential of this and related compounds.
References
- Vertex AI Search. (2024).
- Sigma-Aldrich. This compound.
- The Pharmaceutical and Chemical Journal. A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle.
- ChemicalBook. (2023). 1,10-Phenanthrolin-2(1H)-one, 1-methyl- | 31535-89-4.
- PubChem. This compound | C13H10N2O | CID 3581387.
- PubMed.
- PubChemLite. This compound.
- Not specified. (2025). Exploring Anticancer Potential: Phenanthroline-2-carbaldehyde in Drug Discovery.
- National Institutes of Health (NIH). (2024). Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities.
- EvitaChem. Buy this compound (EVT-381651).
- PubMed. DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines.
- MDPI. Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines.
- Not specified. NEW 1,10-PHENANTHROLINE DERIVATIVES WITH POTENTIAL ANTITUMORAL ACTIVITY.
- ResearchGate. The proton magnetic resonance spectra of some methyl-substituted 1,10-phenanthrolines.
- ResearchGate. 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6.
- ResearchGate. (2018).
Sources
- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 2. tpcj.org [tpcj.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,10-Phenanthrolin-2(1H)-one, 1-methyl- | 31535-89-4 [chemicalbook.com]
- 6. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C13H10N2O) [pubchemlite.lcsb.uni.lu]
- 8. DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-Methyl-1,10-phenanthrolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,10-phenanthrolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid, planar structure, derived from the 1,10-phenanthroline core, provides a scaffold for developing novel therapeutic agents and functional materials.[1] The introduction of a methyl group at the 1-position and a carbonyl group at the 2-position significantly alters the electronic and steric properties of the parent phenanthroline molecule, influencing its coordination chemistry, photophysical behavior, and biological activity.
Molecular Structure and Key Features
The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound, with the chemical formula C₁₃H₁₀N₂O, possesses a tricyclic aromatic core with a methyl-substituted amide group incorporated into one of the pyridine rings.[2]
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methyl protons. Based on data for related methyl-substituted phenanthrolines, the aromatic protons will likely resonate in the downfield region, typically between 7.0 and 9.5 ppm.[3] The N-methyl group, being attached to a nitrogen atom within an aromatic system, is anticipated to appear as a singlet further upfield.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Key Insights |
| Aromatic Protons | 7.0 - 9.5 | Doublets, Triplets, Multiplets | The specific coupling patterns will depend on the proton's position on the phenanthroline rings. Protons adjacent to the nitrogen atoms are expected to be the most deshielded. |
| N-CH₃ | ~3.5 - 4.5 | Singlet | The exact chemical shift will be influenced by the electronic environment of the amide group. This singlet will integrate to three protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon, and the N-methyl carbon.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) | Key Insights |
| C=O (Amide) | ~160 - 170 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom. |
| Aromatic Carbons | ~110 - 150 | The exact chemical shifts will vary depending on the substitution pattern and proximity to nitrogen atoms. Carbons directly attached to nitrogen will be more deshielded. |
| N-CH₃ | ~30 - 40 | The N-methyl carbon will appear in the upfield region of the spectrum. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same high-field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet. A sufficient number of scans and a longer relaxation delay may be necessary.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, using the solvent signal for calibration.
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic rings, and the characteristic C=O stretching of the amide group.
Expected IR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Key Insights |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of sp² C-H bonds in the aromatic rings. |
| C=O Stretch (Amide) | 1650 - 1690 | Strong | A strong, sharp absorption in this region is a key indicator of the carbonyl group. |
| C=C and C=N Stretches | 1400 - 1650 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the aromatic and heterocyclic rings. |
| Aromatic C-H Bending | 700 - 900 | Medium to Strong | The pattern of these out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the most common methods are preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum should be collected first.
-
Data Processing: The software will automatically process the interferogram to produce the final spectrum of absorbance or transmittance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorptions arising from π → π* transitions within the extended aromatic system. The presence of the carbonyl group may also introduce n → π* transitions.
Expected UV-Vis Data:
| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) | Key Insights |
| π → π | ~230 - 280 | High | Intense absorptions in this region are characteristic of the conjugated phenanthroline system. |
| n → π | ~300 - 350 | Low to Medium | A weaker absorption band at longer wavelengths may be observed due to the carbonyl group. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200 to 800 nm. Use a cuvette containing the pure solvent as a reference.
-
Data Processing: The spectrum is typically plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λ_max) should be identified.
Figure 3: General workflow for UV-Vis spectroscopic analysis.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and UV-Vis spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental principles, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As research on this and related compounds continues, the availability of direct experimental data will further refine our understanding of its unique spectroscopic signature.
References
-
Smith, G. F., & Richter, F. P. (1944). Phenanthroline and Substituted Phenanthroline Indicators. G. Frederick Smith Chemical Co. [Link]
-
Chemsigma. 1,10-Phenanthrolin-2(1H)-one, 1-methyl-. [Link]
- Google Books.
-
Chemsigma. 1,10-Phenanthrolin-2(1H)-one, 1-methyl- [31535-89-4]. [Link]
-
PubChem. This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93149, 4-Methyl-1,10-phenanthroline. Retrieved from [Link]
-
Najóczki, F., Szabó, M., Lihi, N., Udvardy, A., & Fábián, I. (2019). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 24(15), 2814. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard.[Link]
-
Royal Society of Chemistry. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. [Link]
-
ResearchGate. (n.d.). UV/vis spectra of (a) phenanthroline, (b) neocuproine, (c) bathophenanthroline, and (d) bathocuproine in the absence and presence of copper and iron cations. Insets are the corresponding molecular structures.[Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
Sources
"1-Methyl-1,10-phenanthrolin-2(1H)-one" derivatives and analogues
An In-depth Technical Guide to 1-Methyl-1,10-phenanthrolin-2(1H)-one Derivatives and Analogues for Drug Discovery Professionals
Foreword: The Enduring Potential of the Phenanthroline Scaffold
The 1,10-phenanthroline core, a rigid, planar, and electron-deficient heterocyclic system, has long captivated the attention of medicinal chemists. Its unique stereoelectronic properties, particularly its potent chelating ability and capacity to intercalate with DNA, have established it as a privileged scaffold in the design of novel therapeutic agents. This guide delves into a specific, yet broadly significant, subclass: This compound and its analogues. By exploring their synthesis, biological activities, and mechanisms of action, we aim to provide a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of these intriguing molecules. Our focus will be on providing not just protocols, but the scientific rationale behind them, fostering a deeper understanding of how to modulate this scaffold for targeted therapeutic outcomes.
The 1,10-Phenanthrolin-2(1H)-one Core: A Foundation for Diverse Bioactivity
The introduction of a carbonyl group at the 2-position and an N-alkylation at the 1-position of the 1,10-phenanthroline nucleus fundamentally alters the molecule's electronic and steric landscape. This transformation from the parent phenanthroline creates a unique pharmacophore with a distinct profile of biological interactions.
Structural and Electronic Features
The this compound structure maintains the planarity essential for intercalative interactions while introducing a polar lactam functionality. The methyl group at the N1 position prevents the formation of the N-H tautomer, locking the molecule in the ketone form. This modification can influence the molecule's solubility, membrane permeability, and hydrogen bonding capabilities, all critical parameters in drug design.
A Legacy of Bioactivity: From DNA Intercalation to Enzyme Inhibition
The broader family of 1,10-phenanthroline derivatives has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. This activity is often attributed to two primary mechanisms:
-
DNA Intercalation: The planar aromatic structure allows these molecules to insert between the base pairs of DNA, disrupting replication and transcription processes.
-
Metalloenzyme Inhibition: The nitrogen atoms of the phenanthroline core are potent chelators of metal ions, such as zinc and copper, which are essential cofactors for many enzymes.[1]
The derivatives of this compound build upon this legacy, with emerging evidence pointing towards more specific and nuanced mechanisms of action, including the modulation of key cellular signaling pathways.
Synthesis and Characterization: Building the Molecular Toolkit
The synthesis of this compound and its analogues is a multi-step process that requires careful control of reaction conditions. The following protocols are based on established methodologies for the synthesis of the precursor, 1H-phenanthrolin-2-one, and subsequent N-alkylation.
Synthesis of the Precursor: 1H-[1][3]phenanthrolin-2-one
The synthesis of the parent lactam is a critical first step. A facile route has been developed for this purpose.
Experimental Protocol: Synthesis of 1H-phenanthrolin-2-one
-
Starting Material: 1,10-Phenanthroline.
-
Reaction: A solution of 1,10-phenanthroline in an appropriate solvent is treated with a hydroxylating agent.
-
Work-up: The reaction mixture is neutralized, and the crude product is collected by filtration.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield 1H-phenanthrolin-2-one.
N-Alkylation: Introducing the Methyl Group
The final step in the synthesis of the target compound is the N-methylation of the lactam nitrogen. This is typically achieved through a standard N-alkylation reaction.
Experimental Protocol: Synthesis of this compound
-
Reactants: 1H-phenanthrolin-2-one, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a suitable base (e.g., potassium carbonate or sodium hydride).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Procedure: a. To a solution of 1H-phenanthrolin-2-one in the chosen solvent, add the base and stir for a short period to deprotonate the lactam nitrogen. b. Add the methylating agent dropwise to the reaction mixture. c. Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and quench with water. e. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Diagram of Synthetic Workflow
Caption: Synthetic route to this compound.
Characterization
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. The presence of the N-methyl group in the target compound will be evident as a singlet in the 1H NMR spectrum, typically in the range of 3.5-4.0 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic C=O stretching frequency of the lactam will be a prominent peak, typically in the range of 1650-1680 cm-1.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not extensively available in the public domain, the broader class of phenanthroline derivatives has shown significant promise, particularly in the area of oncology.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1,10-phenanthroline derivatives against a variety of cancer cell lines. This activity is often significantly enhanced upon coordination with metal ions, such as copper.[2]
Table 1: Cytotoxicity of Selected 1,10-Phenanthroline Derivatives
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Pyrrolo[1,2-a]phenanthroline derivative (11c) | Various (NCI-60 panel) | 0.296 - 3.78 | [3] |
| Copper(I) complex of a Prodigiosin-phenanthroline hybrid (C1) | 231BR (Brain Metastatic Breast Cancer) | < 10-5 M | [2] |
| Copper(II) complex with a β2-aminoacidate ligand (3) | A549 (Lung Cancer) | < 1 | [4] |
| Copper(II) complex with a β2-aminoacidate ligand (4) | MCF-7 (Breast Cancer) | < 1 | [4] |
Note: The IC50 values presented are for a range of structurally diverse phenanthroline derivatives and are intended to be illustrative of the potential of this scaffold.
Structure-Activity Relationships (SAR)
The biological activity of phenanthroline derivatives can be fine-tuned by modifying their structure. Key SAR insights include:
-
Substitution Pattern: The position and nature of substituents on the phenanthroline ring can significantly impact cytotoxicity.
-
Metal Chelation: The formation of metal complexes, particularly with copper, often leads to a dramatic increase in anticancer activity.[2] This is thought to be due to the generation of reactive oxygen species (ROS) and enhanced DNA cleavage.
-
N-Alkylation: The introduction of N-alkyl groups, as in the case of this compound, can modulate the compound's lipophilicity and cellular uptake, thereby influencing its biological activity.[1]
Mechanism of Action: Beyond DNA Intercalation
While DNA intercalation remains a plausible mechanism of action for this class of compounds, recent evidence suggests that they may also exert their effects through the modulation of specific cellular signaling pathways.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[6] Several studies have implicated 1,10-phenanthroline derivatives as inhibitors of this pathway.
Diagram of the PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by phenanthroline derivatives.
The inhibition of this pathway by this compound and its analogues could lead to a reduction in cancer cell proliferation and survival, providing a more targeted mechanism of action than non-specific DNA damage.
Future Directions and Opportunities
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research in this area should focus on:
-
Systematic SAR Studies: A comprehensive investigation of the effects of substitution at various positions on the phenanthroline ring is needed to optimize potency and selectivity.
-
Elucidation of Specific Molecular Targets: Identifying the precise protein targets of these compounds will be crucial for understanding their mechanism of action and for rational drug design.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds will need to be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
-
Development of Drug Delivery Systems: The formulation of these compounds into advanced drug delivery systems could enhance their therapeutic index by improving their solubility, stability, and tumor-targeting capabilities.
By leveraging the rich chemistry of the 1,10-phenanthroline core and a deeper understanding of its biological interactions, the development of novel and effective drugs based on the this compound scaffold is a tangible and exciting prospect.
References
-
Cashion, S. P., et al. (2003). Syntheses, structures, photoluminescence, and theoretical studies of a novel class of d10 metal complexes of 1H-phenanthrolin-2-one. Chemistry, 9(16), 3888-96. [Link]
-
Cetin, M. M., et al. (2022). Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs. Frontiers in Pharmacology, 13, 980479. [Link]
-
Contreras, R., et al. (2023). Synthesis of (1,10-Phenanthroline-κ2N,N′)(β2-Methyl- and β2-PhenylAlaninate-κ2N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. Molecules, 28(14), 5486. [Link]
-
Gherghiceanu, E. A., et al. (2021). Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines. Molecules, 26(11), 3326. [Link]
-
Gherghiceanu, E. A., et al. (2022). Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs. Frontiers in Pharmacology, 13, 980479. [Link]
-
Hussain, A., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 26(15), 4503. [Link]
-
Lo, K. K.-W. (2015). 1,10-Phenanthrolines: Versatile Building Blocks for Luminescent Molecules, Materials and Metal Complexes. ChemInform, 46(15). [Link]
-
Mishra, A., et al. (2021). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]
-
Najóczki, F., et al. (2017). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 22(12), 2095. [Link]
-
Pal, I., et al. (2014). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Molecular Cancer Therapeutics, 13(5), 1327-1337. [Link]
-
Steelman, L. S., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: Effective combinations and clinical considerations. Drug Resistance Updates, 11(1-2), 32-50. [Link]
-
The Pharmaceutical and Chemical Journal. (2017). A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle. The Pharmaceutical and Chemical Journal, 4(4), 54-63. [Link]
-
Wikipedia. (2023). PI3K/AKT/mTOR pathway. [Link]
-
Abebe, A., et al. (2018). Synthesis of organic salts from 1,10-phenanthroline for biological applications. Cogent Chemistry, 4(1), 1478586. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
The Emerging Potential of 1-Methyl-1,10-phenanthrolin-2(1H)-one as a Versatile Ligand in Coordination Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A New Player in the Phenanthroline Family
The 1,10-phenanthroline scaffold has long been a cornerstone in coordination chemistry, prized for its rigid, planar structure and excellent chelating ability with a wide array of metal ions.[1] This has led to its widespread use in catalysis, materials science, and medicinal chemistry.[1][2] However, subtle modifications to this core structure can lead to profound changes in the electronic and steric properties of the resulting ligands, opening up new avenues for the design of metal complexes with tailored functionalities. This guide focuses on a particularly intriguing derivative: 1-Methyl-1,10-phenanthrolin-2(1H)-one .
The introduction of a methyl group at the N1 position and a carbonyl group at the C2 position breaks the planarity of the parent phenanthroline and introduces a unique combination of a classic bidentate N,N' chelating site with a potentially coordinating amide oxygen. This unique structural feature suggests a rich and versatile coordination chemistry, with the potential for forming complexes with novel structures and properties. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this promising ligand, drawing on the available scientific literature to provide a detailed resource for researchers in the field.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process starting from the readily available 1,10-phenanthroline. The following protocol is based on a reported synthetic route.[3]
Experimental Protocol:
Step 1: N-methylation of 1,10-phenanthroline
-
In a round-bottom flask, dissolve 1,10-phenanthroline in a suitable solvent such as acetonitrile.
-
Add an excess of methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
-
The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the 1-methyl-1,10-phenanthrolinium salt.
Step 2: Oxidation to this compound
-
The crude 1-methyl-1,10-phenanthrolinium salt is dissolved in an appropriate solvent.
-
An oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]) in an alkaline solution, is added portion-wise.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The product is then extracted with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel to afford pure this compound.
Coordination Chemistry: A Tale of Two Coordination Modes
The presence of both a traditional phenanthroline N,N'-bidentate site and a carbonyl oxygen allows this compound to exhibit versatile coordination behavior. Studies have revealed at least two distinct coordination modes, depending on the metal ion and reaction conditions.
Bidentate N,O-Chelation with Lanthanide Ions: The Case of Europium(III)
A key study has demonstrated the ability of this compound to act as a bidentate N,O-chelating ligand in a complex with europium(III). The resulting complex, [Eu(L)₃(NO₃)₃], where L represents the deprotonated form of the ligand, showcases the ligand's ability to coordinate through one of the nitrogen atoms and the carbonyl oxygen.
Synthesis of the [Eu(L)₃(NO₃)₃] Complex:
A solution of this compound in a suitable solvent is treated with a solution of europium(III) nitrate hydrate. The complex precipitates upon slow evaporation of the solvent.
Structural Insights:
X-ray crystallographic analysis of the [Eu(L)₃(NO₃)₃] complex reveals a central europium ion coordinated to three deprotonated this compound ligands and three nitrate anions. Each ligand coordinates to the europium ion through the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, forming a five-membered chelate ring. The nitrate ions also act as bidentate ligands, resulting in a high coordination number for the europium center.
Luminescent Properties:
The europium complex exhibits the characteristic red luminescence of the Eu³⁺ ion upon excitation with UV light. This indicates an efficient energy transfer from the ligand to the metal center, a phenomenon known as the "antenna effect." The luminescent properties of such complexes are of great interest for applications in lighting, displays, and bio-imaging.[4][5][6][7]
Bridging Bidentate Coordination in d¹⁰ Metal Complexes: A Comparative Look at the Non-Methylated Analogue
While direct studies on the coordination of this compound with d-block metals are yet to be widely reported, valuable insights can be gleaned from the coordination chemistry of its non-methylated analogue, 1H-[3][8]phenanthrolin-2-one. A study on the complexes of this ligand with d¹⁰ metal ions such as Hg(II), Cd(II), and Zn(II) revealed a different coordination mode.[9]
In these complexes, the ligand acts as a bridging bidentate ligand, coordinating to two different metal centers through its two nitrogen atoms. The carbonyl oxygen does not participate in the coordination. This results in the formation of polynuclear structures. For instance, with cadmium, a trinuclear complex is formed, while with zinc, a tetranuclear oxo-centered cluster is observed.[9]
Table 1: Comparison of Coordination Modes
| Feature | Eu(III) Complex with this compound | d¹⁰ Metal Complexes with 1H-[3][8]phenanthrolin-2-one |
| Ligand Form | Deprotonated | Neutral |
| Coordination Mode | Bidentate N,O-chelation | Bridging bidentate N,N'-coordination |
| Coordinating Atoms | N, O | N, N' |
| Nuclearity | Mononuclear | Polynuclear (Trinuclear, Tetranuclear) |
This comparison highlights the profound influence of the N-methyl group and the nature of the metal ion on the coordination behavior of the phenanthrolinone scaffold. The presence of the methyl group in the Eu(III) complex likely favors the deprotonation of the amide proton and subsequent N,O-chelation, while the softer d¹⁰ metal ions prefer coordination to the nitrogen atoms of the neutral ligand, leading to the formation of extended structures.
Potential Applications: Charting the Future
The unique structural features and versatile coordination chemistry of this compound suggest a range of potential applications for its metal complexes.
-
Luminescent Materials: The efficient sensitization of lanthanide luminescence, as demonstrated with the europium complex, makes this ligand a promising candidate for the development of novel phosphors for lighting and display technologies. Further exploration with other lanthanide ions could lead to materials with tunable emission colors.[4][5][6][7]
-
Catalysis: The parent 1,10-phenanthroline is a well-established ligand in catalysis.[2] The modified electronic and steric environment of this compound could lead to metal complexes with unique catalytic activities. The potential for both N,O- and N,N'-coordination could allow for the design of catalysts with switchable or finely tunable properties.
-
Bio-inspired Chemistry and Drug Development: Phenanthroline derivatives are known to interact with biological molecules, including DNA. The introduction of the N-methyl and carbonyl groups could modulate these interactions, potentially leading to the development of new therapeutic or diagnostic agents. The ability to form stable complexes with various metal ions is also relevant in the design of metallodrugs.
Conclusion and Outlook
This compound is a ligand with significant untapped potential. Its facile synthesis and versatile coordination behavior, capable of adapting to the electronic preferences of different metal centers, make it an exciting building block for the creation of novel coordination compounds. The demonstrated luminescent properties of its europium complex are just a glimpse of what this ligand may offer.
Future research should focus on expanding the coordination chemistry of this ligand to a wider range of transition metals and lanthanides. Detailed investigations into the catalytic and biological activities of its metal complexes are warranted. The interplay between the N-methylation and the coordination mode is a particularly interesting area for further fundamental study. As our understanding of this unique ligand grows, so too will the opportunities for its application in diverse fields of science and technology.
References
-
Colombo, A., et al. (2022). Luminescent 1,10-Phenanthroline β-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties. Molecules, 27(20), 7013. Available from: [Link]
-
Fagnani, F., et al. (2022). Luminescent 1,10-Phenanthroline β-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties. Molecules, 27(20), 7013. Available from: [Link]
-
Kar, N., et al. (2020). Luminescence decay lifetime profiles of Eu(III) complexes. ResearchGate. Available from: [Link]
-
Li, G., et al. (2004). [Synthesis and luminescence properties of europium (III ) complexes with camphoric acid and 1,10-phenanthroline]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(7), 799-802. Available from: [Link]
-
Nikolova, V., et al. (2021). Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions. Molecules, 26(23), 7272. Available from: [Link]
-
Akbarzadeh-Torbati, N., & Sarani, Y. (2016). Synthesis and Characterization of Cd Complexes Containing Phenanthroline Derivatives. Biomedical and Pharmacology Journal, 9(2). Available from: [Link]
-
Hancock, R. D. (2012). The highly preorganized ligand 2, 9-DI-(2'-PYRIDYL)-1, 10-Phenanthroline, and its complexation properties with metal ions. UNCW Institutional Repository. Available from: [Link]
-
Li, X., et al. (2022). A Conductive Dinuclear Cuprous Complex Mimicking the Active Edge Site of the Copper(100)/(111) Plane for Selective Electroreduction of CO2 to C2H4 at Industrial Current Density. Angewandte Chemie International Edition, 61(32), e202205565. Available from: [Link]
-
Nia, S. A., et al. (2007). Syntheses, structures, photoluminescence, and theoretical studies of a novel class of d10 metal complexes of 1H-[3][8]phenanthrolin-2-one. Inorganic Chemistry, 46(18), 7463-7473. Available from: [Link]
-
Nikolova, V., et al. (2021). Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions. Molecules, 26(23), 7272. Available from: [Link]
-
PubChem. (n.d.). 1,10-Phenanthrolin-2-yl nitrate. PubChem. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 1,10-phenanthroline. PubChem. Retrieved January 21, 2026, from [Link]
-
Wheate, N. J., et al. (2007). The chemical structures of the 1,10-phenanthroline and phenanthroline-based intercalating ligands, and the chiral and achiral ancillary ligands used during our investigation of platinum( II )-based DNA intercalators as anticancer agents. ResearchGate. Available from: [Link]
-
Zengin, H., et al. (2014). Crystal structure of 1,2,3α,9,10,10a-hexahydro-10αß-methyI-3-phenyl-phenanthrene,C21H22. ResearchGate. Available from: [Link]
-
Tsosane, M. S., et al. (2016). Crystal structure of (E)-2-(((1,10-phenanthrolin-5-yl)imino)methyl)-5-methylphenol monohydrate, C20H15N3O·H2O. ResearchGate. Available from: [Link]
-
Chernikova, V., et al. (2019). Crystal Growth of the Nanoporous Metal-Organic Framework HKUST-1 Revealed by In Situ Atomic Force Microscopy. ResearchGate. Available from: [Link]
-
Tukhvatshin, R. R., et al. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S. Publikationen der UdS. Available from: [Link]
-
Lin, X.-T., et al. (2023). 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. RSC Publishing. Available from: [Link]
Sources
- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 2. A Conductive Dinuclear Cuprous Complex Mimicking the Active Edge Site of the Copper(100)/(111) Plane for Selective Electroreduction of CO2 to C2H4 at Industrial Current Density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luminescent 1,10-Phenanthroline β-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Synthesis and luminescence properties of europium (III ) complexes with camphoric acid and 1,10-phenanthroline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions [mdpi.com]
- 8. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 9. researchgate.net [researchgate.net]
A Theoretical and Spectroscopic Investigation of 1-Methyl-1,10-phenanthrolin-2(1H)-one: A Technical Guide
This technical guide provides a comprehensive theoretical framework for the investigation of 1-Methyl-1,10-phenanthrolin-2(1H)-one, a derivative of the well-explored 1,10-phenanthroline core. Researchers in drug development and materials science will find the following protocols essential for elucidating the electronic, structural, and spectroscopic properties of this and similar N-heterocyclic compounds. Our approach is grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), providing a robust, self-validating system for computational analysis.
Introduction: The Significance of 1,10-Phenanthroline Derivatives
1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry and medicinal research due to their rigid, planar structure and potent metal-chelating properties.[1] These compounds form stable complexes with a variety of metal ions, leading to applications in catalysis, sensing, and as therapeutic agents.[1][2][3] Notably, their ability to intercalate with DNA has spurred investigations into their cytotoxic effects against tumor cells.[4] The subject of this guide, this compound, presents a unique structural modification to the phenanthroline scaffold, introducing a lactam function that can significantly alter its electronic properties and coordination behavior.
Theoretical calculations, particularly DFT, have proven indispensable in understanding the structure-property relationships of phenanthroline derivatives.[5][6] These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic transitions, offering insights that complement and guide experimental work.[7] This guide outlines a rigorous computational protocol to fully characterize this compound at a molecular level.
Computational Methodology: A Self-Validating Workflow
The accuracy of theoretical predictions is contingent upon the judicious selection of computational methods. The following protocol is designed to provide a reliable and reproducible investigation of this compound.
Software and Initial Structure
All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The initial 3D structure of this compound can be obtained from chemical databases like PubChem (CID 3581387) or constructed using a molecular builder and subjected to an initial geometry optimization using a computationally less expensive method like molecular mechanics.[8]
Ground State Geometry Optimization and Frequency Analysis
The core of our theoretical investigation lies in obtaining an accurate ground state geometry. This is achieved through DFT calculations.
Experimental Protocol:
-
Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for organic molecules and has been successfully applied to phenanthroline systems.[5] For enhanced accuracy, especially in systems with potential non-covalent interactions, dispersion-corrected functionals such as B3LYP-D3 should be considered.[4]
-
Basis Set Selection: A Pople-style basis set, such as 6-31G(d), is a good starting point for geometry optimization.[5] For more precise calculations of electronic properties, a larger basis set like 6-311+G(d,p) is recommended.[5]
-
Solvation Model: To simulate a realistic chemical environment, a solvent model should be employed. The Polarizable Continuum Model (PCM) is a widely used and effective choice, with the solvent specified as relevant to experimental conditions (e.g., water, ethanol, or chloroform).
-
Optimization and Frequency Calculation: Perform a geometry optimization to find the minimum energy structure. Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.[9]
Causality Behind Choices: The B3LYP functional provides a good balance between computational cost and accuracy for many organic systems. The inclusion of dispersion corrections (D3) is crucial for accurately modeling potential intermolecular interactions. The choice of basis set directly impacts the quality of the calculation, with larger basis sets providing more flexibility to describe the electron distribution. The PCM model accounts for the bulk electrostatic effects of the solvent, which can significantly influence molecular properties.
Caption: Computational workflow for the theoretical analysis of this compound.
Electronic Properties and Simulated Spectra
With the optimized geometry, we can proceed to investigate the electronic properties and simulate the UV-Vis spectrum using TD-DFT.
Experimental Protocol:
-
TD-DFT Calculation: Using the optimized ground state geometry, perform a TD-DFT calculation with the same functional (B3LYP or a suitable alternative) and a larger basis set (e.g., 6-311+G(d,p)) to accurately describe the excited states.
-
Number of States: Calculate a sufficient number of excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.
-
Analysis of Transitions: Analyze the calculated electronic transitions, noting the excitation energies, oscillator strengths, and the molecular orbitals involved in each transition. This allows for the assignment of the observed spectral bands.
-
Frontier Molecular Orbitals (FMOs): Visualize and analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides an indication of the molecule's chemical reactivity and electronic excitability.[10][11]
Authoritative Grounding: The choice of functional and basis set for TD-DFT calculations is critical for obtaining accurate excitation energies. It is often necessary to benchmark different functionals against available experimental data for similar compounds to ensure the reliability of the predictions.[12]
Predicted Molecular Properties and Data Presentation
The computational workflow described above will yield a wealth of data that can be systematically organized and interpreted.
Optimized Molecular Geometry
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These can be compared with crystallographic data if available for validation.[13]
Table 1: Selected Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d)) |
| Bond Length | C=O | Value Å |
| N-CH₃ | Value Å | |
| C-N (amide) | Value Å | |
| Bond Angle | C-N-C (amide) | Value ° |
| C-C=O | Value ° | |
| Dihedral Angle | C-C-N-C (amide ring) | Value ° |
(Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.)
Vibrational Frequencies
The calculated vibrational frequencies can be used to simulate the IR and Raman spectra. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and other systematic errors.
Table 2: Predicted Vibrational Frequencies and Assignments
| Mode | Frequency (cm⁻¹) (Scaled) | Intensity (IR/Raman) | Assignment |
| 1 | Value | Value | C=O stretch |
| 2 | Value | Value | C-H stretch (aromatic) |
| 3 | Value | Value | C-H stretch (methyl) |
| 4 | Value | Value | Ring breathing mode |
(Note: This table provides an example of how the vibrational data would be presented.)
Electronic Transitions and Simulated UV-Vis Spectrum
The TD-DFT calculations will provide the necessary data to simulate the UV-Vis absorption spectrum.
Table 3: Calculated Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | Value | Value | HOMO → LUMO |
| S₀ → S₂ | Value | Value | HOMO-1 → LUMO |
| S₀ → S₃ | Value | Value | HOMO → LUMO+1 |
(Note: The data in this table are illustrative and would be replaced with the results from the TD-DFT calculations.)
Caption: Schematic of the HOMO-LUMO electronic transition.
Conclusion and Future Directions
This technical guide provides a robust and scientifically sound framework for the theoretical investigation of this compound. By following the outlined protocols, researchers can gain deep insights into the structural, vibrational, and electronic properties of this molecule. The predicted data can be used to interpret experimental findings, guide further synthetic modifications, and ultimately accelerate the discovery and development of novel compounds with desired functionalities. Future work could involve extending these calculations to metal complexes of this compound to explore its coordination chemistry and potential applications in catalysis and medicine.
References
-
Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. MDPI. [Link]
-
This compound | C13H10N2O | CID 3581387. PubChem. [Link]
-
Theoretical Insights into the Substitution Effect of Phenanthroline Derivatives on Am(III)/Eu(III) Separation. Inorganic Chemistry - ACS Publications. [Link]
-
Spectroscopic and Density Functional Theory Studies of 1,10-Phenanthroline, Its Radical Anion, and [Cu(Phen)(PPh3)2]+. The Journal of Physical Chemistry A. [Link]
-
Theoretically investigating the ability of phenanthroline derivatives to separate transuranic elements and their bonding properties. New Journal of Chemistry (RSC Publishing). [Link]
-
Optical spectroscopic and DFT/TD-DFT studies on a new synthesized N, S-containing organic heterocyclic. ResearchGate. [Link]
-
The chemical structures of the 1,10-phenanthroline and... ResearchGate. [Link]
-
Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S. Publikationen der UdS. [Link]
-
Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. MDPI. [Link]
-
DFT/TD-DFT investigation on Ir(III) complexes with N-heterocyclic carbene ligands: geometries, electronic structures, absorption, and phosphorescence properties. PubMed. [Link]
-
Design and synthesis of highly conjugated Electronic Phenanthrolines Derivatives for remarkable NLO properties and DFT analysis. [Link]
-
DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. ResearchGate. [Link]
-
Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. RSC Advances (RSC Publishing). [Link]
-
Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC - NIH. [Link]
-
Assignment of Vibrational Spectra of 1,10-Phenanthroline by Comparison with Frequencies and Raman Intensities from Density Functional Calculations. The Journal of Physical Chemistry A. [Link]
-
Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. Inorganic Chemistry - ACS Publications. [Link]
-
SYNTHESIS OF PHENANTHROLINE-BASED CONJUGATED POLYMERS AND STUDY OF THEIR PHOTOPHYSICAL PROPERTIES. HKU Scholars Hub. [Link]
-
Short Review on Quantum Chemical Calculation, Chemical Reactivity, Biological Activity Comparison of 1,10-Phenanthroline and Adenine Ligands. International Journal of Bioorganic Chemistry. [Link]
-
First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. MDPI. [Link]
-
DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications. [Link]
-
RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. [Link]
-
Scheme 1 Synthesis of the 1,10-phenanthroline ligands: (i) C n H 2n+1... ResearchGate. [Link]
-
1,10-Phenanthroline. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Theoretically investigating the ability of phenanthroline derivatives to separate transuranic elements and their bonding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. num.univ-msila.dz [num.univ-msila.dz]
- 11. Short Review on Quantum Chemical Calculation, Chemical Reactivity, Biological Activity Comparison of 1,10-Phenanthroline and Adenine Ligands, International Journal of Bioorganic Chemistry, Science Publishing Group [ijbioc.com]
- 12. DFT/TD-DFT investigation on Ir(III) complexes with N-heterocyclic carbene ligands: geometries, electronic structures, absorption, and phosphorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
"1-Methyl-1,10-phenanthrolin-2(1H)-one" safety and handling
An In-depth Technical Guide to the Safety and Handling of 1-Methyl-1,10-phenanthrolin-2(1H)-one
Foreword: A Proactive Approach to Chemical Safety
This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It must be emphasized that comprehensive toxicological data for this specific compound are not publicly available. Therefore, this guide is synthesized from the available GHS classification for this compound and supplemented with more detailed safety data from its parent compound, 1,10-phenanthroline, a well-characterized and highly toxic substance.[1][2] This approach is grounded in the precautionary principle, where the potential for harm is assumed based on structural analogy until proven otherwise. The protocols herein are designed to be self-validating, promoting a culture of safety that protects both the researcher and the integrity of the research.
Chemical Identity and Hazard Classification
This compound is a heterocyclic organic compound.[3] While it has applications as a ligand in coordination chemistry, its structural similarity to 1,10-phenanthroline—a known chelating agent with significant biological activity and toxicity—necessitates careful handling.[1][4][5]
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-methyl-1,10-phenanthrolin-2-one | PubChem[3] |
| CAS Number | 31535-89-4 | PubChem[3] |
| Molecular Formula | C₁₃H₁₀N₂O | PubChem[3] |
| Molecular Weight | 210.23 g/mol | PubChem[3] |
| Appearance | Solid powder (inferred from related compounds) | N/A |
GHS Hazard Classification
Aggregated data from notifications to the ECHA C&L Inventory provide a baseline GHS classification for this compound.[3]
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[3]
-
H319: Causes serious eye irritation (Category 2)[3]
However, the safety profile of the parent compound, 1,10-phenanthroline, is more severe and should be considered for a conservative risk assessment.
Table 2: Comparative Hazard Profile
| Hazard | This compound (GHS) | 1,10-Phenanthroline (Proxy Data) | Rationale for Precaution |
|---|---|---|---|
| Acute Oral Toxicity | Category 4: Harmful if swallowed[3] | Category 3: Toxic if swallowed[2] (LD50: 132 mg/kg, Rat)[1] | The structural similarity suggests that higher-than-indicated toxicity is possible. Adopting Category 3 precautions is the most prudent approach. |
| Skin Contact | Not classified | Irritant [1] | The potential for skin irritation should be assumed. |
| Eye Contact | Category 2: Causes serious eye irritation[3] | Irritant [1] | This is a confirmed hazard. |
| Inhalation | Not classified | Hazardous if inhaled [1] | As a solid powder, inhalation of dust is a primary exposure risk.[6] |
| Aquatic Toxicity | Not classified | Very toxic to aquatic life with long lasting effects | Phenanthroline derivatives can be persistent environmental pollutants.[7] |
Due to the high toxicity of the parent compound, it is imperative to handle this compound as if it were Acutely Toxic (Category 3) .
Exposure Control and Personal Protective Equipment (PPE)
The primary routes of exposure are ingestion, inhalation of dust, and eye contact.[1] Engineering controls are the first line of defense.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[1][2]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted.[6] Eyewash stations and safety showers must be readily accessible.[6][7]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound is mandatory. The selection of PPE is a direct response to the identified hazards.
Caption: Logic diagram for PPE selection based on identified hazards.
-
Eye Protection: Chemical splash goggles are required at all times.[1]
-
Hand Protection: Nitrile gloves are mandatory. Inspect gloves for tears before use and change them immediately if contamination is suspected.[1]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[1]
-
Respiratory Protection: A NIOSH-approved dust respirator should be used if there is any risk of dust generation outside of a fume hood.[1][6]
Core Experimental Workflow: Safe Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal. The causality behind each step is explained to reinforce safe practices.
Caption: Step-by-step workflow for handling toxic solid compounds.
Step 1: Pre-Handling Risk Assessment
-
Action: Review the Safety Data Sheets for 1,10-phenanthroline.[1][2][6][7][8][9]
-
Causality: This step ensures you are fully aware of the potential hazards, exposure limits, and emergency procedures before you begin work.
Step 2: Weighing and Transfer (in a Fume Hood)
-
Action: Place a weigh boat on an analytical balance inside the fume hood. Use a spatula to carefully transfer the required amount of solid. Avoid any actions that could generate dust. Tare the balance with the weigh boat before adding the compound.
-
Causality: Performing this in a fume hood contains any dust generated, preventing inhalation.[9] Using a weigh boat prevents contamination of the balance.
Step 3: Dissolution
-
Action: Place a flask containing the desired solvent on a stir plate within the fume hood. Slowly add the weighed solid to the solvent.
-
Causality: Adding the solid to the liquid minimizes the potential for splashing and dust generation compared to adding liquid to the solid.
Step 4: Post-Handling Decontamination
-
Action: Wipe down the spatula, weigh boat, and any surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid hazardous waste container.
-
Causality: This prevents cross-contamination and accidental exposure from residual compound on equipment and surfaces.
Storage and Stability
Proper storage is critical to maintaining the compound's integrity and preventing accidental release.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][7] The storage area should be a locked safety cabinet or room, segregated from incompatible materials.[1]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[7]
-
Stability: The compound is expected to be stable under recommended storage conditions.[9]
Emergency Procedures
In case of accidental exposure, immediate and correct action is critical.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol | Source |
|---|---|---|
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Immediately call a Poison Control Center or physician. Severe over-exposure can be fatal.[1][6][9] | [1][6][9] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] | [1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |[9] |
Spill Management
-
Small Spill: Evacuate non-essential personnel. Wearing full PPE, use appropriate tools to gently sweep or scoop the spilled solid into a labeled, sealed container for waste disposal.[1] Avoid generating dust.[6][10]
-
Large Spill: Evacuate the area immediately and alert emergency services.[10] A self-contained breathing apparatus may be necessary.[1] Prevent the spill from entering drains.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, wipes, weigh boats, etc.
-
Liquid Waste: Unused solutions and reaction mixtures.
-
Sharps: Contaminated needles or glassware.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[8] Do not mix with other waste.
References
-
Material Safety Data Sheet: 1,10-Phenanthroline monohydrate. (2010). ScienceLab.com. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3581387, this compound. PubChem. [Link]
-
Safety Data Sheet: 1,10-PHENANTHROLINE Monohydrate. (2018). Chem-Supply. [Link]
-
Safety Data Sheet: o-Phenanthroline. (n.d.). EMD Millipore. [Link]
-
Synthesis of (1,10-Phenanthroline-κ2N,N′)(β2-Methyl- and β2-Phenyl-Alaninate-κ2N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. (2022). MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72791, 5-Methyl-1,10-phenanthroline. PubChem. [Link]
-
Akerboom, S., et al. (2013). This compound (L) as a ligand to Eu(III): Crystal structure and luminescent properties of [Eu(L)3(NO3)3]. Polyhedron. [Link]
-
Najóczki, F., et al. (2018). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules. [Link]
-
Elucidating the intercalation of methylated 1,10-phenanthroline with DNA. (2021). RSC Advances. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13387, N-methyl-2-pyrrolidone. PubChem. [Link]
Sources
- 1. actylislab.com [actylislab.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 1-Methyl-1,10-phenanthrolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,10-phenanthrolin-2(1H)-one is a heterocyclic organic compound belonging to the phenanthroline class.[1] Its structure, featuring a methylated nitrogen and a ketone group on the rigid, planar 1,10-phenanthroline framework, suggests potential applications in medicinal chemistry and materials science. While research on this specific molecule is emerging, the broader family of phenanthroline derivatives has garnered significant attention for a range of biological activities, including potential as anticancer agents. This guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound. It further contextualizes its potential biological significance by drawing parallels with closely related methylated phenanthroline analogs, emphasizing the need for direct experimental validation for the title compound.
Introduction: The Phenanthroline Scaffold in Drug Discovery
The 1,10-phenanthroline core is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms capable of chelating metal ions have made it a versatile building block for the development of therapeutic agents. Derivatives of 1,10-phenanthroline have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and notably, anticancer properties. The mechanism of action for many of these compounds is attributed to their ability to intercalate into DNA, disrupting DNA replication and transcription, or to their role as ligands in metal-based drugs that can induce cellular damage through various pathways.[2][3][4] Methylation of the phenanthroline ring has been shown to modulate these biological activities.[2][3] The introduction of a ketone group, as seen in this compound, represents a further structural modification that could significantly influence its physicochemical properties and biological profile.
Physicochemical Properties and Characterization
A solid understanding of the fundamental physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O | [5] |
| Molecular Weight | 210.23 g/mol | [5] |
| CAS Number | 31535-89-4 | [5] |
| IUPAC Name | 1-methyl-1,10-phenanthrolin-2-one | [5] |
Structural Diagram:
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a generalized representation and requires optimization and validation.
-
Oxidation of 1,10-Phenanthroline: To a solution of 1,10-phenanthroline in a suitable solvent (e.g., acetic acid), an oxidizing agent (e.g., hydrogen peroxide) is added. The reaction mixture is heated to facilitate the formation of 1,10-phenanthrolin-2(1H)-one. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Purification of Intermediate: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Methylation: The purified 1,10-phenanthrolin-2(1H)-one is dissolved in an appropriate aprotic solvent (e.g., dimethylformamide). A base (e.g., potassium carbonate) is added, followed by the dropwise addition of a methylating agent (e.g., methyl iodide). The reaction is stirred at room temperature until completion (monitored by TLC).
-
Final Product Isolation and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the position of the methyl group.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the ketone carbonyl group.
-
Elemental Analysis: To determine the elemental composition.
Potential Biological Activities and Mechanism of Action: An Extrapolation from Related Compounds
Direct experimental data on the biological activity of this compound is currently limited in publicly available literature. However, the extensive research on structurally similar methylated 1,10-phenanthroline derivatives provides a strong basis for postulating its potential biological effects and mechanisms of action. It is critical to underscore that the following sections are based on analogies and require direct experimental verification for the title compound.
Anticancer Potential
Numerous studies have demonstrated the cytotoxic effects of methylated 1,10-phenanthroline derivatives and their metal complexes against various cancer cell lines. [2][4][6][7][8][9]For instance, platinum(II) complexes of 5-methyl-1,10-phenanthroline and 5,6-dimethyl-1,10-phenanthroline have shown significantly higher cytotoxicity than the parent phenanthroline complex in L1210 Murine leukemia cells. [2]Copper(II) complexes of 1,10-phenanthroline have also exhibited potent antiproliferative activity against human cancer cell lines. [6][10] Hypothesized Anticancer Signaling Pathway Involvement:
Caption: Hypothesized mechanism of anticancer action via DNA interaction.
DNA Intercalation and Binding
A primary mechanism of action for many planar aromatic molecules, including phenanthroline derivatives, is their ability to intercalate between the base pairs of DNA. [2][3]This interaction can disrupt the normal function of DNA, leading to inhibition of replication and transcription, and ultimately, cell death. Studies on methylated phenanthrolines have shown that they can bind to DNA, and this binding can be influenced by the position and number of methyl groups. [3]It is plausible that this compound also interacts with DNA, although the presence of the ketone group might alter its binding mode and affinity compared to other methylated phenanthrolines.
Experimental Workflow for DNA Binding Studies:
Caption: A typical experimental workflow to investigate DNA binding properties.
Future Directions and Research Opportunities
The field of 1,10-phenanthroline derivatives continues to be a fertile ground for drug discovery. For this compound, several key research avenues remain to be explored:
-
Comprehensive Biological Screening: A thorough evaluation of its cytotoxicity against a panel of human cancer cell lines is a critical first step.
-
Mechanistic Studies: Elucidating the precise mechanism of action, including its potential for DNA intercalation, enzyme inhibition (e.g., topoisomerases, polymerases), and induction of apoptosis, is essential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the methyl group position and the phenanthroline core would provide valuable insights for optimizing biological activity.
-
Metal Complexation: Investigating the coordination chemistry of this compound with various transition metals (e.g., copper, platinum, ruthenium) could lead to the development of novel metallodrugs with enhanced therapeutic properties.
Conclusion
This compound is a structurally intriguing molecule with untapped potential in the realm of medicinal chemistry. While direct biological data is currently sparse, the well-established anticancer and DNA-binding properties of related methylated 1,10-phenanthroline derivatives provide a compelling rationale for its further investigation. This guide has summarized the available chemical information and proposed a logical framework for future research. Rigorous experimental validation of the hypothesized biological activities and mechanisms of action is now required to fully understand the therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic agent.
References
-
Collins, J. G., et al. (1995). DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines. Inorganica Chimica Acta, 233(1-2), 19-27. [Link]
-
Deegan, C., et al. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters, 247(2), 224-233. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
García-Ramos, J. C., et al. (2023). Synthesis of (1,10-Phenanthroline-κ2N,N′)(β2-Methyl- and β2-Phenyl-Alaninate-κ2N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. Molecules, 28(3), 1381. [Link]
-
Wheate, N. J., et al. (2007). The chemical structures of the 1,10-phenanthroline and phenanthroline-based intercalating ligands, and the chiral and achiral ancillary ligands used during our investigation of platinum(II)-based DNA intercalators as anticancer agents. ResearchGate. [Link]
-
Papp, T., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 25(24), 5899. [Link]
-
Deegan, C., et al. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. PubMed. [Link]
-
Coskun, Z., et al. (2012). Studies on the cytotoxic, apoptotic and antitumoral effects of Au(III) and Pt(II) complexes of 1, 10-phenanthroline on V79 379A and A549 cell lines. Taylor & Francis Online. [Link]
-
Zhang, Z., et al. (2012). 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. Investigational New Drugs, 31(2), 268-278. [Link]
-
ResearchGate. (n.d.). 1,10-phenanthroline (phen) and its methyl derivatives. ResearchGate. [Link]
-
ResearchGate. (2012). Studies on the cytotoxic, apoptotic and antitumoral effects of Au(III) and Pt(II) complexes of 1, 10-phenanthroline on V79 379A. ResearchGate. [Link]
-
Akbar, A. T., et al. (2017). Synthesis, Characterization and Biological Evaluation of Copper (ii) Metal Complex with 1,10-Phenanthroline. Organic & Medicinal Chem IJ, 2(1). [Link]
-
Abebe, A., & Hailemariam, T. (2018). Synthesis of organic salts from 1,10-phenanthroline for biological applications. Cogent Chemistry, 4(1), 1438914. [Link]
-
Sholikhah, E. N., et al. (2009). In vitro anticancer activity of N-benzyl 1,10-phenanthroline derivatives on human cancer cell lines and their selectivity. ResearchGate. [Link]
-
Paul, P., et al. (2024). Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities. Journal of Biosciences, 49(1), 1-13. [Link]
-
da Silva, J. G., et al. (2016). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. ResearchGate. [Link]
-
Williams, L. D., et al. (1988). Specific binding of o-phenanthroline at a DNA structural lesion. Nucleic Acids Research, 16(24), 11607-11615. [Link]
Sources
- 1. Buy this compound (EVT-381651) | 31535-89-4 [evitachem.com]
- 2. DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of (1,10-Phenanthroline-κ2N,N′)(β2-Methyl- and β2-PhenylAlaninate-κ2N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Methyl-1,10-phenanthrolin-2(1H)-one as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: Navigating the Frontier of N-Alkylated Phenanthrolinone Ligands
Within the expansive field of homogeneous catalysis, the design and application of nitrogen-containing heterocyclic ligands remain a cornerstone of innovation. The 1,10-phenanthroline scaffold, renowned for its rigid, planar structure and robust coordination to a variety of transition metals, has been a workhorse for decades.[1][2][3][4] The strategic modification of this core structure offers a powerful tool to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity, selectivity, and stability.
This guide focuses on a specific, yet underexplored, derivative: 1-Methyl-1,10-phenanthrolin-2(1H)-one . The introduction of a methyl group at the N1-position and a carbonyl group at the C2-position introduces unique electronic and steric features compared to the parent 1,10-phenanthroline. While direct and detailed catalytic applications of this specific ligand are not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in various catalytic transformations. This document, therefore, serves as a forward-looking guide, drawing upon established principles of phenanthroline-based catalysis to provide researchers with a strong foundational understanding and practical protocols for exploring the catalytic utility of this compound. The protocols herein are based on analogous systems and are intended to be starting points for methodology development.
I. Ligand Profile: this compound
Structure and Key Physicochemical Properties:
-
Molecular Formula: C₁₃H₁₀N₂O
-
Molecular Weight: 210.23 g/mol
-
Appearance: Typically a solid at room temperature.
-
Solubility: Expected to be soluble in a range of organic solvents.
Structural and Electronic Considerations for Catalysis:
The unique structural features of this compound suggest several implications for its role as a ligand:
-
N,N'-Bidentate Coordination: Like its parent, 1,10-phenanthroline, this ligand is capable of forming a stable five-membered chelate ring with a metal center through its two nitrogen atoms.
-
Modified Steric Profile: The N-methyl group introduces steric bulk in proximity to the metal's coordination sphere. This can influence substrate approach and may play a role in controlling selectivity.
-
Altered Electronics: The presence of the electron-withdrawing carbonyl group is expected to modulate the electron density on the phenanthroline ring system. This can impact the metal center's electronic properties and, consequently, its reactivity in catalytic cycles.
-
Potential for Non-Innocent Behavior: The phenanthrolinone moiety could potentially participate directly in the catalytic cycle beyond simple coordination, for instance, through tautomerization or other electronic effects.
II. Prospective Catalytic Applications and Mechanistic Considerations
Based on the extensive literature on 1,10-phenanthroline derivatives in catalysis, this compound is a promising candidate for a variety of transition metal-catalyzed reactions.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The choice of ligand is critical for achieving high efficiency and selectivity. While a specific protocol for this compound in a Suzuki-Miyaura or Heck reaction is not available, we can extrapolate from general knowledge of phenanthroline-ligated palladium catalysts.
Hypothesized Catalytic Cycle for a Suzuki-Miyaura Coupling:
Caption: General workflow for an exploratory Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Catalyst Pre-formation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%).
-
Add this compound (e.g., 0.024 mmol, 1.2 mol%).
-
Add anhydrous, degassed solvent (e.g., 5 mL of toluene or dioxane).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the aryl bromide (e.g., 2 mmol, 1.0 equiv), phenylboronic acid (e.g., 2.4 mmol, 1.2 equiv), and a base (e.g., K₂CO₃, 4 mmol, 2.0 equiv).
-
Ensure the flask is equipped with a reflux condenser under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) with vigorous stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Self-Validation and Controls:
-
Run a control reaction without the ligand to ascertain its role in the catalytic process.
-
Run a control reaction without the palladium source to confirm that the reaction is indeed palladium-catalyzed.
-
Vary the Pd:ligand ratio (e.g., 1:1, 1:2) to determine the optimal stoichiometry for the active catalyst.
Quantitative Data from an Analogous System (for illustrative purposes):
The following table is a hypothetical representation based on typical results for phenanthroline-ligated palladium catalysts in Suzuki-Miyaura couplings.
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Cs₂CO₃ | DMF | 80 | >98 |
Protocol 2: Exploratory Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for investigating the potential of a copper(I) complex of this compound in the click reaction.
Step-by-Step Methodology:
-
Catalyst Preparation (in situ):
-
In a reaction vial, dissolve CuI (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.012 mmol, 1.2 mol%) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O, 2 mL).
-
Stir the mixture for 15 minutes at room temperature.
-
-
Reaction Setup:
-
To the catalyst solution, add the terminal alkyne (e.g., 1 mmol, 1.0 equiv) and the organic azide (e.g., 1.1 mmol, 1.1 equiv).
-
Add a reducing agent, such as sodium ascorbate (e.g., 0.1 mmol, 10 mol%), to maintain the copper in its +1 oxidation state.
-
Seal the vial and stir the reaction mixture at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
IV. Future Directions and Expert Recommendations
The catalytic potential of this compound is a nascent area of research. To unlock its full capabilities, the following avenues of investigation are recommended:
-
Synthesis and Characterization of Metal Complexes: The isolation and full characterization (including X-ray crystallography) of well-defined palladium, copper, nickel, and other transition metal complexes with this ligand is a critical first step. This will provide invaluable insights into the coordination geometry and electronic structure of the catalytically relevant species.
-
Systematic Screening in High-Throughput Experimentation (HTE): Employing HTE techniques to rapidly screen the performance of this ligand in a wide array of catalytic reactions (e.g., various cross-couplings, C-H activation, aminations) under diverse conditions will efficiently map its reactivity profile.
-
Mechanistic Studies: Detailed kinetic and computational studies will be essential to elucidate the precise role of the N-methyl and carbonyl functionalities in the catalytic cycle. Understanding the mechanism will enable the rational design of second-generation ligands with improved performance.
V. References
-
Lin, X.-T., Ishizaka, Y., Maegawa, Y., Takeuchi, K., Inagaki, S., Matsumoto, K., & Choi, J.-C. (2023). 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. RSC Advances, 13(12), 7828-7833. [Link]
-
Lin, X.-T., Ishizaka, Y., Maegawa, Y., Takeuchi, K., Inagaki, S., Matsumoto, K., & Choi, J.-C. (2023). 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. RSC Advances. [Link]
-
Lin, X.-T., et al. (2023). 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. RSC Advances. [Link]
-
Neyko, M., et al. (2021). Synthesis and spectral properties of Palladium (II) complex of 1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine). Journal of Chemical Technology and Metallurgy. [Link]
-
Roy, A., et al. (2025). Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes. Dalton Transactions. [Link]
-
Gurbanov, A. V., et al. (2025). Synthesis, structures, photophysical properties, and catalytic characteristics of 2,9-dimesityl-1,10-phenanthroline (dmesp) transition metal complexes. Applied Organometallic Chemistry. [Link]
-
Lin, X.-T., et al. (2023). 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. RSC Advances. [Link]
-
Lin, X.-T., et al. (2023). 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. ResearchGate. [Link]
-
da S. F. Rosa, G., et al. (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. ResearchGate. [Link]
-
Gebreyohannes, G., et al. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry. [Link]
-
Zaltariov, M.-F., et al. (2021). Synthesis, Crystal Structure, and Catalytic Activity of Pd(II) Complexes of Proline and Proline Homologs. Molecules. [Link]
-
Cheprakov, A. V., & Grishin, Y. K. (2018). Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. Russian Chemical Reviews. [Link]
-
Bandara, W. R. L. N. (2021). Catalysts Derived from Metal-Organic frameworks. Massey University. [Link]
-
Barman, J., et al. (2019). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances. [Link]
-
Tong, K.-C., et al. (2002). Syntheses, structures, photoluminescence, and theoretical studies of a novel class of d10 metal complexes of 1H-p[5][6]henanthrolin-2-one. Inorganic Chemistry. [Link]
-
Inorganic Chemistry and Catalysis. (2025). PhD Theses. Utrecht University. [Link]
Sources
- 1. 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08272A [pubs.rsc.org]
- 2. 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methyl-1,10-phenanthrolin-2(1H)-one in Fluorescence Quenching Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of 1-Methyl-1,10-phenanthrolin-2(1H)-one as a fluorescent probe in quenching studies. This document delves into the underlying principles, offers detailed experimental protocols, and discusses the potential applications of this versatile molecule in various research and development settings.
Introduction: The Potential of this compound in Fluorescence Sensing
This compound belongs to the 1,10-phenanthroline family, a class of heterocyclic organic compounds renowned for their robust redox stability and wide-ranging complexing properties with various metal ions.[1] The planar, rigid structure of the phenanthroline core, with its characteristic arrangement of two nitrogen atoms, makes it an excellent bidentate ligand.[1] This inherent coordinating ability is the foundation of its application in fluorescence sensing.
While pristine 1,10-phenanthroline is weakly fluorescent, its derivatives can be engineered to exhibit strong luminescence. The introduction of a methyl group at the N1 position and a carbonyl group at the C2 position in this compound modifies its electronic properties, giving rise to distinct photophysical characteristics that can be exploited for sensing applications. The core principle lies in the modulation of its fluorescence intensity upon interaction with specific analytes, a phenomenon known as fluorescence quenching. This quenching can be triggered by various molecular interactions, including excited-state reactions, energy transfer, and complex formation.[2]
Fluorescence quenching studies offer a sensitive and non-invasive method for investigating molecular interactions. The change in fluorescence intensity provides a direct measure of the binding or interaction between the fluorophore and the analyte (quencher). This technique is particularly valuable for the detection and quantification of metal ions, which play crucial roles in biological systems and are often implicated in disease pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 1-methyl-1,10-phenanthrolin-2-one | |
| Molecular Formula | C₁₃H₁₀N₂O | |
| Molecular Weight | 210.23 g/mol | |
| CAS Number | 31535-89-4 |
Principles of Fluorescence Quenching
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[2] This phenomenon can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching.
-
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution. The energy from the fluorophore is transferred to the quencher, causing the fluorophore to return to its ground state without emitting a photon. This process is dependent on the concentration of the quencher and the diffusion rate of the molecules in the solvent. The Stern-Volmer equation describes this relationship.[3][4]
-
Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This complex formation reduces the population of excitable fluorophores, leading to a decrease in fluorescence intensity.
Distinguishing between these mechanisms is crucial for understanding the nature of the interaction. This can be achieved by analyzing the effect of temperature and viscosity on the quenching efficiency, as well as by examining changes in the absorption spectrum of the fluorophore.
Diagram of Fluorescence Quenching Mechanisms
Caption: Mechanisms of fluorescence quenching.
Experimental Protocols
The following protocols provide a general framework for conducting fluorescence quenching studies using this compound. It is essential to optimize these protocols for the specific analyte and experimental conditions.
Materials and Reagents
-
This compound (as the fluorescent probe)
-
High-purity solvent (e.g., ethanol, acetonitrile, or aqueous buffer, depending on the analyte's solubility and the desired experimental conditions)
-
Analyte of interest (e.g., metal salts for ion detection)
-
High-purity water (if using aqueous buffers)
-
Appropriate buffer system (e.g., HEPES, Tris-HCl) to maintain a constant pH
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Micropipettes and sterile, nuclease-free tips
Preparation of Stock Solutions
-
Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Store this solution in the dark to prevent photobleaching.
-
Analyte Stock Solution: Prepare a concentrated stock solution of the analyte (e.g., 10 mM for metal ions) in the same solvent or a compatible solvent.
-
Working Solutions: Prepare working solutions of the probe and analyte by diluting the stock solutions to the desired concentrations for the experiment.
Fluorescence Quenching Assay Protocol
This protocol is designed for a standard titration experiment to determine the quenching efficiency of an analyte.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission wavelengths. Initial scouting may be necessary to determine the optimal wavelengths for this compound in the chosen solvent. Based on related phenanthroline derivatives, excitation is often in the UV range (e.g., 280-350 nm) and emission in the visible range (e.g., 350-500 nm).[5]
-
Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio.
-
-
Measurement of Initial Fluorescence (F₀):
-
Pipette a fixed volume of the probe working solution into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the fluorescence intensity. This value represents F₀.
-
-
Titration with Analyte:
-
Add a small, precise volume of the analyte working solution to the cuvette containing the probe.
-
Mix the solution thoroughly but gently to avoid introducing air bubbles.
-
Allow the solution to equilibrate for a specified time (e.g., 1-5 minutes).
-
Record the fluorescence intensity (F).
-
-
Repeat Titration:
-
Continue adding aliquots of the analyte solution and recording the fluorescence intensity after each addition until a significant decrease in fluorescence is observed or until the desired concentration range is covered.
-
Experimental Workflow for Fluorescence Quenching Assay
Caption: Step-by-step workflow for a fluorescence quenching titration experiment.
Data Analysis: The Stern-Volmer Equation
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv) and to gain insights into the quenching mechanism.[3][4]
The Stern-Volmer equation is:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv. The linearity of the plot can help to distinguish between static and dynamic quenching.
Potential Applications in Research and Drug Development
The fluorescence quenching properties of this compound open up a range of potential applications:
-
Metal Ion Sensing: Given the strong chelating ability of the phenanthroline core, this compound is a prime candidate for the detection of various metal ions. Studies with other phenanthroline derivatives have shown high selectivity for ions such as Fe(II), Zn(II), and Cd(II).[6][7] This can be valuable for monitoring metal ion homeostasis in biological systems or for detecting heavy metal contamination.
-
Drug-DNA/Protein Interaction Studies: The planar structure of the phenanthroline ring allows for potential intercalation into DNA or binding to specific sites on proteins. Fluorescence quenching can be used to study the binding affinity and kinetics of these interactions, providing valuable information for drug design and development.
-
Enzyme Activity Assays: If the fluorescence of this compound is quenched or enhanced upon interaction with a substrate or product of an enzymatic reaction, it could be used to develop a continuous assay for monitoring enzyme activity.
Conclusion and Future Perspectives
This compound is a promising fluorescent probe with the potential for wide-ranging applications in fluorescence quenching studies. Its unique chemical structure, combining the metal-chelating properties of the phenanthroline core with the modified electronic characteristics from N-methylation and carbonylation, makes it a versatile tool for researchers. Further studies are warranted to fully characterize its photophysical properties and to explore its utility in sensing a broader range of analytes. The development of new synthetic methodologies for functionalizing the phenanthroline scaffold will undoubtedly lead to the creation of next-generation fluorescent probes with enhanced sensitivity and selectivity.
References
-
Bara, W. et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 29(6), 1349. [Link]
- Stern, O., & Volmer, M. (1919). Über die Abklingungszeit der Fluoreszenz. Physikalische Zeitschrift, 20, 183-188.
- De Costa, M. D. P., & Warsapperuma, W. A. C. V. (2017). Study of fluorescence quenching properties of 5-hydroxy-l,10-phenanthroline in the presence of heavy metal ions in acetonitrile. Proceedings of the Technical Sessions, 33, 13.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Tsvetkov, M. P., et al. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Crystals, 15(10), 883.
-
Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. Retrieved from [Link]
- Bai, J. G. (2020). Synthesis Of Two Phenanthroline Fluorescence Probes And Their Ability To Recognize Matal Ions (Master's thesis, China). Globe Thesis.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
- Valeur, B. (2012).
- Gratzel, M., & Kalyanasundaram, K. (Eds.). (1994). Photosensitization and Photocatalysis Using Inorganic and Organometallic Compounds. Springer Netherlands.
- Brückmann, J., et al. (2019). Stille Expands the Family: Access to 5,6‐Bis‐2‐thienyl‐Substituted Phenanthroline Under Mild Conditions for Luminescent Ruthenium Complexes. Chemistry – A European Journal, 25(21), 5486-5495.
- de la Cruz, P., et al. (2018). Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives. ChemistrySelect, 3(33), 9579-9586.
-
Wikipedia. (2023, December 2). Stern–Volmer relationship. In Wikipedia. [Link]
- Kołbus, A., et al. (2024).
- Tan, Y., et al. (2023). A Phenanthroline-Based Fluorescent Probe for Highly Selective Detection of Extreme Alkalinity (pH > 14) in Aqueous Solution. ACS Omega, 8(30), 27156–27163.
- K. G., & J. M. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Molecules, 26(2), 438.
- Takeda, Y., et al. (2012). Crystal Structure of N-Methyl-N-phenyl-1,10-phenanthroline-2-carboxamide. X-ray Structure Analysis Online, 28, 77-78.
- de Fátima, Â., et al. (2019). Synthesis, Spectroscopic Characterization, Photophysical Properties of N,-(5-amin-1, 10-phenanthroline) perylene-3, 4, 9, 10-tetracarboximonoimide. IOSR Journal of Applied Chemistry, 10(10), 13-20.
- Kleina, K., et al. (2017). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. ACS Sensors, 2(10), 1466–1473.
- Chen, L., et al. (2019). A novel phenanthroline-based fluorescent probe for highly selective detection of Zn2+ and its application in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 211, 285-291.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 5. Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dr.lib.sjp.ac.lk [dr.lib.sjp.ac.lk]
- 7. globethesis.com [globethesis.com]
Introduction: The Critical Role of Electrolyte Additives in Dye-Sensitized Solar Cells
An in-depth guide to the application of N-methylated phenanthroline derivatives, with a focus on 1-Methyl-1,10-phenanthrolin-2(1H)-one and its cationic analogues, is provided for researchers, scientists, and professionals in drug development. This document offers detailed application notes and protocols for the use of these compounds in dye-sensitized solar cells (DSSCs).
Dye-sensitized solar cells (DSSCs) are a third-generation photovoltaic technology that mimics natural photosynthesis to convert light into electrical energy. A standard DSSC consists of a dye-sensitized semiconductor photoanode (typically TiO₂), a counter electrode, and an electrolyte containing a redox mediator.[1] The electrolyte, most commonly based on the iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is crucial for regenerating the photo-oxidized dye and transporting charge to the counter electrode.[2]
However, the performance and long-term stability of DSSCs are often limited by undesirable charge recombination reactions. Specifically, electrons injected into the TiO₂ conduction band can recombine with the oxidized species (I₃⁻) in the electrolyte, creating a "dark current" that reduces the cell's open-circuit voltage (Voc) and overall efficiency.[3] To mitigate this, N-heterocyclic compounds are widely used as additives in the electrolyte.[1][4] These molecules adsorb onto the TiO₂ surface, creating a passivating layer that acts as an energy barrier, hindering the recombination of electrons with the electrolyte.[3][5] This surface modification typically leads to a significant increase in Voc and is a key strategy for optimizing DSSC performance.[4]
Phenanthroline Derivatives: A Versatile Class of Compounds in DSSC Research
The 1,10-phenanthroline scaffold is a robust, planar N-heterocycle with exceptional coordination capabilities.[6] This has led to its extensive use in DSSC research, primarily as a ligand in highly efficient ruthenium and copper-based sensitizing dyes or in alternative redox shuttles like cobalt(II/III) tris(1,10-phenanthroline) complexes.[7][8][9]
While its role in dyes and redox couples is well-documented, the application of simple N-alkylated phenanthroline derivatives as electrolyte additives or as cations in ionic liquids is a more specialized but promising area. The positive charge on an N-alkylated phenanthrolinium cation can promote strong adsorption onto the negatively charged TiO₂ surface, making it a prime candidate for suppressing charge recombination. This guide will focus on this specific application, using the 1-methyl-1,10-phenanthrolinium cation as a representative example.
Application Notes: 1-Methyl-1,10-phenanthrolinium Salts as a Case Study
The compound specified in the topic, this compound, is a neutral molecule.[10] However, its synthesis originates from the methylation of 1,10-phenanthroline, a process that can also readily produce the 1-methyl-1,10-phenanthrolinium cation, particularly when using reagents like methyl iodide.[11] This cationic form is of primary interest for electrolyte applications.
Hypothesized Mechanism of Action
As an N-heterocyclic additive, the 1-methyl-1,10-phenanthrolinium cation is expected to improve DSSC performance primarily by increasing the open-circuit voltage (Voc). The mechanism involves two key actions at the TiO₂/electrolyte interface:
-
Surface Passivation : The bulky, planar phenanthrolinium cation adsorbs onto the TiO₂ surface. This creates a physical barrier that sterically hinders the approach of triiodide ions (I₃⁻) to the surface, thereby suppressing the primary electron recombination pathway.[3]
-
Conduction Band Shift : Adsorption of these cations on the TiO₂ surface can shift the conduction band edge of the semiconductor to more negative potentials. This increases the energy difference between the TiO₂ Fermi level and the redox potential of the electrolyte, resulting in a higher Voc.[1][4]
Caption: Interfacial mechanism of the phenanthrolinium cation.
Expected Impact on DSSC Performance Parameters
The introduction of 1-methyl-1,10-phenanthrolinium iodide into a standard DSSC electrolyte is predicted to have the following effects on key photovoltaic parameters.
| Parameter | Expected Change | Rationale |
| Open-Circuit Voltage (Voc) | Significant Increase | Primary effect due to suppression of charge recombination and a negative shift in the TiO₂ conduction band edge.[4] |
| Short-Circuit Current (Jsc) | Slight Decrease | The adsorbed additive layer may slightly hinder electron injection from the dye. Additionally, the cation could absorb some light if its absorption spectrum overlaps with the dye's. |
| Fill Factor (FF) | Increase or Decrease | May increase due to lower recombination (improved diode quality). May decrease if the additive increases series resistance or mass transport limitations of the redox couple. |
| Power Conversion Efficiency (PCE) | Overall Increase | The significant gain in Voc is expected to outweigh any minor losses in Jsc, leading to a net improvement in efficiency (PCE = Voc × Jsc × FF / Pin). |
Protocols
Protocol 1: Synthesis of 1-Methyl-1,10-phenanthrolinium Iodide
This protocol is adapted from established methods for the N-alkylation of 1,10-phenanthroline.[11]
Materials:
-
1,10-Phenanthroline (anhydrous)
-
Methyl iodide (CH₃I)
-
Anhydrous chloroform (CHCl₃) or another suitable solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.
-
Dissolution: Dissolve 1,10-phenanthroline (1 equivalent) in anhydrous chloroform.
-
Reagent Addition: While stirring, add methyl iodide (1.2 equivalents) dropwise to the solution at room temperature.
-
Reaction: Gently heat the mixture to reflux (approximately 60-65°C for chloroform) and maintain for 8-12 hours. The progress can be monitored by the formation of a precipitate.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A yellow or gray precipitate of 1-methyl-1,10-phenanthrolinium iodide should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with cold chloroform or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product under vacuum. Store in a dark, dry environment.
Protocol 2: Fabrication and Characterization of DSSCs
This protocol outlines the fabrication of a lab-scale DSSC to test the synthesized additive.
Materials & Equipment:
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass
-
Photoanode: Titanium dioxide (TiO₂) paste (e.g., P25)
-
Dye: N719 or a similar ruthenium-based dye solution (e.g., 0.3 mM in acetonitrile/tert-butanol)
-
Counter Electrode: Platinized FTO glass
-
Electrolyte (Control): 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine (TBP) in acetonitrile.
-
Electrolyte (Test): 0.5 M LiI, 0.05 M I₂, 0.5 M 1-methyl-1,10-phenanthrolinium iodide in acetonitrile.
-
Sealing: 25-50 µm thick Surlyn thermal adhesive film
-
Equipment: Screen printer, furnace, hot plate, solar simulator (AM 1.5G, 100 mW/cm²), potentiostat for J-V and EIS measurements.
Procedure:
-
Photoanode Preparation:
-
Clean FTO glass substrates sequentially with detergent, deionized water, and ethanol in an ultrasonic bath.
-
Screen-print a layer of TiO₂ paste onto the FTO glass.
-
Dry the printed film at 125°C for 5 minutes.
-
Sinter the TiO₂ film in a furnace, ramping the temperature to 500°C and holding for 30 minutes.
-
Cool the sintered photoanodes to approximately 80°C before dye sensitization.
-
-
Dye Sensitization:
-
Immerse the warm photoanodes in the N719 dye solution for 12-24 hours at room temperature in a dark, sealed container.
-
After sensitization, rinse the photoanodes with acetonitrile to remove non-adsorbed dye and dry them.
-
-
Cell Assembly:
-
Place a Surlyn gasket around the active area of the dye-sensitized photoanode.
-
Position the platinized counter electrode on top of the gasket.
-
Seal the cell by heating on a hot plate at ~100°C while applying gentle pressure.
-
-
Electrolyte Injection:
-
Fill the cell with either the control or test electrolyte through pre-drilled holes in the counter electrode using vacuum backfilling.
-
Seal the filling holes with a small piece of Surlyn and a microscope coverslip.
-
-
Characterization:
-
J-V Testing: Measure the current-voltage characteristics of the assembled DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine Voc, Jsc, FF, and PCE.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements in the dark at a forward bias equivalent to the Voc to analyze the charge transfer resistance at the TiO₂/electrolyte interface (related to recombination) and the electron lifetime.
-
Caption: DSSC fabrication and testing workflow.
Conclusion and Future Outlook
The use of N-methylated phenanthroline derivatives, specifically the 1-methyl-1,10-phenanthrolinium cation, represents a logical and promising strategy for enhancing the performance of dye-sensitized solar cells. Based on the well-established role of other N-heterocyclic additives, these compounds are expected to effectively suppress charge recombination at the TiO₂/electrolyte interface, leading to a significant increase in open-circuit voltage and overall cell efficiency. The provided protocols offer a clear pathway for synthesizing these additives and evaluating their performance in a laboratory setting.
Future research should focus on the systematic evaluation of these compounds, including:
-
Varying Alkyl Chain Length: Investigating how different alkyl chains (e.g., ethyl, propyl, butyl) on the phenanthroline nitrogen affect solubility, adsorption, and steric hindrance.
-
Exploring Counter-Ions: Replacing iodide with other anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻) to form phenanthrolinium-based ionic liquids, which could replace volatile organic solvents entirely.[11]
-
Synergistic Effects: Studying the combination of phenanthrolinium additives with other common additives like guanidinium thiocyanate to explore potential synergistic performance enhancements.[5]
By pursuing these avenues, the full potential of phenanthroline-based compounds as a versatile and effective tool in the optimization of dye-sensitized solar cells can be realized.
References
Click to expand
-
Watson, T. M. et al. Monitoring the effect of N-heterocyclic compound additives in dye sensitized solar cell electrolytes for corrosion inhibition. Journal of Physics: Conference Series.
-
Stergiopoulos, T. et al. Influence of electrolyte co-additives on the performance of dye-sensitized solar cells. Nanoscale Research Letters.
-
Al-Ghamdi, A. A. et al. Photostability of the DSSCs based on the new dyes and N3 over time under visible light soaking. ResearchGate.
-
Lim, G. K. et al. Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. Molecules.
-
Stergiopoulos, T. et al. Influence of electrolyte co-additives on the performance of dye-sensitized solar cells. ResearchGate.
-
Calogero, G. et al. Dye-sensitized solar cells strike back. Chemical Society Reviews.
-
Hernández-Gordillo, A. et al. Effect of heterocyclic nitrogen ionic liquid additives on the rate of backreaction in DSSCS: An electrochemical characterization. ResearchGate.
-
Chen, Y. et al. Novel phenanthroline-based ruthenium complexes for dye-sensitized solar cells: enhancement in performance through fluoro-substitution. RSC Publishing.
-
Lin, C-Y. et al. Preparation, electrochemical and spectral properties of N-methylated pyridylethynyl porphyrins. Dalton Transactions.
-
Goud, G. et al. Dye-Sensitized Solar Cells Based on Cu(I) Complexes Containing Catechol Anchor Groups That Operate with Aqueous Electrolytes. Molecules.
-
F. F. et al. Effect of Iodide-Based Organic Salts and Ionic Liquid Additives in Dye-Sensitized Solar Cell Performance. Molecules.
-
National Center for Biotechnology Information. This compound. PubChem Compound Database.
-
Giordano, F. et al. Performance and Stability Enhancement of Dye-Sensitized and Perovskite Solar Cells by Al Doping of TiO₂. University of Fribourg.
-
Standford Advanced Materials. 1,10-phenanthroline: Chemical properties, applications, and future prospects. SAM.
-
Muth, A. et al. High-efficiency tandem DSSCs based on tailored naphthalene sensitizers for indoor DSSC efficiency above 25%. Communications Chemistry.
-
Bella, F. et al. Unveiling iodine-based electrolytes chemistry in aqueous dye-sensitized solar cells. Chemical Science.
-
Waki, T. et al. High performance dye-sensitized solar cells using ionic liquids as their electrolytes. ResearchGate.
-
Borrelli, R. et al. A Robust Organic Dye for Dye Sensitized Solar Cells Based on Iodine/Iodide Electrolytes Combining High Efficiency and Outstanding Stability. ResearchGate.
-
Kirubakaran, P. et al. Enhancement in the photostability of natural dyes for dye-sensitized solar cell (DSSC) applications: a review. ResearchGate.
-
Lee, C-P. et al. Enhanced performance of a dye-sensitized solar cell with an amphiphilic polymer-gelled ionic liquid electrolyte. Journal of Materials Chemistry A.
-
Kuang, D. et al. Ionic liquid electrolytes for dye-sensitized solar cells. Dalton Transactions.
-
Weldegebrieal, G. K. Investigation of 1, 10-Phenanthroline based Ionic Liquids using X-ray photoelectron spectroscopy. Semantic Scholar.
-
Giernoth, R. et al. Ionic Liquid-Based Dye-Sensitized Solar Cells—Insights into Electrolyte and Redox Mediator Design. ACS Sustainable Chemistry & Engineering.
-
ChemScene. Chemical Synthesis. ChemScene.
-
Wahab, M. A. et al. 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. RSC Advances.
-
Bäck, H. et al. Adamantyl Side Chains as Anti‐Aggregating Moieties in Dyes for Dye‐Sensitized Solar Cells. Chemistry – A European Journal.
-
Ruiz-Ramírez, L. R. et al. Synthesis of (1,10-Phenanthroline-κ2N,N′)(β2-Methyl- and β2-PhenylAlaninate-κ2N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. Molecules.
-
Wang, C. et al. Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives. ACS Applied Materials & Interfaces.
Sources
- 1. ecs.confex.com [ecs.confex.com]
- 2. Dye-sensitized solar cells strike back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of electrolyte co-additives on the performance of dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel phenanthroline-based ruthenium complexes for dye-sensitized solar cells: enhancement in performance through fluoro-substitution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Dye-Sensitized Solar Cells Based on Cu(I) Complexes Containing Catechol Anchor Groups That Operate with Aqueous Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Complexation of 1-Methyl-1,10-phenanthrolin-2(1H)-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the complexation of 1-Methyl-1,10-phenanthrolin-2(1H)-one. This unique phenanthroline derivative, with its modified electronic and steric properties, offers significant potential in the development of novel metal-based therapeutics, catalysts, and luminescent materials. This guide will detail the underlying principles, step-by-step experimental procedures, characterization techniques, and expected outcomes, grounded in established coordination chemistry principles.
Introduction: The Significance of this compound as a Ligand
1,10-Phenanthroline and its derivatives are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions.[1][2][3] The parent 1,10-phenanthroline is a planar, bidentate ligand that coordinates to metals through its two nitrogen atoms, forming a stable five-membered chelate ring.[2] This structural motif is central to the diverse applications of its metal complexes, which span from catalysis and analytical chemistry to bioinorganic chemistry and materials science.[2]
The subject of this guide, This compound , is a derivative with distinct features that modulate its coordination behavior. The presence of a methyl group at the N1 position and a carbonyl group at the C2 position introduces both steric and electronic perturbations to the classic phenanthroline scaffold. These modifications can influence the resulting complex's geometry, stability, and reactivity, offering a pathway to fine-tune its properties for specific applications. For instance, the altered electronic profile can impact the metal-to-ligand charge transfer (MLCT) bands, which is crucial for applications in photochemistry and optoelectronics.[2][4]
Core Principles of Complexation
The formation of a metal complex with this compound involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The lone pair of electrons on the nitrogen atoms of the phenanthroline ring system act as Lewis bases, donating electron density to the vacant orbitals of the metal ion (a Lewis acid) to form coordinate bonds.
Several factors influence the success and outcome of the complexation reaction:
-
Choice of Metal Ion: A wide range of transition metals (e.g., Fe, Co, Ni, Cu, Zn, Ru, Pt) can form complexes with phenanthroline derivatives.[1][5] The choice of metal will dictate the geometry, electronic properties, and potential application of the final complex.
-
Solvent System: The solvent must be capable of dissolving both the ligand and the metal salt. Common solvents include ethanol, methanol, acetonitrile, and water.[6] The coordinating ability of the solvent should also be considered, as it can sometimes compete with the primary ligand for coordination sites on the metal ion.
-
Reaction Conditions: Temperature and reaction time are critical parameters. While many phenanthroline complexations proceed readily at room temperature, heating may be required to overcome activation energy barriers and ensure complete reaction.
-
Stoichiometry: The molar ratio of ligand to metal will determine the nature of the resulting complex. Depending on the coordination number of the metal and the steric bulk of the ligand, complexes with different ligand-to-metal ratios (e.g., 1:1, 2:1, 3:1) can be formed.[1]
Experimental Protocol: A General Guideline for Complexation
This protocol provides a generalized procedure for the synthesis of a metal complex of this compound. Researchers should optimize the specific conditions based on the chosen metal salt and desired final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (C₁₃H₁₀N₂O) | ≥98% Purity | EvitaChem | The ligand should be of high purity to avoid side reactions. Its molecular weight is 210.23 g/mol .[6] |
| Metal Salt (e.g., FeCl₂, Cu(NO₃)₂, RuCl₃·xH₂O) | Analytical Grade | Sigma-Aldrich | The choice of counter-ion can influence the solubility and crystallinity of the final complex. Hydrated salts are common, and their water content should be noted. |
| Solvent (e.g., Ethanol, Methanol, Acetonitrile) | Anhydrous or HPLC Grade | Fisher Scientific | The choice of solvent is crucial for dissolving reactants and for the crystallization of the product. |
| Schlenk Flask or Round-Bottom Flask | Standard Labware | VWR | For reactions sensitive to air or moisture, Schlenk techniques under an inert atmosphere (e.g., nitrogen or argon) are recommended. |
| Magnetic Stirrer and Stir Bar | Standard Labware | IKA | To ensure homogeneous mixing of the reaction mixture. |
| Condenser | Standard Labware | Kimble | For reactions requiring heating under reflux. |
| Filtration Apparatus (Büchner funnel, filter paper) | Standard Labware | Whatman | For isolating the solid product. |
| Rotary Evaporator | Standard Labware | Büchi | For solvent removal under reduced pressure. |
Step-by-Step Procedure
-
Preparation of the Ligand Solution:
-
Weigh an appropriate amount of this compound and dissolve it in a minimal amount of the chosen solvent in a Schlenk or round-bottom flask. For example, dissolve 0.210 g (1.0 mmol) of the ligand in 20 mL of ethanol.
-
Gently warm the mixture if necessary to ensure complete dissolution.
-
-
Preparation of the Metal Salt Solution:
-
In a separate flask, weigh the desired stoichiometric amount of the metal salt. For a 1:1 metal-to-ligand complex, use 1.0 mmol of the metal salt. For a 1:2 complex, use 0.5 mmol.
-
Dissolve the metal salt in a minimal amount of the same solvent. For instance, dissolve the metal salt in 10 mL of ethanol. Some metal salts may dissolve more readily in a small amount of water before dilution with the organic solvent.
-
-
Complexation Reaction:
-
Slowly add the metal salt solution to the stirred ligand solution at room temperature. The addition is often done dropwise to control the reaction rate and promote the formation of well-defined crystals.
-
Upon addition, a color change is often observed, indicating the formation of the complex.
-
Stir the reaction mixture for a specified period, typically ranging from a few hours to overnight, at room temperature or under reflux, depending on the reactivity of the metal ion.
-
-
Isolation and Purification of the Complex:
-
If a precipitate forms during the reaction, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
If no precipitate forms, the solvent can be slowly evaporated at room temperature or removed using a rotary evaporator to induce crystallization.
-
The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture.
-
-
Drying and Storage:
-
Dry the purified complex under vacuum to remove any residual solvent.
-
Store the final product in a desiccator to protect it from moisture.
-
Workflow Diagram
Caption: Workflow for the synthesis and characterization of a metal complex with this compound.
Characterization of the Metal Complex
A comprehensive characterization of the newly synthesized complex is essential to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Techniques
-
UV-Vis Spectroscopy: This technique is useful for monitoring the formation of the complex and probing its electronic properties. The coordination of the phenanthroline ligand to a metal ion typically results in a shift of the ligand-centered π-π* transitions and the appearance of new, often colorful, metal-to-ligand charge transfer (MLCT) bands in the visible region.[4]
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complex in solution.[7] The chemical shifts of the protons on the phenanthroline ring will change upon coordination to a metal. For diamagnetic complexes, the integration and coupling patterns can confirm the ligand-to-metal ratio and the coordination mode.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are invaluable for determining the molecular weight of the complex and confirming its composition. The observed isotopic pattern can also help in identifying the metal center.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the ligand. The C=N stretching vibrations of the phenanthroline ring are particularly sensitive to coordination.
Structural Analysis
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and the overall molecular structure.
Expected Spectroscopic Data
The following table summarizes the expected changes in key spectroscopic data upon complexation.
| Technique | Observation on Ligand | Expected Change Upon Complexation |
| UV-Vis | Intense π-π* transitions in the UV region. | Bathochromic (red) or hypsochromic (blue) shift of π-π* transitions. Appearance of new, broad MLCT bands in the visible region for transition metal complexes. |
| ¹H NMR | Characteristic aromatic proton signals in the 7-9 ppm range. | Downfield or upfield shifts of the ligand protons due to changes in the electronic environment upon coordination. Broadening of signals may occur for paramagnetic complexes. |
| IR | C=N stretching vibrations around 1500-1600 cm⁻¹. | A shift in the C=N stretching frequency, typically to a higher or lower wavenumber, indicating a change in bond order upon coordination. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free ligand (m/z ≈ 211.08 for [M+H]⁺). | A molecular ion peak corresponding to the mass of the complex, often as an ion like [M(L)]²⁺, [M(L)₂]²⁺, or [M(L)Cl]⁺, depending on the metal, stoichiometry, and counter-ions. The isotopic distribution will be characteristic of the metal. |
Applications and Future Directions
The metal complexes of this compound hold promise in several areas:
-
Drug Development: Phenanthroline complexes have been investigated for their anticancer and antimicrobial properties. The unique structure of this ligand could lead to complexes with novel biological activities.
-
Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis.[2] The electronic and steric tuning afforded by the methyl and carbonyl groups could enhance catalytic activity and selectivity.
-
Photochemistry and Luminescent Materials: Ruthenium(II) and Iridium(III) complexes of phenanthroline derivatives are known for their strong luminescence and are used in OLEDs and as photosensitizers.[2] The modified ligand could be used to develop new materials with tailored photophysical properties.
Conclusion
This application note provides a foundational protocol for the synthesis and characterization of metal complexes with this compound. By understanding the core principles of coordination chemistry and employing the detailed experimental and analytical procedures outlined herein, researchers can effectively explore the potential of this versatile ligand in a variety of scientific and technological fields. The unique structural features of this phenanthroline derivative offer exciting opportunities for the design of novel functional materials and molecules.
References
-
Wikipedia. (n.d.). Transition metal complexes of 1,10-phenanthroline. Retrieved from [Link]
- da Silva, J. G., et al. (2017). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Revista Virtual de Química, 9(2), 548-583.
-
UCHEM. (2025). 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design. Retrieved from [Link]
- Rehmann, J. P., et al. (1990). 1H NMR studies of tris(phenanthroline) metal complexes bound to oligonucleotides: characterization of binding modes. Biochemistry, 29(7), 1701-1709.
- Alreja, P., & Kaur, N. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances, 6(27), 23169-23217.
- Deghadi, R. G., et al. (2002). Mixed-ligand metal succinate complexes with 1,10-phenanthroline and ethylenediamine: Synthesis, characterization, spectroscopic and thermal studies. Crystal structure of succinatocobalt(II) complex with phenanthroline.
Sources
- 1. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 2. myuchem.com [myuchem.com]
- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 4. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Buy this compound (EVT-381651) | 31535-89-4 [evitachem.com]
- 7. 1H NMR studies of tris(phenanthroline) metal complexes bound to oligonucleotides: characterization of binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of 1-Methyl-1,10-phenanthrolin-2(1H)-one in Anticancer Drug Design
Introduction: The Therapeutic Potential of the 1,10-Phenanthroline Scaffold
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The 1,10-phenanthroline core, a rigid, planar, and electron-deficient aromatic system, has garnered significant attention due to its versatile coordination chemistry and diverse biological activities. While the parent compound, 1,10-phenanthroline, and its metal complexes have demonstrated notable anticancer properties, the therapeutic potential of its substituted derivatives remains a compelling frontier in medicinal chemistry.
This document provides a comprehensive guide for researchers and drug development professionals on the investigation of 1-Methyl-1,10-phenanthrolin-2(1H)-one as a potential anticancer agent. Although direct studies on this specific molecule are nascent, a wealth of information on the broader class of 1,10-phenanthroline derivatives provides a robust framework for its evaluation. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of crucial cellular machinery like the proteasome, and interference with the cell cycle.[1][2][3]
These application notes will therefore serve as a roadmap, leveraging the established knowledge of 1,10-phenanthroline compounds to propose a structured and scientifically rigorous approach to characterizing the anticancer potential of this compound.
Chemical Profile of this compound
This compound is a derivative of the 1,10-phenanthroline scaffold, characterized by the presence of a methyl group and a ketone functionality.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O | PubChem[5] |
| Molecular Weight | 210.23 g/mol | PubChem[5] |
| CAS Number | 31535-89-4 | PubChem[5] |
| IUPAC Name | 1-methyl-1,10-phenanthrolin-2-one | PubChem[5] |
The synthesis of this compound can be achieved through various laboratory methods, often involving the methylation of 1,10-phenanthroline derivatives.[4] Its unique structure suggests potential for interactions with biological macromolecules, making it a compelling candidate for pharmacological investigation.[4]
Plausible Anticancer Mechanisms of Action
Based on extensive research into 1,10-phenanthroline and its analogues, several key mechanisms of anticancer activity can be postulated for this compound.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. 1,10-Phenanthroline and its metal complexes have been shown to trigger apoptosis in both fungal and mammalian cells.[1][6] This process is often characterized by morphological changes such as membrane blebbing and nuclear fragmentation.[1] Copper complexes of 1,10-phenanthroline, in particular, are potent inducers of apoptosis.[2][7] The pro-apoptotic activity of these compounds is often linked to their ability to inhibit proteasome activity.[2][7]
Proteasome Inhibition
The ubiquitin-proteasome system is a critical regulator of protein degradation and is essential for cell cycle progression and survival. Its inhibition is a validated strategy in cancer therapy. Certain 1,10-phenanthroline-copper complexes have been identified as potent and selective inhibitors of proteasome activity in tumor cells.[2][7] This inhibition leads to the accumulation of pro-apoptotic proteins and ultimately, cell death.[2]
Cell Cycle Arrest
Uncontrolled cell proliferation is a fundamental characteristic of cancer. The cell cycle is a tightly regulated process, and its disruption can lead to cell death. 1,10-Phenanthroline has been shown to block the progression of cells from the G1 to the S phase of the cell cycle, as well as progression through the S phase itself.[3] This effect is thought to be due to the chelation of metal ions essential for these cell cycle transitions.[3] Derivatives of 1,10-phenanthroline have also been observed to cause cell cycle arrest at different phases, highlighting the tunability of this scaffold.[8][9]
DNA Intercalation and Synthesis Inhibition
The planar structure of the 1,10-phenanthroline ring system allows it to intercalate between the base pairs of DNA.[10] This interaction can interfere with DNA replication and transcription, ultimately leading to an inhibition of DNA synthesis.[11] This mechanism is a common feature of many established chemotherapeutic agents.
Proposed Experimental Workflow for Evaluating this compound
The following workflow provides a structured approach to systematically evaluate the anticancer potential of this compound.
Caption: Proposed experimental workflow for the anticancer evaluation of this compound.
Detailed Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis and distinguishes between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PI staining solution (containing RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Cell Fixation: Harvest the cells, wash with cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle can be quantified using appropriate software.[8][12]
Data Presentation and Interpretation
Quantitative data from the assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.5 |
| HCT116 | Colorectal Carcinoma | 10.8 |
| HepG2 | Hepatocellular Carcinoma | 35.1 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Hypothetical Cell Cycle Distribution in HCT116 Cells after Treatment with this compound for 24h
| Treatment | % G₀/G₁ | % S | % G₂/M |
| Control | 55.3 | 30.1 | 14.6 |
| 10 µM Compound | 45.2 | 45.8 | 9.0 |
| 20 µM Compound | 38.7 | 52.3 | 9.0 |
Note: These are hypothetical values suggesting an S-phase arrest.
Signaling Pathway Visualization
A potential mechanism of action for 1,10-phenanthroline derivatives involves the inhibition of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.
Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by this compound.
Conclusion and Future Directions
The 1,10-phenanthroline scaffold represents a promising starting point for the development of novel anticancer agents. While direct evidence for the anticancer activity of this compound is currently limited, the extensive research on related compounds provides a strong rationale for its investigation. The protocols and workflow outlined in these application notes offer a comprehensive framework for elucidating its cytotoxic and mechanistic properties. Future studies should also explore its potential for metal complexation, as this has been shown to significantly enhance the anticancer activity of the 1,10-phenanthroline core.[11][13] Furthermore, in vivo studies using xenograft models will be crucial to validate the in vitro findings and assess the therapeutic potential of this compound in a physiological context.
References
-
Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes. Toxicology in Vitro. [Link]
-
1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. Journal of Biological Inorganic Chemistry. [Link]
-
In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters. [Link]
-
Hydrazylpyridine salicylaldehyde-copper(II)-1,10-phenanthroline complexes as potential anticancer agents: synthesis, characterization and anticancer evaluation. Dalton Transactions. [Link]
-
1,10-Phenanthroline inhibition of lymphoblast cell cycle. Cell and Tissue Kinetics. [Link]
-
Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives. Archiv der Pharmazie. [Link]
-
1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. Journal of Biological Inorganic Chemistry. [Link]
-
The 1,10-Phenanthroline Ligand Enhances the Antiproliferative Activity of DNA-Intercalating Thiourea-Pd(II) and -Pt(II) Complexes Against Cisplatin-Sensitive and -Resistant Human Ovarian Cancer Cell Lines. Molecules. [Link]
-
Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes. ResearchGate. [Link]
-
Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities. BMC Chemistry. [Link]
-
Synthesis of 1,10-Phenanthroline-2,9-bistriazoles: Evaluation as G-Quadruplex Binders and Anti-Tumor Activity. Chemistry & Biodiversity. [Link]
-
Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline. PLoS One. [Link]
-
Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. Molecules. [Link]
-
The chemical structures of the 1,10-phenanthroline and... ResearchGate. [Link]
-
In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)] · 2H2O, [Cu(phen)2(mal)] · 2H2O and [Mn(phen)2(mal)] · 2H2O (malH2 = malonic acid) using human cancer cells. ResearchGate. [Link]
-
Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs. Frontiers in Chemistry. [Link]
-
Cell-cycle analysis – Knowledge and References. Taylor & Francis Online. [Link]
-
RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. Universidade Federal de Juiz de Fora. [Link]
-
Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][14] phenanthroline derivative for the treatment of colorectal cancer. Bioorganic Chemistry. [Link]
-
This compound. PubChem. [Link]
-
Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. [Link]
-
Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. RSC Advances. [Link]
-
Cytotoxicity of hydrogen peroxide: Treatment of the PC3 prostatic tumour cell line with H 2 O 2 and measurement of metabolic activity. Biomodel. [Link]
Sources
- 1. Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,10-Phenanthroline inhibition of lymphoblast cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-381651) | 31535-89-4 [evitachem.com]
- 5. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Hydrazylpyridine salicylaldehyde–copper(ii)–1,10-phenanthroline complexes as potential anticancer agents: synthesis, characterization and anticancer evaluation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-1,10-phenanthrolin-2(1H)-one Solution Preparation and Stability Assessment
Introduction
1-Methyl-1,10-phenanthrolin-2(1H)-one is a heterocyclic organic compound belonging to the phenanthroline class.[1][2] Its unique structure, featuring a methylated nitrogen within the phenanthroline core, suggests its potential utility in diverse research and development applications, including medicinal chemistry and materials science.[3] As with many specialized chemical entities, the successful application of this compound is contingent upon the accurate and reproducible preparation of stable solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and stability assessment of solutions containing this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective use. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| CAS Number | 31535-89-4 | [1][2] |
Safety and Handling
This compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Solution Preparation: A Systematic Approach
Due to the limited availability of specific solubility data for this compound, a systematic screening approach is recommended to identify the most suitable solvent for your application. The choice of solvent will depend on factors such as the desired concentration, compatibility with downstream assays, and required stability.
Recommended Solvents for Screening
Based on the solubility of structurally related compounds, such as 5-Methyl-1,10-phenanthroline which is soluble in methanol at 50 mg/mL, the following solvents are recommended for initial screening:[4][5]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)
-
Polar Protic Solvents: Methanol (MeOH), Ethanol (EtOH)
-
Chlorinated Solvents: Dichloromethane (DCM)
-
Aqueous Buffers: A range of pH values should be screened if aqueous solutions are required.
Protocol 1: Small-Scale Solubility Screening
This protocol is designed to efficiently determine an approximate solubility of this compound in a variety of solvents.
Materials:
-
This compound solid
-
Selected solvents for screening
-
Small vials (e.g., 1.5 mL glass vials) with caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh approximately 1-2 mg of this compound into each vial.
-
Add a small, precise volume of the first solvent to be tested (e.g., 100 µL) to the corresponding vial.
-
Cap the vial securely and vortex for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, add another aliquot of the compound and repeat step 3.
-
If the solid has not completely dissolved, add an additional, precise volume of the solvent (e.g., 100 µL) and repeat step 3.
-
Continue this process until the compound is fully dissolved or a large volume of solvent has been added, indicating poor solubility.
-
Record the total mass of the compound and the total volume of solvent used to achieve complete dissolution to estimate the solubility.
-
Repeat for all selected solvents.
Caption: Workflow for solubility screening.
Stability Assessment of this compound Solutions
The stability of a prepared solution is critical for obtaining reliable and reproducible experimental results. A stability study should be conducted to determine the optimal storage conditions and shelf-life of the solution. This typically involves subjecting the solution to forced degradation conditions and analyzing for any changes in the concentration of the parent compound and the appearance of degradation products.[4][5][6][7][8]
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound in a chosen solvent.
Materials:
-
Prepared stock solution of this compound in the desired solvent.
-
Control vials (e.g., amber and clear glass vials).
-
Temperature-controlled environments (e.g., refrigerator at 2-8°C, benchtop at ambient temperature, oven at elevated temperature, e.g., 40°C).
-
Photostability chamber or a light source with controlled UV and visible output.
-
Acidic solution (e.g., 0.1 M HCl).
-
Basic solution (e.g., 0.1 M NaOH).
-
Oxidizing agent (e.g., 3% H₂O₂).
-
HPLC system with a UV detector.
Procedure:
-
Prepare a stock solution of this compound at a known concentration in the selected solvent.
-
Aliquot the stock solution into several sets of vials for each stress condition. Include both amber (light-protected) and clear vials to assess photostability.
-
Control: Store one set of amber vials at -20°C or -80°C. This will serve as the baseline (T=0) sample.
-
Thermal Stability: Store sets of vials at different temperatures (e.g., 2-8°C, ambient, 40°C).
-
Photostability: Expose a set of clear vials to a controlled light source. Wrap a corresponding set of amber vials in aluminum foil and place them alongside the clear vials as a dark control.
-
pH Stability: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl (acidic condition) and 0.1 M NaOH (basic condition).
-
Oxidative Stability: To another aliquot, add a small volume of 3% H₂O₂.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.
-
Analyze all samples by a suitable stability-indicating analytical method, such as HPLC-UV.
Caption: Overview of the forced degradation study.
Analytical Method for Stability Assessment: HPLC-UV
A stability-indicating analytical method is one that can accurately quantify the active compound and separate it from any degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for this purpose.[9][10][11]
Recommended Starting HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for the λmax of this compound using a UV-Vis spectrophotometer. If not available, monitor at multiple wavelengths (e.g., 254 nm, 280 nm). The UV-Vis spectrum of the parent 1,10-phenanthroline can be used as a starting point.[12][13][14]
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control (T=0) sample.
-
A decrease in the peak area of the parent compound indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of the parent compound remaining at each time point for each condition.
Recommendations for Solution Storage
Based on the results of the stability study, the following general recommendations can be made. However, these should be confirmed with experimental data for your specific solvent and concentration.
-
Short-term Storage (up to 1 week): For many organic solvents, storage at 2-8°C in an amber vial is likely sufficient.
-
Long-term Storage (> 1 week): Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Aqueous Solutions: The stability in aqueous solutions can be highly pH-dependent. Once the optimal pH is determined, filter-sterilize the solution and store at 2-8°C for short-term use or frozen for long-term storage.
Conclusion
The successful use of this compound in a research setting is critically dependent on the proper preparation and storage of its solutions. By following the systematic approach to solubility screening and stability assessment outlined in these application notes, researchers can ensure the integrity and reproducibility of their experiments. The provided protocols offer a robust framework for characterizing solutions of this novel compound, thereby enabling its effective application in drug discovery and materials science.
References
-
A high performance liquid chromatography method to determine phenanthroline derivatives used in OLEDs and OSCs. (2016). Request PDF. [Link]
-
Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. (n.d.). PubMed. [Link]
-
Separation of 1,10-Phenanthroline, 5-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Exploring the Impact of Phenanthroline‐Based Glycoconjugated Ru(II) Polypyridyl Photosensitizers on Metastasis‐Related Processes. (2022). National Institutes of Health. [Link]
-
THE STABILITY OF METALLIC COMPLEXES OF TWO DIMETHYLPHENANTHROLINES. (1951). Journal of the American Chemical Society. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. (2020). National Institutes of Health. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2023). Pharmaceutical Technology. [Link]
-
Forced degradation studies. (2016). MedCrave online. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020). Pharmaceutical Online. [Link]
-
The stability of metal complexes of 1,10-phenanthroline and its analogues. Part III. 5-Methyl-1,10-phenanthroline. (1962). Journal of the Chemical Society (Resumed). [Link]
-
Thermal lens studies of the reaction of iron(II) with 1,10-phenanthroline at the nanogram level. (2002). ResearchGate. [Link]
-
Stability of tris-1,10–phenanthroline iron (II) complex in different composites. (2010). ResearchGate. [Link]
-
(A) UV–Vis spectra of pure 1,10-phenanthroline and the mixture of... (n.d.). ResearchGate. [Link]
-
Hydrophilic 1,10-phenanthroline derivatives for selective Am(III) stripping into aqueous solutions. (2019). SciSpace. [Link]
-
Stability constants of iron(II) complexes with Phen. (n.d.). ResearchGate. [Link]
-
Stability of tris 1,10-Phenanthroline Iron (II) complex in different composition by Absorbance measurement. (n.d.). Jetir.org. [Link]
-
Luminescent 1,10-Phenanthroline-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties. (2022). Semantic Scholar. [Link]
-
Phenanthroline Method: Role of Reagents used. (2021). YouTube. [Link]
-
Tuning optical properties of phenanthroline derivatives through varying excitation wavelength and pH values. (2014). Semantic Scholar. [Link]
-
(PDF) UV-VIS spectrum of the 1,10-phenanthroline- ethylmagnesium bromide complex. An experimental and computational study. (2000). ResearchGate. [Link]
-
1,10-Phenanthroline. (n.d.). Wikipedia. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Analytical Methods. (n.d.). Temple University. [Link]
-
Hot articles – RSC Advances Blog. (2022). RSC Advances Blog. [Link]
-
Novel hydrophilic bistriazolyl-phenanthroline ligands with improved solubility and performance in An/Ln separations. (2023). National Institutes of Health. [Link]
-
Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination. (2021). RSC Publishing. [Link]
-
Photodegradation, kinetics and non-linear error functions of methylene blue dye using SrZrO3 perovskite photocatalyst. (2023). National Institutes of Health. [Link]
-
Degradation of Pharmaceuticals Through Sequential Photon Absorption and Photoionization – the Case of Amiloride Derivatives. (2020). ChemRxiv. [Link]
Sources
- 1. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of 1,10-Phenanthroline, 5-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application and Protocol for the N-Methylation of 1,10-phenanthrolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of N-Methylated Phenanthrolinones
1,10-phenanthroline and its derivatives are a cornerstone in coordination chemistry and medicinal chemistry, renowned for their ability to form stable complexes with a variety of metal ions. The introduction of a methyl group to the nitrogen atom of the lactam ring in 1,10-phenanthrolin-2(1H)-one to form 1-Methyl-1,10-phenanthrolin-2(1H)-one is a critical synthetic modification. This N-methylation significantly alters the molecule's electronic properties, solubility, and steric profile.[1] These changes can profoundly influence its coordination behavior and biological activity, making N-methylated phenanthrolinones valuable scaffolds in the development of novel therapeutics, catalysts, and materials. For instance, methylated phenanthroline derivatives have been studied for their intercalation with DNA, which can lead to cytotoxic effects against tumor cells.[2][3] This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the efficient N-methylation of 1,10-phenanthrolin-2(1H)-one.
Mechanistic Insights into N-Methylation
The N-methylation of 1,10-phenanthrolin-2(1H)-one is a nucleophilic substitution reaction. The nitrogen atom of the lactam moiety acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The reaction is typically facilitated by a base, which deprotonates the N-H group of the lactam, thereby increasing its nucleophilicity and promoting the reaction. The choice of methylating agent, base, and solvent is crucial for achieving high yields and minimizing side reactions.
Sources
- 1. Buy this compound (EVT-381651) | 31535-89-4 [evitachem.com]
- 2. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one
Welcome to the technical support center for the synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and troubleshoot common issues in this synthetic pathway. We will delve into the critical aspects of the synthesis, providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experiments.
The synthesis of this compound is typically approached as a two-step process. First, the N-methylation of the 1,10-phenanthroline substrate to form the quaternary salt, 1-methyl-1,10-phenanthrolinium iodide. This is followed by the oxidation of this intermediate in an alkaline medium to yield the final product. This guide is structured to address potential challenges in both of these key stages.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and logical synthetic route involves two sequential reactions:
-
N-Methylation: 1,10-phenanthroline is reacted with a methylating agent, such as methyl iodide, to form the quaternary ammonium salt, 1-methyl-1,10-phenanthrolinium iodide.
-
Oxidation: The resulting 1-methyl-1,10-phenanthrolinium iodide is then oxidized, typically using potassium ferricyanide in an alkaline solution, to yield this compound.
Q2: Why is mono-methylation favored at the N-1 position?
A2: The two nitrogen atoms in 1,10-phenanthroline are electronically distinct. The nitrogen at the 1-position is generally more susceptible to electrophilic attack due to the electronics of the fused ring system. Once the first methylation occurs, the resulting positive charge on the quaternized nitrogen deactivates the entire ring system towards further electrophilic attack, including methylation of the second nitrogen. While di-methylation is possible under harsh conditions, it is generally not a significant side product under controlled mono-methylation protocols.
Q3: What is the mechanism of the oxidation step with potassium ferricyanide?
A3: The oxidation of N-alkylpyridinium salts (and by analogy, N-methylphenanthrolinium salts) with potassium ferricyanide in an alkaline medium is a well-established reaction. The hydroxide ion attacks the carbon atom at the 2-position, which is activated by the positively charged nitrogen, to form a pseudobase intermediate. This intermediate is then oxidized by the ferricyanide ion [Fe(CN)₆]³⁻, which accepts an electron, to form the final 2-one product. The ferricyanide is reduced to ferrocyanide [Fe(CN)₆]⁴⁻ in the process.[1]
Troubleshooting Guide
Part 1: N-Methylation of 1,10-Phenanthroline
Problem 1: Low or no yield of 1-methyl-1,10-phenanthrolinium iodide.
-
Possible Cause 1: Inactive Methylating Agent.
-
Explanation: Methyl iodide can degrade over time, especially if exposed to light, releasing iodine and turning brown. This reduces its efficacy.
-
Solution: Use freshly distilled or a newly purchased bottle of methyl iodide. Store it in a dark, cool place.
-
-
Possible Cause 2: Inappropriate Solvent.
-
Explanation: The choice of solvent is crucial for the solubility of the starting material and the precipitation of the product. 1,10-phenanthroline has moderate polarity. The product, being a salt, is highly polar.
-
Solution: Acetone is a good starting point as it can dissolve 1,10-phenanthroline to some extent and will facilitate the precipitation of the quaternary salt product.[2] For less soluble phenanthroline derivatives, a more polar solvent like acetonitrile or DMF might be necessary, though this can make product isolation more challenging.
-
-
Possible Cause 3: Insufficient Reaction Time or Temperature.
-
Explanation: Quaternization reactions can be slow at room temperature.
-
Solution: Gently refluxing the reaction mixture in acetone can significantly increase the reaction rate.[2] Monitor the reaction progress by TLC (if applicable) or by observing the precipitation of the product.
-
Problem 2: Product is difficult to purify or appears contaminated.
-
Possible Cause 1: Excess Methylating Agent.
-
Explanation: Using a large excess of methyl iodide can lead to the formation of byproducts and make purification difficult.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of methyl iodide. The product often precipitates in high purity from the reaction mixture. It can be further purified by washing with the reaction solvent (e.g., acetone) or diethyl ether to remove unreacted starting materials.
-
-
Possible Cause 2: Presence of Di-methylated Product.
-
Explanation: While less likely under mild conditions, forcing the reaction with high temperatures or a large excess of methylating agent for extended periods could lead to some di-methylation.
-
Solution: Maintain a moderate reaction temperature and avoid a large excess of the methylating agent. If di-methylation is suspected, purification can be attempted by recrystallization from a suitable solvent like ethanol.
-
| Parameter | Recommendation | Rationale |
| Methylating Agent | Methyl Iodide (fresh) | High reactivity, product often precipitates. |
| Solvent | Acetone or Acetonitrile | Good balance of reactant solubility and product insolubility. |
| Temperature | Room temperature to gentle reflux | Increases reaction rate without promoting side reactions. |
| Stoichiometry | 1.1 - 1.5 eq. of Methyl Iodide | Ensures complete conversion of starting material without excessive byproducts. |
Part 2: Oxidation of 1-methyl-1,10-phenanthrolinium iodide
Problem 1: Low yield of this compound.
-
Possible Cause 1: Incorrect pH.
-
Explanation: The formation of the pseudobase intermediate is pH-dependent. The solution must be sufficiently alkaline for the hydroxide ion to attack the C-2 position.
-
Solution: The reaction is typically carried out in an aqueous solution with a base like potassium hydroxide or sodium hydroxide. The pH should be carefully controlled and maintained in the alkaline range (pH > 10).
-
-
Possible Cause 2: Insufficient Oxidizing Agent.
-
Explanation: Stoichiometrically, two equivalents of ferricyanide are required per mole of the phenanthrolinium salt. An insufficient amount will lead to incomplete conversion.
-
Solution: Use at least a stoichiometric amount of potassium ferricyanide. A slight excess (e.g., 2.2 equivalents) can help drive the reaction to completion.
-
-
Possible Cause 3: Low Temperature.
-
Explanation: The oxidation reaction may be slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 50-70 °C) can increase the reaction rate. However, excessive heat should be avoided as it can promote decomposition.
-
Problem 2: Product is impure and difficult to isolate.
-
Possible Cause 1: Contamination with Ferrocyanide.
-
Explanation: The reduced form of the oxidizing agent, potassium ferrocyanide, will be present in the reaction mixture.
-
Solution: The product is typically a solid that precipitates from the aqueous reaction mixture. It can be isolated by filtration and washed thoroughly with water to remove any remaining inorganic salts.
-
-
Possible Cause 2: Formation of Side Products.
-
Explanation: Under strongly basic conditions or at high temperatures, other side reactions, such as ring-opening, can occur, leading to a complex mixture of products.
-
Solution: Maintain careful control over the reaction conditions, particularly the concentration of the base and the temperature. The base should be added slowly to the reaction mixture.
-
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Potassium Ferricyanide (K₃[Fe(CN)₆]) | A reliable and well-documented oxidizing agent for this type of transformation.[1] |
| Solvent | Water | Dissolves the reactants and facilitates the ionic reaction. |
| Base | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | To generate the nucleophilic hydroxide and maintain alkaline conditions. |
| Temperature | 50-70 °C | To increase the reaction rate. |
| Stoichiometry | ~2.2 eq. of Potassium Ferricyanide | To ensure complete oxidation of the substrate. |
Experimental Protocols
Step 1: Synthesis of 1-methyl-1,10-phenanthrolinium iodide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,10-phenanthroline (1.0 eq.) in acetone.
-
Add methyl iodide (1.2 eq.) to the solution.
-
Stir the mixture at room temperature or gently reflux for 4-6 hours. The product will precipitate as a yellow solid.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold acetone and then with diethyl ether.
-
Dry the product under vacuum to obtain 1-methyl-1,10-phenanthrolinium iodide.
Step 2: Synthesis of this compound
-
Dissolve 1-methyl-1,10-phenanthrolinium iodide (1.0 eq.) in water in a round-bottom flask.
-
In a separate beaker, prepare a solution of potassium ferricyanide (2.2 eq.) in water.
-
In another beaker, prepare a solution of potassium hydroxide (a sufficient amount to ensure a final pH > 10) in water.
-
Add the potassium ferricyanide solution to the solution of the phenanthrolinium salt.
-
With vigorous stirring, slowly add the potassium hydroxide solution to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-3 hours. The product should precipitate as a solid.
-
Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to improve purity.
-
Dry the final product under vacuum.
Visualizations
Caption: Troubleshooting decision tree for low yield synthesis.
References
-
Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PubMed Central (PMC) - NIH. Available at: [Link]
-
Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. RSC Advances (RSC Publishing). Available at: [Link]
-
Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination. RSC Publishing. Available at: [Link]
-
The chemical structures of the 1,10-phenanthroline and... ResearchGate. Available at: [Link]
-
DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines. PubMed. Available at: [Link]
- Purification of 1, 10-phenanthrolines.Google Patents.
-
SYNTHESIS OF 1-[N-(ARYL)METHYLCARBAMOYL]-1,10- PHENANTHROLINIUM IODIDES WITH POTENTIAL BIOLOGICAL ACTIVITY. Revue Roumaine de Chimie. Available at: [Link]
-
N-oxidation of drugs associated with idiosyncratic drug reactions. PubMed. Available at: [Link]
-
Oxidation of 1,2,3,4,6-substituted pyridinium salts with ferricyanide. Sci-Hub. Available at: [Link]
-
Potassium ferricyanide. Wikipedia. Available at: [Link]
-
Full article: Synthesis of organic salts from 1,10-phenanthroline for biological applications. Taylor & Francis Online. Available at: [Link]
Sources
Technical Support Center: Purification of 1-Methyl-1,10-phenanthrolin-2(1H)-one
Welcome to the technical support guide for the purification of 1-Methyl-1,10-phenanthrolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the purification of this heterocyclic compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may encounter during your experiments. Each solution is based on established chemical principles and practical laboratory experience.
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid is an impure, supercooled melt of your compound that is immiscible with the solvent. This is a common issue for compounds that have melting points close to the boiling point of the chosen solvent.
Causality: The high solubility of the compound in the hot solvent prevents it from precipitating until the solution has cooled significantly, often below the compound's melting point, leading to the formation of an oil rather than a crystal lattice.
Solutions:
-
Increase Solvent Volume: Add more hot solvent to the mixture. This will decrease the saturation point and may keep the compound fully dissolved until the solution cools to a temperature where proper crystallization can occur.
-
Lower the Temperature: Re-heat the solution until the oil dissolves completely. Then, allow it to cool much more slowly. A slower cooling rate provides more time for ordered crystal lattice formation.[1]
-
Change the Solvent System:
-
Switch to a solvent with a lower boiling point.
-
Use a two-solvent system.[2] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly. For this compound, a good starting point could be a Dichloromethane/Hexane or Ethanol/Water system.[3][4]
-
Q2: After recrystallization, my product is still colored (e.g., yellow or brown). How can I obtain a colorless product?
A2: A persistent color often indicates the presence of high molecular weight, colored impurities or degradation products. These are typically polar and can be adsorbed onto activated charcoal.
Solutions:
-
Activated Charcoal Treatment: After dissolving the crude product in the minimum amount of hot recrystallization solvent, allow the solution to cool slightly to prevent flash boiling. Add a very small amount (typically 1-2% by weight of your compound) of activated charcoal to the solution.[5]
-
Hot Filtration: Swirl the mixture and gently heat it again for a few minutes. Perform a hot gravity filtration using fluted filter paper to remove the charcoal and any other insoluble impurities.[2] The filtrate should be colorless.
-
Proceed with Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Scientist's Note: Be cautious not to add too much charcoal, as it can adsorb your desired product, leading to a significant loss of yield. Also, never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
Q3: During flash column chromatography, my compound either streaks down the column or I get very poor separation of spots on my analytical TLC plate. What should I do?
A3: Streaking or poor separation during chromatography is typically caused by one of three issues: improper solvent system, column overloading, or compound degradation on the silica.
Causality: this compound contains a polar lactam group and a basic nitrogen atom within its heterocyclic structure, which can lead to strong interactions with the acidic silica gel stationary phase.
Solutions:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: If your compound is streaking, it may be too polar for the eluent. Try adding a small percentage of a more polar solvent (e.g., methanol) to your mobile phase (e.g., Dichloromethane or Ethyl Acetate).
-
Add a Modifier: To reduce the interaction with acidic silica sites, add a small amount of a basic modifier like triethylamine (~0.5-1%) or a few drops of ammonium hydroxide to your mobile phase. This will neutralize the acidic sites on the silica gel, resulting in sharper bands and better separation.
-
-
Check for Overloading: Ensure you are not loading too much crude material onto the column. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.
-
Consider an Alternative Stationary Phase: If streaking persists, switch to a less acidic stationary phase like neutral alumina or consider using reverse-phase chromatography.[6]
Q4: My compound won't crystallize from the solution, even after cooling for an extended period. What are my options?
A4: Failure to crystallize is usually due to high solubility in the cold solvent or the solution not being sufficiently saturated.
Solutions:
-
Induce Crystallization:
-
Scratch Method: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cold solution. This will act as a template for crystallization.
-
-
Increase Concentration: If the solution is not saturated enough, you can remove some of the solvent by gentle heating or under a stream of inert gas (like nitrogen) and then attempt to cool and crystallize again.
-
Change Solvents: Your chosen solvent may be too good at dissolving the compound, even at low temperatures. Re-evaporate the solvent and try again with a solvent in which your compound is less soluble.[7]
Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of this compound to consider for purification?
A: Understanding the compound's properties is crucial for designing an effective purification strategy.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₁₃H₁₀N₂O[8] | Indicates a largely aromatic, rigid structure. |
| Molecular Weight | 210.23 g/mol [8] | Standard for a small organic molecule. |
| Appearance | Typically a crystalline solid.[9] | Purification will involve solid-state techniques like recrystallization. |
| Polarity | Moderately polar. The phenanthroline core is nonpolar, but the lactam (amide) functionality and the second nitrogen atom add significant polarity. | Soluble in polar organic solvents like methanol, ethanol, dichloromethane, and acetone.[10][11] Poorly soluble in nonpolar solvents like hexanes and likely has low solubility in water.[12] |
| Safety | Harmful if swallowed and causes serious eye irritation.[8] | Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. |
Q: Which purification technique should I try first: recrystallization or column chromatography?
A: The choice depends on the scale of your reaction and the nature of the impurities. The following workflow provides a logical approach to this decision.
Caption: Decision workflow for selecting a primary purification method.
Q: What are some good starting solvent systems for purifying this compound?
A: A systematic approach to solvent selection is key.
For Recrystallization: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[1]
| Solvent / System | Rationale & Use Case |
| Ethanol or Methanol | The polarity of these alcohols should provide good solubility when hot. Often used for phenanthroline-type compounds.[10] |
| Aqueous Ethanol | Adding water as an anti-solvent can effectively reduce solubility upon cooling, aiding crystallization. A patent for related phenanthrolines uses this system.[3] |
| Ethyl Acetate | A medium-polarity solvent that is a good candidate for many organic compounds. |
| Acetone/Hexane | A classic two-solvent system. Dissolve in hot acetone and add hexane until cloudy.[4] |
For Column Chromatography (Normal Phase - Silica Gel): The goal is to find a solvent system that gives your product a Retention Factor (Rf) of ~0.3-0.4 on an analytical Thin Layer Chromatography (TLC) plate.[13]
| Eluent System | Starting Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | Start at 70:30 and increase Ethyl Acetate polarity. | A standard, versatile system for moderately polar compounds. |
| Dichloromethane / Methanol | Start at 98:2 and increase Methanol polarity. | A more polar system, effective if the compound does not move in Hexane/EtOAc. |
| DCM / Methanol / NH₄OH | 95:5:0.5 | The ammonia is added to prevent streaking on the silica column. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Recrystallization
-
Place ~10-20 mg of your crude product into a small test tube.
-
Add the candidate solvent dropwise at room temperature, swirling after each drop, until you have added ~0.5 mL. Observe if the solid dissolves. If it does, the solvent is unsuitable as a single-solvent system because solubility is too high at room temperature.
-
If the solid does not dissolve, gently heat the test tube in a sand bath or water bath until the solvent boils. Continue to add the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature.
-
Place the test tube in an ice-water bath for 15-20 minutes.
-
Evaluation: An ideal solvent is one in which the compound is largely insoluble at room temperature but dissolves completely when hot, and then forms a large volume of crystals upon cooling.
Protocol 2: General Flash Column Chromatography
-
Select Eluent: Based on TLC analysis, choose a solvent system that provides an Rf value of ~0.3 for the target compound.
-
Pack Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow it to pack under positive pressure, ensuring no air bubbles or cracks form.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elute: Add the eluent to the column and apply gentle air pressure to begin elution, collecting fractions.
-
Monitor: Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3581387, this compound. Retrieved from [Link].
-
Smidrkal, J. (1987). Transformations in the 1,10-Phenanthroline Series. The Journal of Organic Chemistry. Retrieved from [Link].
- Halpern, B., & Raper, W. G. C. (1968). Purification of 1,10-phenanthrolines. U.S. Patent No. 3,389,143. Washington, DC: U.S. Patent and Trademark Office.
-
Kowalski, D., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules. Retrieved from [Link].
-
SIELC Technologies (n.d.). Separation of 1,10-Phenanthroline on Newcrom R1 HPLC column. Retrieved from [Link].
-
PubChemLite (n.d.). This compound. Retrieved from [Link].
-
Nagy, V. L., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules. Retrieved from [Link].
-
Wikipedia (n.d.). 1,10-Phenanthroline. Retrieved from [Link].
-
Organic Chemistry at CU Boulder (2013). Recrystallization. YouTube. Retrieved from [Link].
-
Chemistry LibreTexts (2023). Recrystallization. Retrieved from [Link].
-
University of Rochester Department of Chemistry (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link].
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link].
-
MIT OpenCourseWare (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link].
-
Nagy, V. L., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. MDPI. Retrieved from [Link].
-
Sciencemadness Wiki (2022). Phenanthroline. Retrieved from [Link].
-
de Souza, M. V. N., & de Almeida, M. V. (2014). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Journal of the Chilean Chemical Society. Retrieved from [Link].
-
Pressbooks.pub (n.d.). chapter 29: introduction to chromatography and spectroscopy. Retrieved from [Link].
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. Separation of 1,10-Phenanthroline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mt.com [mt.com]
- 8. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 3002-77-5: 1,10-Phenanthroline,2-methyl- | CymitQuimica [cymitquimica.com]
- 10. 5-甲基-1,10-菲咯啉 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Phenanthroline - Sciencemadness Wiki [sciencemadness.org]
- 12. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 13. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
Technical Support Center: Synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one
Welcome to the technical support center for the synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with or planning to synthesize this important phenanthroline derivative. Here, we address common challenges, provide detailed experimental protocols, and explain the chemical reasoning behind key procedural steps to help you navigate potential pitfalls and optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a two-step process. This pathway involves the initial N-methylation of the 1,10-phenanthroline core to form a quaternary ammonium salt, followed by a crucial oxidation step to introduce the carbonyl group at the 2-position. While seemingly straightforward, each step presents unique challenges that can lead to side reactions and low yields if not properly controlled. This guide provides a robust framework for successfully executing this synthesis and troubleshooting common issues.
Overall Synthetic Workflow
The transformation from commercially available 1,10-phenanthroline to the target molecule is summarized below. The process is divided into two distinct experimental stages.
Caption: General two-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Part 1: N-Methylation of 1,10-Phenanthroline
Question 1: My N-methylation reaction is very slow or incomplete. How can I improve the conversion rate?
Answer: Incomplete conversion is a common issue, often stemming from suboptimal reaction conditions or reagent quality.
-
Causality: The N-methylation of 1,10-phenanthroline is an SN2 reaction. Its rate is dependent on the concentration of both reactants, the solvent polarity, and the temperature. The nitrogen atoms of phenanthroline are relatively weak nucleophiles due to their sp2 hybridization and involvement in an aromatic system.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure your methyl iodide is fresh and has not decomposed (indicated by a dark brown color from I2 formation). Use anhydrous 1,10-phenanthroline and a dry solvent, as water can interfere with the reaction.
-
Solvent Choice: While acetone is commonly used, switching to a more polar aprotic solvent like acetonitrile or DMF can accelerate the reaction by better solvating the transition state.
-
Temperature and Time: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate. If you are running the reaction at room temperature, consider extending the reaction time to 24-48 hours. Monitor progress by TLC or 1H NMR on a small aliquot.
-
Concentration: Ensure the reaction is sufficiently concentrated. A typical concentration is in the range of 0.1-0.5 M.
-
Question 2: I am observing multiple spots on my TLC plate after the methylation step. What are the likely side products?
Answer: The primary side product is typically unreacted starting material. The formation of a di-methylated product (at both N-1 and N-10) is sterically and electronically disfavored but cannot be entirely ruled out under harsh conditions.
-
Causality: After the first methylation, the phenanthroline ring gains a permanent positive charge, which deactivates the second nitrogen atom towards further electrophilic attack by the methylating agent. However, with excessive heating or a large excess of methyl iodide, trace amounts of the di-methylated species might form.
-
Identification and Mitigation:
-
Unreacted 1,10-Phenanthroline: This will have a different Rf value than the highly polar quaternary salt product. The product, being a salt, will often remain at the baseline in non-polar solvent systems.
-
Di-methylated Product: This dicationic species would be even more polar than the desired product.
-
Mitigation Strategy: Use a controlled stoichiometry of methyl iodide (1.05 to 1.2 equivalents) to minimize potential over-methylation. The primary focus should be on separating the mono-methylated product from the unreacted starting material. Since the product precipitates from many organic solvents (like acetone or ether), filtration can be an effective initial purification step.
-
Part 2: Oxidation of 1-Methyl-1,10-phenanthrolinium Iodide
Question 3: My oxidation reaction with potassium ferricyanide results in a complex mixture of products or a very low yield. What is going wrong?
Answer: This is the most critical and sensitive step of the synthesis. The formation of a "complex mixture" often points to over-oxidation or degradation, while low yield can result from incomplete reaction or product instability.
-
Causality: The reaction proceeds via nucleophilic addition of a hydroxide ion to the C-2 position of the phenanthrolinium ring, which is activated by the adjacent positively charged nitrogen. The resulting dihydro intermediate is then oxidized by potassium ferricyanide to form the final keto product.[1][2] Competing reactions include attack at other positions and oxidative degradation of the aromatic system.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting logic for the oxidation step.
Question 4: How can I effectively purify the final product, this compound?
Answer: Purification relies on the change in properties from a charged starting material to a neutral product.
-
Causality: The starting material, 1-methyl-1,10-phenanthrolinium iodide, is an ionic salt and is water-soluble. The final product is a neutral, organic-soluble molecule. This difference is the key to a successful separation.
-
Recommended Purification Protocol:
-
Workup: After the reaction is complete, the aqueous mixture should be extracted multiple times with an organic solvent such as dichloromethane (DCM) or chloroform. The product will move to the organic layer, while unreacted phenanthrolinium salt and inorganic salts (potassium ferricyanide, ferrocyanide) will remain in the aqueous layer.
-
Washing: Wash the combined organic layers with water and then brine to remove residual inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If impurities persist, column chromatography on silica gel is a viable option.
-
Detailed Experimental Protocols
Disclaimer: These protocols are based on established chemical principles for analogous transformations and should be performed with appropriate safety precautions in a fume hood.[2][3][4]
Protocol 1: Synthesis of 1-Methyl-1,10-phenanthrolinium Iodide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,10-phenanthroline (1.0 eq) in anhydrous acetone or acetonitrile (approx. 10 mL per gram of phenanthroline).
-
Reagent Addition: Add methyl iodide (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours or at a gentle reflux (40-50 °C) for 4-6 hours. The product will often precipitate as a pale yellow solid.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold acetone, followed by diethyl ether, to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum. The resulting 1-methyl-1,10-phenanthrolinium iodide is typically used in the next step without further purification.
| Parameter | Recommended Value | Rationale |
| Solvent | Acetone or Acetonitrile | Anhydrous polar aprotic solvent favors SN2 reaction. |
| Temperature | 25-50 °C | Balances reaction rate against potential side reactions. |
| CH3I Equiv. | 1.05 - 1.2 | Slight excess ensures complete consumption of starting material. |
| Typical Yield | >90% | The reaction is generally high-yielding. |
Protocol 2: Synthesis of this compound
-
Setup: In a flask, dissolve the 1-methyl-1,10-phenanthrolinium iodide (1.0 eq) from the previous step in water. In a separate flask, prepare a solution of potassium ferricyanide (K3[Fe(CN)6]) (approx. 2.2-2.5 eq) in water. Prepare a separate aqueous solution of sodium or potassium hydroxide (approx. 3-4 eq).
-
Cooling: Cool all three solutions in an ice bath to 0-5 °C.
-
Reaction:
-
To the stirred, cold solution of the phenanthrolinium salt, slowly add the cold hydroxide solution dropwise, ensuring the temperature remains below 5 °C.
-
Next, add the cold potassium ferricyanide solution dropwise to the mixture over 30-60 minutes. The solution will typically turn dark.
-
-
Warming & Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for another hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC (e.g., using 10% methanol in DCM) until the starting material is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts, wash with water and brine, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization or column chromatography as needed.
| Parameter | Recommended Value | Rationale |
| Oxidant | K3[Fe(CN)6] | A mild, one-electron oxidant effective for this transformation.[2] |
| Base | NaOH or KOH | Provides the hydroxide nucleophile required for the initial attack. |
| Temperature | 0 °C to Room Temp | Critical for controlling selectivity and preventing degradation. |
| K3[Fe(CN)6] Equiv. | 2.2 - 2.5 | Stoichiometrically, 2 equivalents are needed. A slight excess is used. |
| Base Equiv. | 3 - 4 | Ensures the medium remains basic throughout the oxidation. |
References
- G. L. Jones, J. C. Jones. Synthesis of 1-[N-(aryl)methylcarbamoyl]-1,10-phenanthrolinium iodides with potential biological activity. Rev. Roum. Chim., 2008, 53(1), 53-58. [Link: Not Available]
-
A. Abebe, et al. Synthesis of organic salts from 1,10-phenanthroline for biological applications. Cogent Chemistry, 2018, 4(1), 1476077. [Link]
-
Wikipedia. Von Richter reaction. [Link]
-
A. T. M. G. Sarwar, et al. Revisiting Fused-Pyrrolo-1,10-Phenanthroline Derivatives: Novel Transformations and Stability Studies. ChemistryOpen, 2024, 14(1), e202400365. [Link]
-
Z. G. Ke, et al. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 2018, 23(10), 2463. [Link]
- S. M. Zourab, et al. Study of the Kinetics of Oxidation of Amines by Potassium Ferricyanide in the Presence of N,N-Dimethyldodecylamine N-Oxide. Journal of Surfactants and Detergents, 2013, 16, 63-70. [Link: Not Available]
-
Wikipedia. Potassium ferricyanide. [Link]
- S. Singh, R. Singh. A REVIEW OF KINETICS OF OXIDATION OF ORGANIC COMPOUNDS BY HEXACYANOFERRATE (III). World Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(10), 456-483. [Link: Not Available]
-
A. V. Chernyak, et al. Unique Oxidation of Imidazolidine Nitroxides by Potassium Ferricyanide: Strategy for Designing Paramagnetic Probes with Enhanced Sensitivity to Oxidative Stress. Chem. Res. Toxicol., 2013, 26(3), 404-411. [Link]
-
PubChem. This compound. [Link]
-
P. Mathur, et al. Aerobic oxidation of 1,10-phenanthroline to phen-dione catalyzed by copper(ii) complexes of a benzimidazolyl Schiff base. RSC Advances, 2015, 5, 23825-23833. [Link]
-
Y. Li, et al. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5]naphthyrin-5(6H)-one. Tetrahedron Lett., 2012, 53(47), 6424-6427. [Link]
-
M. K. Chmielewska, et al. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N-Alkyl Phenazinium Salts. Molecules, 2022, 27(19), 6296. [Link]
Sources
Optimizing "1-Methyl-1,10-phenanthrolin-2(1H)-one" ligand-to-metal ratio
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working to optimize the ligand-to-metal ratio for "1-Methyl-1,10-phenanthrolin-2(1H)-one" (subsequently referred to as L¹). The principles and protocols detailed herein are designed to ensure scientific integrity, providing a self-validating framework for achieving desired coordination complexes with high yield and purity.
Introduction to L¹ Metal Complexation
This compound (L¹) is a heterocyclic organic compound belonging to the phenanthroline family.[1][2] Its structure, featuring a methylated nitrogen and a ketone group on the classic 1,10-phenanthroline scaffold, presents unique electronic and steric properties that influence its coordination behavior. Like its parent compound, L¹ is expected to act as a bidentate ligand, coordinating to metal centers via its two nitrogen atoms.[3] The formation of stable metal complexes is critical for its application in fields such as medicinal chemistry, where such complexes have shown potential as anti-cancer and anti-bacterial agents, and in materials science for the development of novel photosensitive materials.[4]
Optimizing the ligand-to-metal ratio is paramount to controlling the stoichiometry of the resulting coordination complex (e.g., ML, ML₂, ML₃), which in turn dictates its chemical, physical, and biological properties.[5][6] This guide will address common challenges and provide robust methodologies for determining and optimizing this crucial parameter.
Frequently Asked Questions (FAQs)
Q1: What is the molecular structure and formula of L¹?
A1: The molecular formula for this compound is C₁₃H₁₀N₂O.[1][2] Its structure consists of a 1,10-phenanthroline core with a methyl group on one nitrogen atom and a carbonyl group at the 2-position.
Q2: How does L¹ typically coordinate with metal ions?
A2: Based on the structure of the parent 1,10-phenanthroline, L¹ is expected to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through its two nitrogen atoms.[3][7] The presence of the methyl and carbonyl groups may introduce steric hindrance and modify the electronic properties compared to unsubstituted phenanthroline, potentially influencing the stability and preferred geometry of the resulting complexes.
Q3: What factors can influence the final ligand-to-metal stoichiometry?
A3: Several factors dictate the final structure:
-
The Metal Ion: Its size, oxidation state, and preferred coordination number are critical.[8] For example, larger metal ions can accommodate more ligands.
-
Solvent System: The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of the complex.
-
Reaction Conditions: Temperature, pH, and reaction time can influence the thermodynamics and kinetics of complex formation.[9]
-
Counter-ions: The nature of the counter-ion associated with the metal salt can play a role in the crystallization and stability of the final product.
Q4: In which solvents is L¹ soluble?
A4: While specific solubility data for L¹ is not extensively published, phenanthroline and its derivatives are generally soluble in organic solvents like ethanol, acetone, and acetonitrile.[1][10] Solubility in aqueous solutions may be limited but can sometimes be enhanced by adjusting the pH.[11] It is always recommended to perform small-scale solubility tests in the desired solvent system before proceeding with synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and optimization of L¹-metal complexes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Complex | 1. Incorrect stoichiometry of reactants. 2. Poor solubility of the ligand or metal salt in the chosen solvent. 3. Unfavorable reaction conditions (temperature, pH). 4. The complex is too soluble in the reaction solvent, preventing precipitation/crystallization. | 1. Systematically vary the ligand-to-metal ratio (e.g., 1:1, 2:1, 3:1). 2. Test different solvents or solvent mixtures. Consider using a co-solvent to improve solubility. 3. Optimize the reaction temperature. If pH is a factor (e.g., in aqueous or protic solvents), consider using a non-coordinating buffer. 4. If the product is soluble, attempt to precipitate it by adding a non-solvent or by slowly evaporating the solvent.[12] |
| Formation of an Unwanted Precipitate or Side Product | 1. The metal salt is hydrolyzing to form metal hydroxides/oxides. 2. The ligand is degrading under the reaction conditions. 3. A competing ligand (e.g., from the solvent or buffer) is coordinating to the metal.[13] | 1. Ensure anhydrous solvents are used. If hydrolysis is suspected, running the reaction under an inert atmosphere (N₂ or Ar) can help. 2. Check the stability of L¹ under the experimental conditions (e.g., by NMR or LC-MS) before adding the metal. 3. Use non-coordinating solvents and buffers. Ensure all glassware is scrupulously clean. |
| Product Has an Unexpected Color or UV-Vis Spectrum | 1. The stoichiometry of the complex is different from what was expected. 2. The oxidation state of the metal has changed during the reaction. 3. Impurities are present in the final product. | 1. Determine the stoichiometry using the methods described below (Job's Plot, Spectroscopic Titration). 2. Use metal salts that are stable in the desired oxidation state. Consider adding a mild reducing or oxidizing agent if necessary and compatible with the ligand.[14] 3. Purify the product via recrystallization.[15] Choose a solvent system where the desired complex has high solubility at elevated temperatures and low solubility at room temperature. |
| Difficulty in Obtaining Single Crystals for X-ray Diffraction | 1. The product is amorphous or microcrystalline. 2. Rapid precipitation/crystallization. | 1. Attempt slow crystallization techniques: slow evaporation of the solvent, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution.[15] 2. Varying the solvent system and counter-ion can significantly impact crystal growth. |
Experimental Protocols for Stoichiometry Determination
To empirically determine the optimal ligand-to-metal ratio, two primary techniques are recommended: Spectroscopic Titration and the Method of Continuous Variations (Job's Plot).
Protocol 1: Spectroscopic (UV-Vis) Titration
This method involves monitoring the change in absorbance of a solution as one component is incrementally added to the other. It is effective for determining both stoichiometry and binding constants.[16][17]
Objective: To determine the L¹-to-metal binding ratio by titrating the ligand into a solution of the metal salt.
Materials:
-
Stock solution of L¹ (e.g., 1 mM in spectroscopic grade acetonitrile).
-
Stock solution of the metal salt (e.g., 1 mM in spectroscopic grade acetonitrile).
-
Spectroscopic grade solvent (e.g., acetonitrile).
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Initial Spectrum: Record the UV-Vis spectrum of a fixed concentration of the metal salt solution in a cuvette. This will serve as the baseline.
-
Titration: Add small, precise aliquots of the L¹ stock solution to the cuvette containing the metal salt.
-
Equilibration and Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate (typically 1-2 minutes). Record the full UV-Vis spectrum.
-
Data Collection: Continue this process until the spectral changes upon addition of L¹ become negligible, indicating that the binding sites on the metal are saturated.
-
Data Analysis:
-
Identify a wavelength where the change in absorbance (ΔA) upon complex formation is maximal. This is often at the λₘₐₓ of the newly formed complex.
-
Plot ΔA against the molar ratio of [L¹]/[Metal].
-
The plot will typically show one or more linear regions. The inflection point(s) where the slope changes correspond to the stoichiometric ratio(s) of the complex(es) formed. For example, a single sharp inflection point at a molar ratio of 2.0 suggests the formation of a 2:1 (L₂M) complex.
-
Protocol 2: Method of Continuous Variations (Job's Plot)
Job's method is a classic and reliable technique for determining the stoichiometry of a binding event in solution.[18] It involves preparing a series of solutions where the mole fractions of the ligand and metal are varied while keeping the total molar concentration constant.[6]
Objective: To determine the stoichiometry of the L¹-metal complex.
Materials:
-
Equimolar stock solutions of L¹ and the metal salt (e.g., 1 mM in the chosen solvent).
-
A series of volumetric flasks or vials.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare Solutions: Prepare a series of at least 10-12 solutions where the mole fractions of L¹ (X_L) and the metal (X_M) vary from 0 to 1, but the total concentration ([L¹] + [Metal]) remains constant. (See table below for an example).
-
Equilibration: Allow the solutions to equilibrate for a set period to ensure complex formation is complete.
-
Measure Absorbance: Measure the absorbance of each solution at the λₘₐₓ of the complex. If this is not known, it should be determined from a preliminary experiment. It is crucial to choose a wavelength where the absorbance of the reactants is minimal compared to the complex.
-
Data Analysis:
-
Calculate the corrected absorbance (A_corr) for each solution by subtracting the theoretical absorbance of the uncomplexed reactants: A_corr = A_measured - (ε_L * [L¹] + ε_M * [M]).
-
Plot A_corr versus the mole fraction of the ligand (X_L).
-
The plot should be a curve with a maximum (or minimum) value. The mole fraction at which this extremum occurs indicates the stoichiometry of the complex.[18]
-
Stoichiometry Determination from Job's Plot:
-
If the maximum occurs at X_L = 0.5, the stoichiometry is 1:1 (ML).
-
If the maximum occurs at X_L = 0.67, the stoichiometry is 2:1 (L₂M).[5]
-
If the maximum occurs at X_L = 0.75, the stoichiometry is 3:1 (L₃M).[6]
Example Solution Preparation for a Job's Plot: (Total Volume = 2 mL, Total Concentration = 1 mM)
| Sample # | Vol. L¹ (1mM) (mL) | Vol. Metal (1mM) (mL) | Mole Fraction L¹ (X_L) |
| 1 | 0.0 | 2.0 | 0.0 |
| 2 | 0.2 | 1.8 | 0.1 |
| 3 | 0.4 | 1.6 | 0.2 |
| 4 | 0.6 | 1.4 | 0.3 |
| 5 | 0.8 | 1.2 | 0.4 |
| 6 | 1.0 | 1.0 | 0.5 |
| 7 | 1.2 | 0.8 | 0.6 |
| 8 | 1.4 | 0.6 | 0.7 |
| 9 | 1.6 | 0.4 | 0.8 |
| 10 | 1.8 | 0.2 | 0.9 |
| 11 | 2.0 | 0.0 | 1.0 |
Visualizing Experimental Workflows
Diagrams can clarify complex experimental procedures and logical relationships.
Caption: Step-by-step workflow for performing a spectroscopic titration to find the ligand-to-metal ratio.
References
-
Job plot. In: Wikipedia. [Link]
-
Belford, R., & Poirot, L. (2022). 8.4: Data Analysis. Chemistry LibreTexts. [Link]
-
Harvey, D. (2013). Method of Continuous Variations. Chemistry LibreTexts. [Link]
-
Tóth, I. Y., et al. (2020). Determination of Reaction Stoichiometry by Applying Job’s Method and Digital Image Processing for Precipitation Reactions. Journal of Chemical Education, 97(10), 3746-3751. [Link]
-
Renny, J. S., et al. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Organometallics, 32(21), 6173-6181. [Link]
-
This compound. PubChem. [Link]
-
Transition metal complexes of 1,10-phenanthroline. In: Wikipedia. [Link]
-
Chang, C. J., et al. (2009). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Journal of the American Chemical Society, 131(5), 1563-1576. [Link]
-
General tips for improving yield? Reddit. [Link]
-
Kálmán, F. H., et al. (2019). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 24(19), 3505. [Link]
-
da S. Costa, C., et al. (2017). Recent advances in the chemistry of 1,10-phenanthrolines and their metal complex derivatives: Synthesis and promising applications. Coordination Chemistry Reviews, 339, 44-71. [Link]
-
1,10-Phenanthroline. In: Wikipedia. [Link]
-
Pižeta, I., et al. (2015). Interpretation of complexometric titration data: An intercomparison of methods for estimating models of trace metal complexation. Marine Chemistry, 173, 210-220. [Link]
-
Roe, J. A., & Valentine, J. S. (1990). Complexometric titrations of protein-bound metal ions: a method for determining binding constants. Analytical Biochemistry, 186(1), 31-40. [Link]
-
This compound. PubChemLite. [Link]
-
Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. MDPI. [Link]
-
Harvey, D. (2021). 9.3: Complexation Titration. Chemistry LibreTexts. [Link]
-
Gebreyohannes, B. G., et al. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1-8. [Link]
-
Harvey, D. (2024). 9.3: Complexation Titrations. Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of Coordination Compounds. Truman State University. [Link]
-
Johnson, S. (2026). 9.5: Coordination Numbers and Structures. Chemistry LibreTexts. [Link]
-
Christensen, A. S., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 63(23), 7249-7259. [Link]
-
Pal, K. (2021). Ligand Design in Coordination Chemistry: Approaches to New Catalysts, New Materials, and a More Sustainable Environment. ResearchGate. [Link]
-
Investigating Transition metal complexes. Royal Society of Chemistry. [Link]
-
Johnson, S. (2022). 2: Ligand Binding in Coordination Complexes and Organometallic Compounds. Chemistry LibreTexts. [Link]
-
Coordination Complexes and Ligands. Purdue University. [Link]
Sources
- 1. Buy this compound (EVT-381651) | 31535-89-4 [evitachem.com]
- 2. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 4. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asdlib.org [asdlib.org]
- 7. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis and Characterization of Coordination Compounds | Chem Lab [chemlab.truman.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. vliz.be [vliz.be]
- 17. Complexometric titrations of protein-bound metal ions: a method for determining binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Job plot - Wikipedia [en.wikipedia.org]
Technical Support Center: Photostability and Degradation of 1-Methyl-1,10-phenanthrolin-2(1H)-one
Welcome to the technical support center for 1-Methyl-1,10-phenanthrolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the photostability and degradation of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to design robust experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the handling, stability, and analysis of this compound.
Q1: My solution of this compound is showing a color change and a decrease in purity over time, especially when left on the benchtop. What is happening?
A1: You are likely observing photodegradation. The core structure, 1,10-phenanthroline, is a photoactive molecule.[1] Its large, conjugated aromatic system readily absorbs light, particularly in the UV spectrum, which can elevate it to an electronically excited state. This excited state is significantly more reactive than the ground state and can undergo various chemical transformations, leading to the formation of degradation products.
The photophysical properties of the phenanthroline core involve closely situated π-π* and n-π* electronic states.[2] Excitation by ambient laboratory light can populate these states, initiating degradation cascades. This is a common phenomenon observed in many nitrogen-containing heterocyclic compounds and is a critical parameter to control in any experimental or manufacturing setting.[3]
Q2: What are the most probable degradation pathways for this compound under photolytic stress?
A2: While the specific degradation pathway for this exact molecule is not extensively published, we can infer likely routes based on the known photochemistry of related phenanthroline derivatives and other heterocyclic systems. It is crucial to experimentally confirm these pathways.
-
Photo-oxidation: The nitrogen atoms in the phenanthroline ring are susceptible to oxidation, especially in the presence of oxygen and light. This can lead to the formation of N-oxides, which are common degradants for such compounds.[4]
-
Ring Opening/Cleavage: High-energy photons can induce cleavage of the heterocyclic rings. This is a more severe degradation pathway that can lead to a complete loss of the parent structure and the formation of smaller, non-aromatic fragments. Similar ring-opening mechanisms have been observed in other nitrogen heterocycles.[5]
-
Photohydrolysis: If the compound is in an aqueous or protic solvent, light can accelerate hydrolysis reactions. For this molecule, the amide-like bond within the pyridinone ring could be a potential site for hydrolysis. The rate of such degradation is often pH-dependent.[6]
-
Demethylation: The N-methyl bond could potentially be cleaved under high-energy conditions, although this is often a less common pathway compared to reactions involving the aromatic core.
Identifying the actual degradants requires a systematic forced degradation study.[7]
Q3: What are the best practices for handling and storing this compound to prevent unwanted degradation?
A3: Proactive prevention is the most effective strategy. The following handling and storage procedures are critical:
-
Protection from Light: Always store the solid compound and its solutions in amber glass vials or containers completely wrapped in aluminum foil.
-
Controlled Laboratory Environment: During experimental manipulations, work under low-light conditions. If possible, use yellow or red filtered light, which has lower energy than full-spectrum white light.
-
Inert Atmosphere: For long-term storage of solutions, particularly in solvents susceptible to peroxide formation, consider purging the vial with an inert gas like argon or nitrogen to minimize photo-oxidative pathways.
-
Temperature Control: While the primary concern is light, heat can accelerate degradation reactions initiated by light.[8] Store the compound at the recommended temperature, typically refrigerated (2-8 °C) for long-term stability.
Q4: I have performed a photostability experiment and my HPLC chromatogram shows several new, smaller peaks. How do I proceed with identifying these potential degradants?
A4: This is a classic sign of degradation and the first step in a stability-indicating analysis. Your goal is to develop a method that can separate the parent peak from all degradation products. Here is a logical workflow:
-
Method Validation (Specificity): First, ensure your analytical method is "stability-indicating." This means demonstrating that the peaks for known degradants do not co-elute with the parent compound. You achieve this by analyzing samples from forced degradation studies.[9]
-
Hyphenated Techniques for Identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for degradant identification. An LC-MS analysis will provide the molecular weight of each new peak in your chromatogram. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, can yield the exact mass, allowing you to propose elemental formulas for the degradants.[4]
-
HPLC with Photodiode Array (PDA) Detection: A PDA detector captures the full UV-Vis spectrum of each peak. Comparing the spectra of the degradants to the parent compound can give clues about how the chromophore (the light-absorbing part of the molecule) has changed.[10]
-
-
Isolation and Structural Elucidation: For definitive identification of critical degradants, you may need to isolate them using preparative HPLC. Once a pure fraction is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can be used for complete structural elucidation.[4]
The diagram below illustrates the analytical workflow for this process.
Caption: Workflow for identifying unknown peaks in a chromatogram.
Troubleshooting Guide
Issue: High Variability in Photodegradation Rate Between Experiments
If you are seeing inconsistent results (e.g., 10% degradation in one run, 40% in the next), it points to poor control over experimental parameters. Use this guide to troubleshoot.
Caption: Troubleshooting inconsistent photodegradation results.
Experimental Protocols
Protocol 1: Forced Photostability Study (as per ICH Q1B Guidelines)
This protocol outlines a standard procedure to assess the photostability of this compound. Forced degradation studies are essential to understand degradation pathways and develop stability-indicating methods.[9]
Objective: To determine the intrinsic photostability of the drug substance by exposing it to standardized light conditions and analyzing for degradation.
Materials:
-
This compound
-
Appropriate solvent (e.g., Methanol, Acetonitrile, Water)
-
Quartz cuvettes or chemically inert, transparent glass vials
-
Calibrated photostability chamber with a light source conforming to ICH Q1B options (e.g., Xenon lamp or metal halide lamp). The source should provide a combined visible and UVA output.
-
Validated stability-indicating HPLC-PDA method.
-
"Dark" control sample container (wrapped completely in aluminum foil).
Procedure:
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.1 mg/mL). Also, place a sample of the solid powder in a transparent container.
-
Control Sample: Prepare an identical set of samples (solution and solid) and wrap them securely in aluminum foil. This "dark control" will be placed alongside the test samples to differentiate between photolytic and thermal degradation.
-
Exposure: Place the test and dark control samples in the photostability chamber.
-
Light Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter. The duration of the experiment can be shortened if the light intensity is higher, as long as the total exposure is met.
-
Time Points: Sample the solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve a target degradation of 5-20% to clearly observe degradants without completely destroying the parent molecule.[7]
-
Analysis:
-
Analyze all samples (test and dark control) from each time point using the validated stability-indicating HPLC-PDA method.
-
Calculate the percentage of remaining parent compound and the relative percentage of each degradation product.
-
Compare the results of the light-exposed samples to the dark control to confirm that degradation is due to light.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
Procedure:
-
Generate Degraded Samples: Perform forced degradation studies under various conditions to create a cocktail of degradants. This is a critical first step.[3]
| Stress Condition | Recommended Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48h | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8-24h | To test stability in alkaline environments.[6] |
| Oxidation | 3% H₂O₂ at room temperature for 24h | To simulate oxidative stress. |
| Thermal | 80 °C (dry heat) for 48h | To assess thermal stability, separate from photostability.[8] |
| Photolytic | ICH Q1B conditions (see Protocol 1) | To specifically induce photodegradation.[9] |
-
Initial Method Scouting:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to effectively separate compounds with different polarities. A common starting point is a gradient of Acetonitrile (or Methanol) and water (with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape).
-
Detection: Use a PDA detector set to a wavelength where the parent compound has maximum absorbance (determine this by running a spectrum of a pure standard).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples.
-
Adjust the gradient slope, organic modifier, and pH of the aqueous phase to achieve baseline separation between the parent peak and all degradant peaks.
-
Peak Purity Analysis: Use the PDA detector's software to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples. This is essential to ensure no degradant is co-eluting.
-
-
Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
References
- Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines - PMC - NIH. (2024).
- Buy this compound (EVT-381651) - EvitaChem. EvitaChem.
- 1-10-Phenanthroline.pdf. Fisher Scientific.
- 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024). BOC Sciences.
- A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. World Journal of Pharmaceutical and Life Sciences.
- This compound | C13H10N2O | CID 3581387 - PubChem. PubChem.
- 2-Methyl-1,10-phenanthroline | C13H10N2 | CID 4913356 - PubChem. PubChem.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2012).
- Analytical Methods - temple university. Temple University.
- Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Advances (RSC Publishing). (2021). Royal Society of Chemistry.
- Forced degradation studies - MedCrave online. (2016). MedCrave.
- Phenanthrolines decorated with branched lipophilic chains and their yellow emitting heteroleptic iridium(III) complexes - White Rose Research Online. (2023). White Rose Research Online.
- 1,10-Phenanthroline hydrate | C12H10N2O | CID 21226 - PubChem. PubChem.
- Platinum 1,10-phenanthroline: Photosensitizer for photocatalytic degradation of 4-chlorophenol | European Journal of Chemistry. (2011). European Journal of Chemistry.
- Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC - NIH.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharma Manufacturing.
- The effects of pH on the degradation of isothiazolone biocides - ResearchGate. (2025).
- Photoluminescence lifetime stability studies of β‐diketonate europium complexes based phenanthroline derivatives in poly(methyl methacryl
- Photodegradation of methyl green using visible irradiation in ZnO suspensions: determination of the reaction pathway and identification of intermediates by a high-performance liquid chromatography-photodiode array-electrospray ionization-mass spectrometry method - PubMed. (2008). PubMed.
- Forced degradation study in pharma - YouTube. (2023). YouTube.
- 1, 10-Phenanthroline | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
- Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines - MDPI. MDPI.
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC - NIH.
- Overview on Development and Validation of Force degradation study with stability indicating methods - Biosciences Biotechnology Research Asia. Biosciences Biotechnology Research Asia.
-
Tetrabenzo[b,de,gh,j][11][12]phenanthroline: a nitrogen-doped nanographene as a selective metal cation and proton fluorophore - RSC Publishing. Royal Society of Chemistry.
- o-Phenanthroline (1,10-Phenanthroline) | MMP Inhibitor - MedchemExpress.com. MedchemExpress.
Sources
- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Photodegradation of methyl green using visible irradiation in ZnO suspensions: determination of the reaction pathway and identification of intermediates by a high-performance liquid chromatography-photodiode array-electrospray ionization-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Complex Formation with 1-Methyl-1,10-phenanthrolin-2(1H)-one
Welcome to the technical support center for troubleshooting complex formation with 1-Methyl-1,10-phenanthrolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this specific phenanthroline derivative. Here, we will delve into common challenges and provide actionable solutions based on established principles of coordination chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 1,10-phenanthroline?
This compound is a derivative of the well-known bidentate ligand, 1,10-phenanthroline.[1][2] The key differences in its structure are the presence of a methyl group on one of the nitrogen atoms and a carbonyl group (C=O) at the 2-position of the phenanthroline ring system.[3] This modification changes the electronic properties and potentially the coordination behavior of the ligand compared to the parent 1,10-phenanthroline.
Q2: What type of metal complexes can I expect to form with this ligand?
Like its parent compound, this compound is expected to form stable complexes with a variety of transition metal ions, including but not limited to iron (Fe), copper (Cu), nickel (Ni), cobalt (Co), ruthenium (Ru), and zinc (Zn).[1][4] The two nitrogen atoms can form a stable five-membered chelate ring with the metal center.[1]
Q3: Does the carbonyl group participate in coordination?
The participation of the carbonyl oxygen in coordination is possible and would result in a tridentate N,N,O-coordination mode. This will depend on the specific metal ion, the solvent system, and the reaction conditions. The formation of such a complex would lead to different geometries and properties compared to a simple bidentate N,N-coordination.
Q4: What are the typical solvents used for complex formation with phenanthroline-based ligands?
Alcohols such as methanol and ethanol are commonly used due to their ability to dissolve both the ligand and a range of metal salts.[5] For less soluble compounds, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be employed.[5] The choice of solvent can significantly impact the solubility of the resulting complex and may influence its crystal growth.
Q5: Is an inert atmosphere necessary for the synthesis?
This is highly dependent on the oxidation state of the chosen metal ion. For instance, Co(II) is susceptible to air oxidation to Co(III), and therefore, an inert atmosphere (e.g., nitrogen or argon) is recommended.[5] For metals that are not easily oxidized under the reaction conditions, such as Zn(II), an inert atmosphere may not be strictly required but is generally good practice to prevent unforeseen side reactions.[5]
Troubleshooting Guide: Navigating Complex Formation
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Yield of the Desired Complex
A low yield of the metal complex is a common hurdle in coordination chemistry.[5] A systematic approach is crucial to identify and resolve the underlying cause.
Potential Causes & Step-by-Step Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | 1. Verify Molar Ratios: Double-check the calculated molar ratios of the ligand to the metal salt. For a typical bidentate complex, a 2:1 or 3:1 ligand-to-metal ratio is common.[4] A slight excess of the ligand can sometimes drive the reaction to completion. 2. Account for Hydrates: Ensure that the water content of hydrated metal salts is accounted for in your molar calculations. |
| Suboptimal Reaction Conditions | 1. Adjust Temperature: Gently increase the reaction temperature. Some complexation reactions require thermal energy to overcome activation barriers. Monitor for any signs of decomposition. 2. Extend Reaction Time: The reaction may be slow to reach equilibrium. Extend the reaction time and monitor the progress using a suitable technique like Thin Layer Chromatography (TLC) if applicable.[5] |
| Poor Solubility | 1. Solvent Screening: If the reactants or the product have poor solubility in the chosen solvent, consider a different solvent or a solvent mixture. The ideal solvent should dissolve the reactants but allow the product to crystallize upon cooling or concentration.[5] 2. Co-solvent Addition: The addition of a co-solvent can sometimes improve the solubility of the reactants. |
| Impure Starting Materials | 1. Purify Ligand: Ensure the purity of your this compound ligand. Impurities can interfere with complex formation. 2. Use High-Purity Metal Salts: Use analytical grade metal salts to avoid interference from other metal ions. |
Issue 2: Unexpected Color of the Reaction Mixture or Final Product
The color of transition metal complexes is a direct consequence of their electronic structure. An unexpected color can provide valuable diagnostic information.
Potential Causes & Step-by-Step Solutions
| Potential Cause | Troubleshooting Steps |
| Change in Metal Oxidation State | 1. Inert Atmosphere: If you are working with an air-sensitive metal ion (e.g., Fe(II), Co(II)), ensure your reaction is performed under a strictly inert atmosphere (N₂ or Ar). 2. Degassed Solvents: Use properly degassed solvents to minimize dissolved oxygen. |
| Incomplete Complexation | 1. Monitor Reaction: An off-color may indicate a mixture of starting materials and the product. Use spectroscopic methods (e.g., UV-Vis) to monitor the formation of the complex over time. 2. Adjust Stoichiometry: An excess of the ligand can sometimes be necessary to ensure complete complexation. |
| Formation of a Different Coordination Isomer | 1. Vary Conditions: The coordination geometry can sometimes be influenced by the solvent and temperature. Experiment with different reaction conditions to see if the desired isomer can be favored. 2. Characterize Thoroughly: Use techniques like X-ray crystallography or detailed NMR analysis to confirm the structure of the obtained complex. |
Issue 3: Difficulty in Isolating and Purifying the Complex
Even with a successful reaction, isolating a pure product can be challenging.
Potential Causes & Step-by-Step Solutions
| Potential Cause | Troubleshooting Steps |
| High Solubility of the Complex | 1. Solvent Evaporation: Slowly evaporate the solvent under reduced pressure to induce crystallization. 2. Anti-Solvent Addition: Add a solvent in which your complex is insoluble (an "anti-solvent") dropwise to a solution of your complex to precipitate it. 3. Cooling: Slowly cool the reaction mixture to room temperature and then in an ice bath or refrigerator to promote crystallization.[6] |
| Presence of Impurities | 1. Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly. This is a powerful technique for purifying crystalline solids. 2. Washing: Wash the isolated solid with a cold solvent in which the impurities are soluble but the product is not.[6] |
| Amorphous or Oily Product | 1. Trituration: Add a small amount of a non-solvent and scratch the flask with a glass rod to induce crystallization. 2. Change Solvent System: The formation of an oil suggests that the product is "salting out" of the solution. Try a different solvent system for the reaction or recrystallization. |
Experimental Protocols & Workflows
General Protocol for Complex Formation
-
Dissolve the Ligand: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., methanol, ethanol).
-
Dissolve the Metal Salt: In a separate flask, dissolve the metal salt in the same solvent.
-
Combine Reactants: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period. Monitor the reaction progress if possible.
-
Isolation: Allow the product to crystallize from the solution upon cooling or by slow evaporation of the solvent.
-
Purification: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallize if necessary.
Visualizing the Process
Caption: A general workflow for the synthesis of metal complexes.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting complex formation.
References
- 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design. (2025). UCHEM.
- Alreja, P., & Kaur, N. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances, 6, 23169-23217.
- Recent advances in the chemistry of 1,10-phenanthrolines and their metal complex derivatives: Synthesis and promising applications. (n.d.).
- The stability of metallic complexes of two dimethylphenanthrolines. (2025).
-
Tosonian, S., Ruiz, J. C., Rios, A., Frias, E., & Eichler, J. (2013). Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. Open Journal of Inorganic Chemistry, 3, 7-13. Available at: [Link]
-
1,10-Phenanthroline. (n.d.). In Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Transition metal complexes of 1,10-phenanthroline. (n.d.). In Wikipedia. Retrieved from [Link]
-
Rehmann, J. P., & Barton, J. K. (1990). 1H NMR studies of tris(phenanthroline) metal complexes bound to oligonucleotides: characterization of binding modes. Biochemistry, 29(7), 1701–1709. Available at: [Link]
-
1H‐NMR spectra for NA, Phen ligands, and their complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability of tris 1,10-Phenanthroline Iron (II) complex in different composition by Absorbance measurement. (n.d.). Jetir.org. Retrieved from [Link]
-
1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. (n.d.). ResearchGate. Retrieved from [Link]
-
McBryde, W. A. E. (1968). Constraints on the determination of stability constants for metal complexes. I. Bipyridyl and phenanthroline complexes. Canadian Journal of Chemistry, 46(13), 2385-2392. Available at: [Link]
-
1,10-Phenanthroline. (n.d.). SpectraBase. Retrieved from [Link]
-
Tosonian, S., Ruiz, J. C., Rios, A., Frias, E., & Eichler, J. (2013). Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. Open Journal of Inorganic Chemistry, 3, 7-13. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). Molecules, 29(6), 1369. Available at: [Link]
-
Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach. (2022). Frontiers in Microbiology, 13, 1045501. Available at: [Link]
-
How to grow transition metal ligand complex, synthesized in 6N HCl and soluble in the same solvent? (2015). ResearchGate. Retrieved from [Link]
-
Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. (2022). Molecules, 27(21), 7268. Available at: [Link]
-
An effective non-chromatographic method for the purification of phenanthrolines and related ligands. (n.d.). AIR Unimi. Retrieved from [Link]
-
Synthesis of Tris- 1,10-phenanthroline iron(ii) chloride. (2011, December 9). YouTube. Retrieved from [Link]
-
CriszceleTano's hints on how to synthesise and characterise of transition metal complexes. (2021, February 23). YouTube. Retrieved from [Link]
-
A Simple yet Efficient Hydrophilic Phenanthroline-Based Ligand for Selective Am(III) Separation under High Acidity. (2022). Inorganic Chemistry, 61(1), 346–355. Available at: [Link]
-
6: Preparation of Structural Isomers of a Metal Complex (Experiment). (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. (2016). International Research Journal of Pure and Applied Chemistry, 12(4), 1-8. Available at: [Link]
-
1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. (2023). New Journal of Chemistry, 47(12), 5779-5785. Available at: [Link]
-
2-Methyl-1,10-phenanthroline. (n.d.). PubChem. Retrieved from [Link]
-
1,10‐Phenanthroline with its various positions and specific properties. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. myuchem.com [myuchem.com]
- 2. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Monitoring of 1-Methyl-1,10-phenanthrolin-2(1H)-one by TLC/HPLC
Welcome to the technical support hub for monitoring reactions involving 1-Methyl-1,10-phenanthrolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical troubleshooting for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) applications. Here, we move beyond procedural lists to explain the why behind the how, ensuring your experimental choices are informed and your results are reliable.
Section 1: Understanding this compound
This compound is a heterocyclic aromatic compound.[1] Its structure, featuring a phenanthroline core, makes it a subject of interest in medicinal chemistry and materials science.[1] The compound has a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol .[2] Understanding its chemical properties is crucial for developing effective analytical monitoring methods.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H10N2O | PubChem[2] |
| Molecular Weight | 210.23 g/mol | PubChem[2] |
| Predicted XlogP | 1.8 | PubChem[2] |
| IUPAC Name | 1-methyl-1,10-phenanthrolin-2-one | PubChem[2] |
The predicted XlogP value suggests moderate polarity, which is a key consideration for selecting appropriate stationary and mobile phases in both TLC and HPLC.
Section 2: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is an indispensable tool for rapidly monitoring the progress of a chemical reaction.[3][4] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.[5]
FAQs and Troubleshooting
Q1: My spots are streaking or appearing as a smear on the TLC plate. What's causing this and how can I fix it?
A1: Streaking is a common issue in TLC and can be attributed to several factors:[6]
-
Sample Overloading: The most frequent cause of streaking is applying too much sample to the plate.[6][7] This saturates the stationary phase, leading to poor separation.
-
Inappropriate Solvent System: If the solvent is too polar, it will move all components, including highly polar ones, up the plate too quickly, resulting in streaking. Conversely, a solvent that is not polar enough will leave compounds at the baseline.
-
Solution: Adjust the polarity of your mobile phase. A common starting point for compounds of moderate polarity is a 1:1 mixture of hexane and ethyl acetate.[8][9] You can then vary the ratio to achieve optimal separation. For more polar compounds, consider adding a small amount of methanol to your eluent.[8]
-
-
Strongly Acidic or Basic Compounds: Molecules with strongly acidic or basic functional groups can interact strongly with the silica gel (which is acidic), causing streaking.[6]
-
Solution: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine or ammonia) to the mobile phase to neutralize the analyte or the stationary phase, respectively.[10] For instance, for basic compounds, a mixture of 10% ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective.[11]
-
Q2: My spots are not moving from the baseline, or they are all running with the solvent front. How do I get better separation?
A2: This indicates a significant mismatch between the polarity of your analytes and the mobile phase.
-
Spots at the Baseline (Rf ≈ 0): Your mobile phase is not polar enough to move the compounds up the plate.
-
Solution: Increase the polarity of your eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to a 7:3 or 1:1 ratio. You can also introduce a more polar solvent like methanol.[8]
-
-
Spots at the Solvent Front (Rf ≈ 1): Your mobile phase is too polar, and it's carrying all the components without allowing for sufficient interaction with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. If you are using 100% ethyl acetate, try adding a less polar solvent like hexane.[11]
-
Workflow for TLC Method Development
Caption: A workflow diagram for TLC method development.
Q3: I can't see any spots on my TLC plate after development. What should I do?
A3: This can be a frustrating experience, but it's often easily resolved.
-
Insufficient Concentration: Your sample may be too dilute to be detected.[6][7]
-
Compound is not UV-active: this compound, with its aromatic structure, should be UV-active. However, if you are looking for other non-UV-active compounds, you will need an alternative visualization method.
-
Solution: Use a staining agent like potassium permanganate, ceric ammonium molybdate, or an iodine chamber.[6]
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[6][7]
-
Solution: Ensure the solvent level is below the origin line on your TLC plate.[12]
-
Q4: How do I use a "cospot" to monitor my reaction?
A4: A cospot is a crucial technique for unambiguously tracking the progress of a reaction, especially when the reactant and product have similar Rf values.[3][13]
-
Procedure:
-
On your TLC plate, mark three lanes.
-
In the first lane, spot your starting material.
-
In the third lane, spot your reaction mixture.
-
In the middle lane (the cospot), spot the starting material first, and then carefully spot the reaction mixture directly on top of it.[13]
-
-
Interpretation:
-
If the starting material and product are different, the cospot lane will show two separated spots.
-
If the reaction is complete, the spot corresponding to the starting material will be absent in the reaction mixture lane.
-
If the starting material and product are identical, the cospot will appear as a single, well-defined spot. An elongated spot in the cospot lane suggests that the two compounds are different but have very similar Rf values.[3]
-
Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC provides quantitative data on the progress of a reaction and is invaluable for determining purity and yield. For phenanthroline derivatives, reversed-phase HPLC is a common and effective technique.[14][15][16]
FAQs and Troubleshooting
Q1: I'm seeing peak tailing in my chromatograms. What is the cause and how can I improve the peak shape?
A1: Peak tailing can compromise resolution and the accuracy of integration.
-
Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with basic nitrogen atoms in your molecule, causing tailing.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[16] This will occupy the active silanol sites and improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Degradation: The column may be nearing the end of its life, or the stationary phase may be damaged.
-
Solution: Try flushing the column or, if necessary, replace it.[17]
-
Q2: My retention times are shifting between runs. How can I ensure reproducibility?
A2: Consistent retention times are critical for reliable analysis.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of retention time variability.[17]
-
Column Temperature: Fluctuations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[17]
-
-
Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Troubleshooting HPLC Issues: A Logical Approach
Sources
- 1. Buy this compound (EVT-381651) | 31535-89-4 [evitachem.com]
- 2. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To [chem.rochester.edu]
- 14. Separation of 1,10-Phenanthroline, 5-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aelabgroup.com [aelabgroup.com]
- 18. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Technical Support Center: Scale-Up Synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one
Welcome to the technical support center for the scale-up synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this complex heterocyclic molecule. The information provided herein is based on established chemical principles and analogous transformations of related compounds.
Introduction to the Synthetic Pathway
The synthesis of this compound is a multi-step process that presents unique challenges at each stage, particularly during scale-up. The most common synthetic route involves two key transformations:
-
N-Methylation of 1,10-phenanthroline: This initial step involves the quaternization of one of the nitrogen atoms in the 1,10-phenanthroline ring system to form the 1-methyl-1,10-phenanthrolinium salt.
-
Oxidation to the 2-oxo derivative: The subsequent step is the regioselective oxidation of the N-methylated intermediate at the C2 position to yield the desired this compound.
This guide is structured to address the specific challenges of each of these stages in a question-and-answer format, providing both troubleshooting advice and the underlying scientific rationale.
Caption: Overall Synthetic Workflow and Key Challenge Areas
Part 1: N-Methylation of 1,10-phenanthroline - Troubleshooting Guide
The selective mono-methylation of 1,10-phenanthroline is a critical first step. The challenges in this stage primarily revolve around controlling the regioselectivity and the degree of methylation.
Frequently Asked Questions (FAQs)
Q1: My N-methylation reaction is giving me a mixture of mono- and di-methylated products. How can I improve the selectivity for the mono-methylated product?
A1: The formation of the di-methylated product, 1,10-dimethyl-1,10-phenanthrolinediium, is a common issue. To favor mono-methylation, consider the following strategies:
-
Stoichiometry: Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Use of a slight excess (1.05-1.1 equivalents) of the methylating agent can drive the reaction to completion without promoting significant di-methylation. A large excess should be avoided.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC. Stop the reaction as soon as the starting material is consumed. Prolonged reaction times, even with controlled stoichiometry, can lead to the formation of the di-methylated product. Lowering the reaction temperature can also help to improve selectivity.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. A solvent in which the mono-methylated product has limited solubility can cause it to precipitate out of the reaction mixture, thus preventing further methylation.
Q2: I am observing the formation of two different mono-methylated isomers. How can I control the regioselectivity of the N-methylation?
A2: While the two nitrogen atoms in 1,10-phenanthroline are electronically similar, subtle differences in steric hindrance and electronic environment can lead to the formation of regioisomers, especially if the phenanthroline ring is substituted.
-
Directed Methylation: For substituted phenanthrolines, the position of the substituent can direct the methylation. Electron-donating groups can enhance the nucleophilicity of the nearby nitrogen, while bulky groups can sterically hinder it.
-
Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to block one of the nitrogen atoms, perform the methylation, and then deprotect. However, this adds steps to the overall synthesis.
-
Purification: If a mixture of regioisomers is unavoidable, a robust purification strategy, such as column chromatography or recrystallization, will be necessary. The choice of solvent system for chromatography is critical and may require significant optimization.
Q3: The purification of the 1-methyl-1,10-phenanthrolinium salt is proving difficult. What are the best practices for its isolation and purification on a large scale?
A3: The purification of N-methylated heteroaromatic salts can be challenging due to their ionic nature and solubility properties.
-
Precipitation and Washing: The mono-methylated product, being a salt, will often precipitate from the reaction mixture upon cooling or addition of a less polar co-solvent. The precipitate should be thoroughly washed with a solvent in which the salt is insoluble but the unreacted starting material and byproducts are soluble.
-
Recrystallization: Recrystallization is a powerful technique for purifying these salts. A solvent system in which the salt has good solubility at elevated temperatures but poor solubility at room temperature or below is ideal. Common solvent systems include ethanol/ether or methanol/acetone.
-
Ion-Exchange Chromatography: For challenging separations, ion-exchange chromatography can be employed. This technique separates molecules based on their charge and can be very effective for separating mono- and di-methylated products.
| Parameter | Recommendation for Mono-methylation | Rationale |
| Methylating Agent Equiv. | 1.0 - 1.1 | Minimizes di-methylation. |
| Temperature | Lower temperatures (e.g., 0-25 °C) | Reduces the rate of the second methylation. |
| Reaction Time | Monitor closely and stop upon consumption of starting material | Prevents the formation of the di-methylated byproduct. |
| Solvent | A solvent where the product has limited solubility | Can lead to precipitation of the mono-methylated product. |
Part 2: Oxidation of 1-Methyl-1,10-phenanthrolinium salt to this compound - Troubleshooting Guide
This step is often the most challenging due to the potential for multiple oxidation sites on the phenanthroline ring. Achieving regioselective oxidation at the C2 position is key to a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: My oxidation reaction is not proceeding, or the conversion is very low. What can I do to improve the reaction efficiency?
A1: Low reactivity can be due to several factors, including the choice of oxidant and the reaction conditions.
-
Choice of Oxidant: Not all oxidizing agents are suitable for this transformation. Strong, non-selective oxidants like permanganate or chromic acid are likely to cause over-oxidation and ring opening. Consider milder and more selective oxidants. Potassium ferricyanide in a basic medium is a classic reagent for this type of transformation (a "pyridone" synthesis).
-
Catalytic Oxidation: The use of a catalytic amount of a transition metal complex, such as a copper(II) or ruthenium(II) complex, with a terminal oxidant like oxygen or a peroxide, can be a more efficient and selective method.[1] This approach often requires careful optimization of the catalyst, solvent, and reaction conditions.
-
pH Control: The pH of the reaction medium can be critical. For oxidations using reagents like potassium ferricyanide, a basic medium is typically required to facilitate the nucleophilic attack of hydroxide or water.
Q2: I am observing the formation of multiple oxidized byproducts, including the 5,6-dione. How can I improve the regioselectivity for the 2-oxo product?
A2: The formation of the 1,10-phenanthroline-5,6-dione is a known side reaction when oxidizing the parent phenanthroline.[2] The N-methylation should deactivate the non-methylated ring towards oxidation, but side reactions can still occur.
-
Directed Oxidation: The N-methyl group should, in principle, direct the oxidation to the adjacent C2 position. However, the electronic effects are complex.
-
Protecting Groups: While adding complexity, protecting the 5 and 6 positions prior to oxidation could be a viable strategy if regioselectivity remains a major issue.
-
Enzymatic Oxidation: In some cases, biocatalysis using specific enzymes can offer unparalleled regioselectivity. This is an advanced technique but should be considered if other methods fail.
Q3: The work-up and purification of the final product are challenging. What are the recommended procedures?
A3: The product, this compound, is a polar molecule, which can complicate its extraction and purification.
-
Extraction: After quenching the reaction, the product may remain in the aqueous phase. Continuous liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or chloroform) may be necessary for efficient recovery.
-
Chromatography: Column chromatography on silica gel is a common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity material.
Caption: Troubleshooting Decision Tree for Oxidation Step
Part 3: General Scale-Up and Safety Considerations
Scaling up any chemical synthesis introduces a new set of challenges that are not always apparent at the lab scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1:
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle them with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). On a larger scale, consider using a less volatile methylating agent if possible.
-
Oxidizing Agents: Many oxidizing agents are highly reactive and can be explosive, especially in the presence of organic materials. Ensure that the reaction temperature is well-controlled and that there is no possibility of a runaway reaction.
-
Exothermic Reactions: Both the N-methylation and oxidation steps can be exothermic. When scaling up, the surface area-to-volume ratio decreases, making heat dissipation less efficient. Use a reactor with good temperature control and consider adding reagents slowly to manage the exotherm.
Q2: I am having issues with the solubility of my starting materials and intermediates at higher concentrations. What can I do?
A2:
-
Solvent Screening: A more extensive solvent screen may be necessary to find a solvent system that provides adequate solubility for all components at the desired concentration.
-
Mixed Solvent Systems: Using a mixture of solvents can sometimes improve solubility compared to a single solvent.
-
Temperature: Increasing the reaction temperature can improve solubility, but this must be balanced with the potential for increased side reactions.
Q3: The work-up procedure is becoming very time-consuming and generating a lot of waste at scale. Are there any ways to streamline this?
A3:
-
Liquid-Liquid Extraction: Optimize the choice of extraction solvent and the pH of the aqueous phase to maximize the partitioning of the product into the organic layer. This can reduce the number of extractions required.
-
Crystallization: If the product is a solid, direct crystallization from the reaction mixture can be a very efficient purification method that avoids the need for extensive extractions and chromatography.
-
Filtration: For solid products, optimizing the filtration and washing steps can significantly reduce the time and solvent consumption.
References
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Synthesis of N-Tetradecyl-1,10-phenathrolinium-Based New Salts for Biological Applications - PMC. (n.d.). Retrieved from [Link]
-
1,10-phenanthroline (phen) and its methyl derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]
-
Aerobic oxidation of 1,10-phenanthroline to phen-dione catalyzed by copper(ii) complexes of a benzimidazolyl Schiff base - RSC Publishing. (n.d.). Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide for Researchers: 1,10-Phenanthroline vs. 1-Methyl-1,10-phenanthrolin-2(1H)-one as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the choice of a ligand is paramount, dictating the properties and reactivity of the resulting metal complex. 1,10-Phenanthroline (phen) is a cornerstone bidentate N-donor ligand, renowned for its rigidity, planarity, and ability to form stable complexes with a wide array of metal ions.[1] Its derivatives are continuously explored to fine-tune the electronic and steric properties of the resulting complexes for applications ranging from catalysis to medicinal chemistry.
This guide provides a detailed comparison between the archetypal 1,10-phenanthroline and a modified derivative, 1-Methyl-1,10-phenanthrolin-2(1H)-one. While extensive experimental data exists for the coordination chemistry of 1,10-phenanthroline, similar comprehensive studies on this compound are not as readily available in current literature. Therefore, this comparison will leverage the well-established properties of 1,10-phenanthroline and extrapolate the expected behavior of its N-methylated lactam derivative based on fundamental principles of coordination chemistry and the known electronic and steric effects of its substituents.
At a Glance: Key Structural and Property Differences
| Feature | 1,10-Phenanthroline | This compound |
| IUPAC Name | 1,10-Phenanthroline | 1-methyl-1,10-phenanthrolin-2-one |
| Molecular Formula | C₁₂H₈N₂ | C₁₃H₁₀N₂O |
| Molecular Weight | 180.21 g/mol | 210.23 g/mol |
| Coordination Sites | Two nitrogen atoms (N,N-bidentate) | One nitrogen and one carbonyl oxygen (potential N,O-bidentate or N-monodentate) |
| Electronic Nature | Strong σ-donor, moderate π-acceptor | Expected weaker σ-donor (N1), potential for O-coordination |
| Steric Profile | Planar, relatively unhindered | Introduction of a methyl group and a carbonyl group introduces steric bulk and alters planarity around N1 |
Structural and Electronic Considerations: A Tale of Two Ligands
The fundamental difference between these two ligands lies in the modification of one of the pyridine rings in 1,10-phenanthroline to an N-methylated pyridinone moiety in this compound. This seemingly subtle change has profound implications for the ligand's electronic and steric properties, and consequently, its coordination behavior.
1,10-Phenanthroline: The Archetypal Bidentate Ligand
1,10-Phenanthroline is a planar, rigid heterocyclic organic compound with two nitrogen atoms positioned to act as a classic bidentate chelating agent.[2] This pre-organized arrangement allows for the formation of highly stable five-membered chelate rings with metal ions. The aromatic nature of the phenanthroline system contributes to its strong σ-donating and moderate π-accepting capabilities, enabling the stabilization of a variety of metal oxidation states.
This compound: A Shift in Coordination Paradigm
The introduction of a methyl group on one nitrogen (N1) and a carbonyl group at the 2-position fundamentally alters the electronic landscape and potential coordination modes.
-
Electronic Effects: The N-methylation and the presence of the electron-withdrawing carbonyl group are expected to decrease the electron density on the N1 nitrogen atom. This would render it a weaker σ-donor compared to the nitrogen atoms in 1,10-phenanthroline. The lone pair on the N1 nitrogen is now part of an amide-like system, which can influence its availability for coordination.
-
Steric Hindrance: The methyl group introduces steric bulk around the N1 nitrogen, which can hinder its approach to a metal center. This steric clash can influence the geometry of the resulting complex and may favor the coordination of smaller metal ions or lead to distorted coordination geometries.[3]
-
Alternative Coordination Modes: The presence of the carbonyl oxygen introduces a new potential donor atom. This opens up the possibility of the ligand acting in a different manner than the parent phenanthroline:
-
N,O-Bidentate: The ligand could coordinate through the remaining pyridine nitrogen (N10) and the carbonyl oxygen, forming a six-membered chelate ring. The feasibility of this mode would depend on the geometric constraints and the affinity of the metal ion for oxygen versus nitrogen donors.
-
N-Monodentate: The ligand might coordinate solely through the N10 nitrogen, with the N1-methyl-2-one ring remaining uncoordinated or interacting weakly with the metal center.
-
Bridging Ligand: In polynuclear complexes, the ligand could potentially bridge two metal centers using both the N10 and the carbonyl oxygen.
-
Comparative Performance: An Experimental Perspective (Hypothetical)
While direct comparative experimental data is scarce, we can predict how the structural and electronic differences would manifest in the properties of their metal complexes.
| Property | 1,10-Phenanthroline Complexes | Predicted this compound Complexes |
| Stability Constants | Generally high due to the strong chelate effect of the N,N-coordination. | Likely lower stability if coordinating in a monodentate fashion. If N,O-bidentate coordination occurs, the stability would depend on the metal ion's preference for N vs. O donors and the strain of the resulting chelate ring. |
| Spectroscopic Properties (UV-Vis) | Intense π-π* transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region for many transition metal complexes. | The altered electronic structure is expected to shift the π-π* and MLCT bands. The position and intensity of these bands would be highly dependent on the coordination mode. |
| Redox Potentials | The redox potential of the metal center is significantly influenced by the π-accepting ability of the phenanthroline ligand. | The weaker π-accepting ability of the pyridinone ring would likely lead to different redox potentials of the metal center compared to the corresponding phenanthroline complex. |
| Catalytic Activity | Widely used as a ligand in various catalytic reactions, where its electronic and steric properties can be tuned by substitution. | The different steric and electronic environment provided by this ligand could lead to novel catalytic activities or selectivities. The potential for hemilability (one donor arm detaching) could be a key feature in catalytic cycles. |
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of 1,10-phenanthroline and its derivatives often involves well-established organic chemistry reactions. The subsequent formation of metal complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent.
Synthesis of 1,10-Phenanthroline Derivatives
A general approach to synthesizing substituted 1,10-phenanthrolines involves the Skraup-Doebner-von Miller reaction or subsequent modifications of the parent phenanthroline molecule.
Example: A General Procedure for the Synthesis of a Substituted 1,10-Phenanthroline
-
Reaction Setup: A mixture of a substituted o-phenylenediamine, glycerol, and an oxidizing agent (e.g., arsenic acid or nitrobenzene) is prepared in concentrated sulfuric acid.
-
Heating: The reaction mixture is heated under reflux for several hours.
-
Work-up: After cooling, the mixture is poured onto ice and neutralized with a base (e.g., aqueous ammonia).
-
Purification: The crude product is then purified by recrystallization or chromatography.
Synthesis of Metal Complexes
General Protocol for the Synthesis of a [M(ligand)n]Xm Complex
-
Ligand Solution: Dissolve the desired phenanthroline-based ligand in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or perchlorate) in the same or a compatible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with stirring. The reaction is often carried out at room temperature or with gentle heating.
-
Isolation: The resulting metal complex may precipitate out of the solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.
-
Purification: The solid complex is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Characterization Techniques
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the ligand and to probe the coordination environment in diamagnetic metal complexes.
-
UV-Vis Spectroscopy: To study the electronic transitions within the ligand and the metal complex, including MLCT bands.
-
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and C=O bonds.
-
X-ray Crystallography: To definitively determine the solid-state structure of the metal complex, including bond lengths, bond angles, and the coordination geometry.
-
Cyclic Voltammetry: To investigate the redox properties of the metal complexes.
Logical Relationships and Workflows
The following diagrams illustrate the conceptual relationship between the ligands and a typical experimental workflow for synthesizing and characterizing their metal complexes.
Caption: Relationship between 1,10-Phenanthroline and its derivative.
Caption: A typical workflow for the synthesis and characterization of metal complexes.
Conclusion and Future Outlook
1,10-Phenanthroline remains a versatile and powerful ligand in coordination chemistry due to its robust and predictable N,N-bidentate coordination. Its derivative, this compound, presents an intriguing modification that is anticipated to significantly alter its ligating properties. The introduction of the N-methyl and carbonyl groups is expected to decrease the σ-donating ability of one nitrogen atom, introduce steric hindrance, and offer alternative N,O-bidentate or N-monodentate coordination modes.
While this guide provides a theoretical framework for comparing these two ligands, there is a clear need for comprehensive experimental studies on the coordination chemistry of this compound. Such research would provide valuable empirical data to validate these predictions and could unveil novel applications for its metal complexes in catalysis, materials science, and medicinal chemistry. The exploration of such modified phenanthroline ligands is a promising avenue for the rational design of metal complexes with tailored properties and reactivity.
References
- Sammes, P. G.; Yahioglu, G. 1,10-Phenanthroline: a versatile ligand. Chemical Society Reviews1994, 23 (5), 327-334.
- Brandt, W. W.; Dwyer, F. P.; Gyarfas, E. D. Chelate Complexes of 1,10-Phenanthroline and Related Compounds. Chemical Reviews1954, 54 (6), 959-1017.
- Alreja, P.; Kaur, N. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances2016, 6 (28), 23169-23217.
- Corey, E. J.; Borror, A. L.; Foglia, T. Transformations in the 1,10-Phenanthroline Series. The Journal of Organic Chemistry1965, 30 (1), 288-290.
- Sigman, D. S. Nuclease activity of 1,10-phenanthroline-copper ion. Accounts of Chemical Research1986, 19 (6), 180-186.
-
PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=3581387, [Link] (accessed Jan. 21, 2026).
-
PubChem. 1,10-Phenanthroline. National Center for Biotechnology Information. PubChem Compound Database; CID=1318, [Link] (accessed Jan. 21, 2026).
- Crosby, G. A.; Demas, J. N. The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry1971, 75 (8), 991-1024.
- Juris, A.; Balzani, V.; Forni, F.; Gandolfi, M. T.; Seel, G.; Vögtle, F. Photophysical and electrochemical properties of a series of mono- and di-substituted 1,10-phenanthroline ligands and of their ruthenium(II) complexes.
- Schmittel, M.; Ghorai, M. K. Steric and Electronic Effects in the Coordination Chemistry of Substituted 1,10-Phenanthrolines. European Journal of Inorganic Chemistry2002, 2002 (10), 2495-2507.
Sources
- 1. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 3. Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Methylated Phenanthroline Derivatives in Catalysis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical step in optimizing catalytic reactions. Among the diverse array of ligands available, phenanthroline and its derivatives have long been recognized for their robust coordination chemistry. This guide provides an in-depth comparison of methylated phenanthroline derivatives, offering insights into how the position and number of methyl groups can significantly influence catalytic performance. We will delve into the steric and electronic effects of these modifications and provide supporting experimental data and protocols to aid in your selection process.
The Enduring Appeal of Phenanthroline Ligands
1,10-Phenanthroline is a rigid, planar heterocyclic organic compound that acts as a bidentate chelating agent for a variety of metal ions. Its strong coordination ability and stability make it a valuable ligand in numerous catalytic applications, including cross-coupling reactions, C-H activation, and oxidation catalysis.[1] The introduction of methyl groups onto the phenanthroline backbone allows for the fine-tuning of its steric and electronic properties, thereby influencing the activity, selectivity, and stability of the resulting metal complexes.
The Impact of Methylation: A Tale of Sterics and Electronics
The strategic placement of methyl groups on the phenanthroline ring can dramatically alter the catalytic behavior of the corresponding metal complex. These effects can be broadly categorized as steric and electronic.
Steric Effects: Methyl groups are sterically bulky. When positioned near the nitrogen donor atoms (e.g., in the 2 and 9 positions, as in neocuproine), they can create a more crowded coordination sphere around the metal center. This steric hindrance can:
-
Influence coordination geometry: The bulky methyl groups in neocuproine (2,9-dimethyl-1,10-phenanthroline) favor a tetrahedral geometry for Cu(I) complexes, which is crucial for certain catalytic cycles.[1][2]
-
Promote reductive elimination: The steric strain in higher-coordinate intermediates can accelerate the reductive elimination step, which is often the product-forming step in cross-coupling reactions.
-
Enhance selectivity: By blocking certain coordination sites, steric hindrance can direct the approach of substrates, leading to improved regioselectivity or stereoselectivity.
Electronic Effects: Methyl groups are weakly electron-donating. This property can:
-
Increase the electron density on the metal center: This can make the metal more nucleophilic and reactive in oxidative addition steps.
-
Stabilize higher oxidation states: The electron-donating nature of methyl groups can help to stabilize the higher oxidation state of the metal during the catalytic cycle.
The interplay of these steric and electronic effects is complex and highly dependent on the specific reaction and the metal center involved.
Comparative Analysis of Common Methylated Phenanthroline Derivatives
To illustrate the practical implications of these effects, let's compare the performance of several common methylated phenanthroline derivatives in the context of copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and N-arylation reactions.
| Ligand | Structure | Key Features | Catalytic Performance Insights |
| 1,10-Phenanthroline | Unsubstituted | Baseline for comparison | Generally effective, but can sometimes lead to catalyst deactivation through the formation of overly stable complexes.[3] |
| Neocuproine (2,9-Dimethyl-1,10-phenanthroline) | Methyl groups at positions 2 and 9 | High steric hindrance around the metal center. | Often exhibits high catalytic activity in copper-catalyzed reactions due to the promotion of a favorable tetrahedral geometry and accelerated reductive elimination.[1][2] |
| 4,7-Dimethyl-1,10-phenanthroline | Methyl groups at positions 4 and 7 | Increased electron-donating ability with minimal steric hindrance at the coordination site. | Can enhance catalytic activity by increasing the electron density on the metal center without imposing significant steric constraints. |
| 3,4,7,8-Tetramethyl-1,10-phenanthroline | Methyl groups at positions 3, 4, 7, and 8 | Significant electron-donating character. | Often used in the synthesis of metal complexes for various applications, including catalysis.[4] |
Experimental Workflows and Protocols
To provide a practical context for the comparison, we present detailed protocols for two common copper-catalyzed cross-coupling reactions where methylated phenanthroline derivatives have shown significant utility.
Experimental Workflow: Ligand Screening in a Copper-Catalyzed Reaction
Caption: A generalized workflow for screening methylated phenanthroline derivatives in a catalytic reaction.
Detailed Protocol 1: Copper-Catalyzed N-Arylation of Indole
This protocol is adapted from established procedures for the N-arylation of nitrogen heterocycles.[5]
Materials:
-
Indole
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
Methylated phenanthroline derivative (e.g., Neocuproine)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), the methylated phenanthroline ligand (10 mol%), and K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Under a positive pressure of inert gas, add indole (1.0 equivalent), the aryl halide (1.2 equivalents), and anhydrous toluene.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated indole.
Detailed Protocol 2: Copper-Catalyzed Ullmann Condensation for Diaryl Ether Synthesis
This protocol is a general procedure for the synthesis of diaryl ethers.[6]
Materials:
-
Phenol
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
Methylated phenanthroline derivative (e.g., 4,7-dimethyl-1,10-phenanthroline)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask, combine CuI (10 mol%), the methylated phenanthroline ligand (20 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the phenol (1.5 equivalents) and the aryl halide (1.0 equivalent) to the flask under a stream of inert gas.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the diaryl ether.
Mechanistic Considerations: The Role of the Ligand in the Catalytic Cycle
The influence of the methylated phenanthroline ligand can be understood by examining its role in the key steps of a typical copper-catalyzed cross-coupling cycle.
Caption: A simplified catalytic cycle for a copper-catalyzed cross-coupling reaction.
Computational studies have provided valuable insights into how the ligand directs the reaction pathway. For instance, in Ullmann-type reactions, the electronic properties of the ligand can influence the selectivity between N-arylation and O-arylation.[7][8][9] Phenanthroline ligands, being less electron-donating than some other ligand classes, can favor O-arylation through an iodine atom transfer (IAT) mechanism.[8] The steric and electronic modifications introduced by methylation can further modulate these preferences.
Conclusion and Future Outlook
The strategic methylation of the 1,10-phenanthroline scaffold provides a powerful tool for tuning the performance of metal-based catalysts. By understanding the interplay of steric and electronic effects, researchers can rationally select or design ligands to enhance catalytic activity, improve selectivity, and promote catalyst stability. While this guide has focused on copper-catalyzed cross-coupling reactions, the principles discussed are applicable to a broader range of catalytic transformations. As the demand for more efficient and selective synthetic methodologies continues to grow, the exploration of novel and modified phenanthroline derivatives will undoubtedly remain a vibrant area of research.
References
-
Buchwald, S. L., et al. (2010). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. Journal of the American Chemical Society, 132(17), 6205–6213. [Link]
-
Neocuproine. Wikipedia. [Link]
-
Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Chemistry Portal. [Link]
-
Buchwald, S. L., et al. (2010). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. DSpace@MIT. [Link]
-
Buchwald, S. L., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(25), 7421–7428. [Link]
-
Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (2013). Molecules, 18(12), 15335-15383. [Link]
-
Buchwald, S. L., & Antilla, J. C. (2001). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 3(14), 2161–2164. [Link]
-
Davies, R. P., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 8(1), 228-240. [Link]
-
Renovation of Optically Active Phenanthrolines as Powerful Chiral Ligands for Versatile Asymmetric Metal Catalysis. (2015). Accounts of Chemical Research, 48(6), 1778-1789. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2008). The Journal of Organic Chemistry, 73(17), 6843-6845. [Link]
-
Copper-Mediated Ligand-Free Ullmann Reaction Approach to Substituted s-Triazines: Rationale, Synthesis, and Biological Evaluation. (2019). Journal of the Iranian Chemical Society, 16, 305-315. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]
-
Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (2013). Molecules, 18(12), 15335-15383. [Link]
-
Copper-Mediated Decarboxylative C–H Arylation of Phenol Derivatives with ortho-Nitrobenzoic Acids Using Phenanthroline-Based Bidentate Auxiliary. (2019). Organic Letters, 21(1), 168-172. [Link]
-
Copper-catalyzed O-arylation of phenols with diazonium salts. (2017). Organic & Biomolecular Chemistry, 15(3), 563-567. [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2018). Chemical Science, 9(12), 3176-3186. [Link]
-
Buchwald, S. L., et al. (2010). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. Journal of the American Chemical Society, 132(17), 6205–6213. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2020). Dalton Transactions, 49(20), 6616-6622. [Link]
-
Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. (2008). Organic Letters, 10(19), 4343–4346. [Link]
-
Neocuproine. Grokipedia. [Link]
Sources
- 1. Neocuproine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions [dspace.mit.edu]
- 9. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of 1-Methyl-1,10-phenanthrolin-2(1H)-one
Introduction: The Therapeutic Potential of the Phenanthroline Scaffold
The 1,10-phenanthroline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] As a versatile bidentate chelating ligand, 1,10-phenanthroline and its derivatives have been extensively investigated for their potent anticancer and antimicrobial properties.[2][3] These compounds often exert their effects through mechanisms such as DNA intercalation, inhibition of key cellular enzymes, and the generation of reactive oxygen species (ROS), particularly when complexed with transition metals.[4][5] The therapeutic potential of phenanthroline-based compounds has driven significant research into the synthesis and biological evaluation of novel derivatives.[6][7] This guide focuses on a specific derivative, 1-Methyl-1,10-phenanthrolin-2(1H)-one , and provides a comprehensive framework for its biological activity screening, comparing its potential efficacy against established therapeutic agents and parent compounds.
While specific biological data for this compound is not yet widely published, its structural similarity to other biologically active phenanthrolines suggests it may possess significant therapeutic potential. The addition of a methyl group and a ketone function at the 1 and 2 positions, respectively, can modulate the compound's lipophilicity, steric profile, and electron distribution, potentially leading to novel or enhanced biological activities. This guide outlines a logical, multi-tiered screening approach to elucidate the bioactivity of this novel compound.
Proposed Screening Workflow: A Multi-Faceted Approach
A systematic screening workflow is essential to comprehensively evaluate the biological potential of a novel chemical entity. The proposed workflow for this compound is designed to first assess its general cytotoxicity and then to probe for more specific anticancer and antimicrobial activities.
Caption: A tiered approach to the biological activity screening of this compound.
Part 1: Anticancer Activity Screening
Given the well-documented anticancer properties of phenanthroline derivatives, a primary focus of the screening cascade is to evaluate the potential of this compound as an anticancer agent.[1][4][5]
In Vitro Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of the compound against a panel of human cancer cell lines. This provides a broad overview of its anticancer activity and selectivity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for selectivity) are cultured in their respective recommended media.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are treated with these concentrations for 48-72 hours. Cisplatin and doxorubicin are used as positive controls, and the parent compound, 1,10-phenanthroline, as a benchmark.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the compound concentration.
Comparative Data Table (Hypothetical)
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | HEK293 IC50 (µM) |
| This compound | TBD | TBD | TBD | TBD |
| 1,10-Phenanthroline | 5.5 | 4.5 | 6.2 | 15.8 |
| Cisplatin | 8.2 | 10.5 | 5.1 | 25.4 |
| Doxorubicin | 0.9 | 1.2 | 0.8 | 4.5 |
TBD: To be determined by experimental evaluation.
Elucidation of the Mechanism of Cell Death
Should this compound exhibit significant cytotoxicity, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Cancer cells are treated with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: A potential mechanism of apoptosis induction by this compound.
Part 2: Antimicrobial Activity Screening
The 1,10-phenanthroline core is also a well-established pharmacophore for antimicrobial agents.[8][9][10] Therefore, screening this compound for antibacterial and antifungal activity is a crucial aspect of its biological evaluation.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to the mid-logarithmic phase and diluted to a standard inoculum size.
-
Compound Dilution: this compound is serially diluted in a 96-well plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. Standard antibiotics (e.g., ampicillin, fluconazole) are used as positive controls.
Comparative Data Table (Hypothetical)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | TBD | TBD | TBD |
| 1,10-Phenanthroline | 16 | 32 | 8 |
| Ampicillin | 2 | 8 | N/A |
| Fluconazole | N/A | N/A | 4 |
TBD: To be determined by experimental evaluation.
Conclusion and Future Directions
This guide provides a comprehensive and comparative framework for the initial biological activity screening of this compound. The proposed experiments will elucidate its potential as an anticancer and/or antimicrobial agent and provide a solid foundation for further mechanistic studies and lead optimization. Based on the initial screening results, more advanced investigations could include in vivo efficacy studies in animal models, detailed toxicological profiling, and the exploration of synergistic combinations with existing drugs. The unique structural modifications of this compound hold the promise of a novel therapeutic agent, and the systematic approach outlined herein will be instrumental in uncovering its full biological potential.
References
-
Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -Phenyl-Alaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. MDPI. [Link]
-
RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. ResearchGate. [Link]
-
The chemical structures of the 1,10-phenanthroline and... ResearchGate. [Link]
-
Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach. PubMed Central. [Link]
-
The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. ResearchGate. [Link]
-
The Antibacterial Activity of Metal Complexes Containing 1, 10-phenanthroline: Potential as Alternatire Therapeutics in the Era. Arrow@TU Dublin. [Link]
-
In Vitro Assays for Screening Small Molecules. PubMed. [Link]
-
DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative. MDPI. [Link]
-
Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities. National Institutes of Health. [Link]
-
Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. MDPI. [Link]
-
In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae. MDPI. [Link]
-
Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. [Link]
-
Synthesis of Hemiprotonic Phenanthroline–Phenanthroline+ Compounds with both Antitumor and Antimicrobial Activity. ACS Publications. [Link]
-
High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Publications. [Link]
-
Imidazole Phenanthroline Derivatives: A Promising Application in Modern Medicine. Journal of Drug Delivery and Therapeutics. [Link]
-
Phenanthroline Derivatives with Improved Selectivity as DNA-Targeting Anticancer or Antimicrobial Drugs. DSpace@UAntwerpen. [Link]
-
Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. ResearchGate. [Link]
-
ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PubMed Central. [Link]
-
Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines. PubMed Central. [Link]
-
1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. RSC Publishing. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
A Senior Application Scientist's Guide to the Characterization of 1-Methyl-1,10-phenanthrolin-2(1H)-one Complexes
Introduction: The Unique Potential of 1-Methyl-1,10-phenanthrolin-2(1H)-one as a Ligand
In the vast landscape of coordination chemistry, 1,10-phenanthroline and its derivatives stand out for their rigid, planar structure and exceptional ability to form stable complexes with a wide array of metal ions.[1][2] These complexes are foundational to advancements in catalysis, materials science, and medicine.[3] This guide focuses on a specific, yet highly promising derivative: This compound (CAS: 31535-89-4).[4][5]
The introduction of a methyl group and a carbonyl function to the classic phenanthroline scaffold introduces asymmetry and alters the electronic properties, offering new avenues for tuning the steric and electronic environment of the coordinated metal center.[6][7] This modification can profoundly impact the resulting complex's reactivity, photophysical properties, and biological activity. For researchers in drug development and materials science, a thorough and multi-faceted characterization of these novel complexes is not just a formality—it is the critical step in unlocking their potential.
This guide provides an in-depth comparison of the essential analytical techniques required to fully elucidate the structural, electronic, and behavioral properties of metal complexes featuring this ligand. We will move beyond mere procedural descriptions to explain the strategic rationale behind applying these techniques in a complementary fashion, ensuring a holistic and validated understanding of your novel coordination compound.
The Characterization Workflow: An Integrated Approach
The complete characterization of a new metal complex is a puzzle solved by assembling pieces of evidence from multiple analytical techniques. No single method provides the full picture. The following workflow illustrates a logical progression, starting from fundamental confirmation to deep structural and electronic analysis.
Caption: Logical workflow for the comprehensive characterization of a novel metal complex.
Part 1: Foundational Characterization Techniques
These initial steps confirm the formation of the complex and provide fundamental data on its composition and solution-state behavior.
Mass Spectrometry (MS): The First Proof of Identity
Mass spectrometry is an indispensable tool for the initial identification of coordination compounds, providing a precise mass-to-charge ratio (m/z) of the complex ion.[8] For novel complexes of this compound, Electrospray Ionization (ESI-MS) is particularly powerful as it is a soft ionization technique that can transfer intact complex ions from solution to the gas phase.[9][10]
Why ESI-MS is the Method of Choice:
-
Direct Solution Analysis: It allows for the analysis of reaction mixtures or purified compounds directly from solution, providing rapid confirmation of complex formation.[10]
-
Structural Clues: High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the elemental composition.[11][12] Furthermore, the isotopic distribution pattern is a critical diagnostic tool, especially for metals with multiple stable isotopes (e.g., Ni, Cu, Zn), providing definitive evidence of the metal's presence in the detected ion.[11][12]
-
Fragmentation Analysis: Tandem MS (MS/MS) experiments can induce fragmentation of the complex, often by the loss of labile ligands, which provides valuable information about the complex's stability and connectivity.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified complex in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µM. The choice of solvent is critical; it must solubilize the complex and be compatible with ESI.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Set the ESI source to positive ion mode, as metal complexes are typically cationic.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum over a relevant m/z range. For a 1:1 complex of [M(Ligand)]^n+, the expected m/z would be calculated as (Mass_Metal + Mass_Ligand) / n.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of the complex.
-
Compare the measured exact mass with the theoretical mass calculated for the expected formula.[11]
-
Analyze the isotopic pattern and compare it with the theoretical distribution for the proposed formula. This is a crucial validation step.[12]
-
Trustworthiness Check: The observation of the correct isotopic pattern for the molecular ion is the most reliable confirmation of the complex's elemental composition. Discrepancies may indicate the presence of adducts, solvent coordination, or an incorrect structural assignment.[10][12]
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a rapid and accessible technique used to monitor the formation of a complex and to study its electronic properties.[13][14] The coordination of the this compound ligand to a metal ion will perturb its electronic structure, leading to characteristic shifts in its absorption spectrum.[15]
Key Insights from UV-Vis Spectroscopy:
-
Confirmation of Coordination: A shift in the ligand's π → π* and n → π* transition bands upon addition of a metal salt is a clear indicator of complex formation.[15]
-
d-d Transitions: For transition metal complexes, weak absorptions may appear in the visible region corresponding to d-d electronic transitions, which are often responsible for the color of the complex.[16]
-
Metal-to-Ligand Charge Transfer (MLCT): Phenanthroline complexes are known for their strong MLCT bands, where an electron is excited from a metal-centered orbital to a ligand-centered π* orbital. These bands are often intense and can provide insight into the electronic communication between the metal and the ligand.
-
Stoichiometry Determination: The metal-to-ligand ratio in solution can be determined using methods such as the mole-ratio method or Job's plot of continuous variation.[1][17]
Experimental Protocol: Mole-Ratio Method for Stoichiometry
-
Prepare Stock Solutions: Create equimolar stock solutions of the metal salt and the ligand in a suitable solvent (e.g., DMSO, Methanol).
-
Prepare Sample Series: Prepare a series of solutions with a fixed concentration of the metal ion but with an increasing molar ratio of the ligand (e.g., 0:1, 0.5:1, 1:1, 1.5:1, 2:1, 2.5:1, 3:1, etc., Ligand:Metal).
-
Acquire Spectra: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm). Use the solvent as a blank.
-
Plot Data: Identify a wavelength where the complex absorbs but the reactants have minimal absorbance. Plot the absorbance at this wavelength against the molar ratio of ligand to metal.
-
Determine Stoichiometry: The plot will show an increase in absorbance until the stoichiometric point is reached, after which the absorbance will plateau. The intersection of the two linear portions of the graph indicates the ligand-to-metal ratio in the complex.
| Technique | Information Provided | Sample State | Destructive? | Relative Cost |
| ESI-MS | Molecular weight, elemental formula, isotopic distribution | Solution | No | Medium-High |
| UV-Vis | Electronic transitions, complex formation, stoichiometry | Solution | No | Low |
Part 2: In-Depth Structural Elucidation
Once the complex's formation and composition are confirmed, the next crucial step is to determine its precise structure, both in the solid state and in solution.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a coordination compound in the solid state.[18][19] It provides precise information on:
-
Coordination Geometry: The arrangement of the ligand around the metal center (e.g., octahedral, square planar).
-
Bond Lengths and Angles: Provides direct evidence of the metal-ligand bonds.
-
Intermolecular Interactions: Reveals how the complex molecules pack in the crystal lattice, including hydrogen bonding and π-π stacking.[3]
Causality Behind Experimental Choice: While other techniques provide strong evidence, only X-ray crystallography provides a direct visualization of the atomic arrangement. For novel compounds intended for applications in materials science or as pharmacophores, this level of structural detail is non-negotiable for publication and intellectual property claims.[11][20][21]
Protocol: Growing Diffraction-Quality Crystals Crystal growth is often the most challenging step.
-
Purify the Complex: The complex must be highly pure. Recrystallization or chromatography may be necessary.
-
Select a Solvent System: Choose a solvent in which the complex is moderately soluble.
-
Slow Evaporation: Dissolve the complex in the chosen solvent in a vial, cover it loosely (e.g., with parafilm pierced with a few holes), and leave it undisturbed. Evaporation over several days to weeks may yield crystals.
-
Vapor Diffusion: This is a highly effective method.
-
Liquid/Liquid: Dissolve the complex in a good solvent. Place this solution in a small open vial. Place the small vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the complex is insoluble but which is miscible with the good solvent). The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting crystallization.
-
Liquid/Vapor: The setup is the same, but the outer jar contains a volatile anti-solvent.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution and mount them for diffraction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
While X-ray crystallography reveals the solid-state structure, NMR spectroscopy is unparalleled for characterizing the structure and dynamics of a complex in solution.[8] For a diamagnetic complex of this compound, ¹H and ¹³C NMR are essential.
Key Insights from NMR:
-
Confirmation of Coordination: Coordination to a metal ion causes significant changes in the chemical shifts of the ligand's protons and carbons. Generally, protons on the phenanthroline ring will shift downfield upon coordination due to the deshielding effect of the metal ion.[22]
-
Symmetry in Solution: The NMR spectrum reveals the symmetry of the complex in solution. For example, in a tris-chelate octahedral complex, the number of signals will indicate if the ligands are symmetrically equivalent.
-
Ligand Dynamics: Techniques like variable-temperature NMR can be used to study fluxional processes, such as ligand exchange or conformational changes.[23]
Experimental Protocol: ¹H NMR Titration
-
Reference Spectrum: Record a high-resolution ¹H NMR spectrum of the free this compound ligand in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
Prepare Metal Solution: Prepare a stock solution of the metal salt in the same deuterated solvent.
-
Titration: Add small, sequential aliquots of the metal salt solution to the NMR tube containing the ligand solution.
-
Acquire Spectra: Record a ¹H NMR spectrum after each addition.
-
Analysis: Monitor the changes in the chemical shifts of the ligand protons. The protons closest to the nitrogen coordinating atoms are expected to show the largest shifts. This provides direct evidence of the binding site in solution.
Caption: Comparison of information obtained from key characterization techniques.
Part 3: Probing Physicochemical Properties
Understanding the electronic behavior and stability of the complex is crucial for predicting its utility in various applications.
Electrochemical Analysis: Unveiling Redox Behavior
Cyclic Voltammetry (CV) is the most common electrochemical technique used to study the redox properties of metal complexes.[24] It provides information on the oxidation and reduction potentials, the stability of different oxidation states, and the kinetics of electron transfer.[25][26][27]
Why CV is Critical: The electronic environment created by the this compound ligand will directly influence the redox potential of the metal center. This is fundamentally important for applications in:
-
Catalysis: Many catalytic cycles depend on the metal center shuttling between different oxidation states.[24]
-
Sensors: A change in the redox potential upon binding to an analyte can be the basis of an electrochemical sensor.
-
Photoredox Catalysis: The potentials determine if electron transfer from a photoexcited state is thermodynamically favorable.
Experimental Protocol: Cyclic Voltammetry
-
Prepare Solution: Dissolve the complex in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is essential to ensure conductivity.
-
Electrochemical Cell: Use a standard three-electrode cell:
-
Working Electrode: Glassy carbon or platinum.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire.
-
-
De-gas Solution: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Run CV: Scan the potential over a range where redox events are expected. Start with a wide range and then narrow it to focus on the observed peaks.
-
Internal Standard: After acquiring the data for the complex, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) to the solution and re-run the scan. This allows for accurate referencing of the measured potentials.
-
Analysis: Analyze the resulting voltammogram to determine the half-wave potential (E₁/₂) for reversible processes, which is an indicator of the thermodynamic redox potential. The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the reversibility of the electron transfer process.
Conclusion: A Unified View for Targeted Design
The characterization of a novel metal complex like those formed with this compound is a systematic investigation that builds a complete, validated picture from multiple, complementary analytical techniques. Mass spectrometry provides the initial confirmation of identity, UV-Vis spectroscopy confirms coordination in solution, NMR spectroscopy reveals the solution-state structure, and electrochemistry probes the vital redox properties. Crowning this effort, X-ray crystallography offers the ultimate, unambiguous solid-state structure.
By judiciously applying this suite of techniques and understanding the causality behind each experimental choice, researchers can move beyond simple identification. This integrated approach provides the deep structural and electronic insights necessary to rationally design the next generation of complexes for targeted applications in drug development, catalysis, and materials science.
References
- Henderson, W., & McIndoe, J. S. (2019). Assigning the ESI Mass Spectra of Organometallic and Coordination Compounds. Mass Spectrometry Reviews.
-
Henderson, W., & McIndoe, J. S. (2011). MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in. Journal of Mass Spectrometry, 46(7), 712-9. [Link]
-
Leeper, T. L., & Larive, C. K. (2012). Mass spectrometry of coordination compounds: a tutorial. Analytica Chimica Acta, 753, 1-13. [Link]
-
Pyle, A. M., & Barton, J. K. (1990). 1H NMR studies of tris(phenanthroline) metal complexes bound to oligonucleotides: structural characterizations via selective paramagnetic relaxation. Biochemistry, 29(7), 1710-6. [Link]
-
Rojas, D., et al. (2008). Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination. Inorganica Chimica Acta, 361(5), 1261-1266. [Link]
-
McIndoe, S. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria. [Link]
-
Ahrens, J., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(1), 435-450. [Link]
-
Rojas, D., et al. (2008). Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination. Inorganica Chimica Acta, 361(5), 1261-1266. [Link]
-
Rehmann, J. P., & Barton, J. K. (1990). 1H NMR Studies of Tris(phenanthroline) Metal Complexes Bound to Oligonucleotides: Characterization of Binding Modes. Biochemistry, 29(7), 1701-9. [Link]
-
Solubility of Things. (n.d.). Detection and Analysis of Coordination Compounds. [Link]
-
Gebreyohannes, B. G., et al. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1-8. [Link]
-
van Leeuwen, H. P. (1988). Electrochemical analysis of metal complexes. WUR eDepot. [Link]
-
Gennaro, B., et al. (2020). Electrochemical and spectroscopic characterization of iron complexes employed in this work. ResearchGate. [Link]
-
Cotton, F. A., et al. (1977). Magnetic and electrochemical properties of transition metal complexes with multiple metal-to-metal bonds. III. Characterization of tetrapotassium and tripotassium tetrasulfatodimolybdates. Inorganic Chemistry, 16(1), 89-93. [Link]
-
Tiekink, E. R. T., et al. (2014). In-house and synchrotron X-ray diffraction studies of 2-phenyl-1,10-phenanthroline, protonated salts, complexes with gold(III) and copper(II), and an orthometallation product with palladium(II). Acta Crystallographica Section C: Structural Chemistry, 70(Pt 3), 260-6. [Link]
-
Kavanagh, P., et al. (2014). ¹H NMR spectra of a complex 6, b phenanthroline and complex 6 in a 1:1... ResearchGate. [Link]
-
da Silva, J. G., et al. (2023). A Novel Fe(III)-Complex with 1,10-Phenanthroline and Succinate Ligands: Structure, Intermolecular Interactions, and Spectroscopic and Thermal Properties for Engineering Applications. MDPI. [Link]
-
Chemistry LibreTexts. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d₆. [Link]
-
Okoduwa, S. I. R., et al. (2021). Synthesis and Characterization of Iron(III) Complex of 1,10-Phenanthroline. International Journal of Advanced Academic Research, 7(8), 84-93. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 7(40), 35941-35959. [Link]
-
Rehmann, J. P., & Barton, J. K. (1990). Proton NMR studies of tris(phenanthroline) metal complexes bound to oligonucleotides: characterization of binding modes. Biochemistry, 29(7), 1701-1709. [Link]
-
Goodwin, H. A. (1978). Metal-Complexes of 1,10-Phenanthroline Derivatives. XV. Complexes of 2-(3,5-Dimethylpyrazol-1-yl). ResearchGate. [Link]
-
Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. [Link]
-
da Silva, J. P., & de Fatima, A. (2015). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. ARKIVOC. [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of complex 2. [Link]
-
El-Tabl, A. S., et al. (1998). Synthesis, characterization, electrochemical behaviour and catalytic activity of manganese(II) complexes with linear and tripodal tetradentate ligands derived from Schiff bases. Transition Metal Chemistry, 23(4), 443-447. [Link]
-
Tiekink, E. R. T., et al. (2014). In-house and synchrotron X-ray diffraction studies of 2-phenyl-1,10-phenanthroline, protonated salts, complexes with gold(III) and copper(II), and an orthometallation product with palladium(II). Acta Crystallographica Section C: Structural Chemistry, 70(Pt 3), 260-6. [Link]
-
Kálmán, F. K., et al. (2024). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. RSC Publishing. [Link]
-
Karaderi, S., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9. [Link]
-
ResearchGate. (n.d.). UV-Visible spectra of ligand and their metal complexes. [Link]
-
Halcrow, M. A. (2013). Transformations in the 1,10-Phenanthroline Series. The Journal of Organic Chemistry, 78(15), 7545-7558. [Link]
-
Nweze, C. C., & Onyia, W. J. O. (2020). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. [Link]
-
Journal of Chemical Education. (n.d.). The characterization of a coordination complex using infrared spectroscopy: An inorganic or instrumental experiment. [Link]
-
ChemRxiv. (2025). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. [Link]
-
Kania, A., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Kálmán, F. K., et al. (2019). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 24(18), 3358. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of 1,10-phenanthroline. [Link]
Sources
- 1. ijaar.org [ijaar.org]
- 2. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Buy this compound (EVT-381651) | 31535-89-4 [evitachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijpras.com [ijpras.com]
- 18. Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.iucr.org [journals.iucr.org]
- 21. In-house and synchrotron X-ray diffraction studies of 2-phenyl-1,10-phenanthroline, protonated salts, complexes with gold(III) and copper(II), and an orthometallation product with palladium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. edepot.wur.nl [edepot.wur.nl]
- 26. pubs.acs.org [pubs.acs.org]
- 27. ovid.com [ovid.com]
A Senior Scientist's Comparative Guide to Validating the Purity of 1-Methyl-1,10-phenanthrolin-2(1H)-one
Audience: Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth, comparative analysis of the essential analytical methodologies for confirming the purity of 1-Methyl-1,10-phenanthrolin-2(1H)-one. As a Senior Application Scientist, my focus extends beyond mere procedural descriptions to elucidate the fundamental principles and causal logic behind our experimental choices. In drug discovery and chemical research, the purity of a compound is not a trivial specification; it is the bedrock upon which reliable, reproducible, and translatable data are built. Impurities, even at trace levels, can introduce confounding variables, leading to misinterpretation of biological activity, toxicity, and pharmacokinetic profiles.
This compound belongs to the phenanthroline class of nitrogen-containing heterocycles, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its synthesis, often involving the methylation of a 1,10-phenanthroline precursor, can introduce a variety of potential impurities, including unreacted starting materials, by-products, and residual solvents.[1][3] Therefore, a rigorous and multi-faceted approach to purity validation is not just recommended—it is imperative.
The core principle of robust purity validation is the use of orthogonal methods : a suite of analytical techniques that assess the sample based on different, independent chemical and physical properties. This strategy provides a multi-dimensional view of the sample's composition, ensuring that what one method might miss, another will detect.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC is the workhorse for purity determination in most organic chemistry labs due to its high resolving power and sensitivity. For N-heterocyclic compounds, Reversed-Phase HPLC (RP-HPLC) is the most common starting point.
The "Why": Causality in Method Design
The goal is to create a chromatographic environment where the target molecule is well-retained and exhibits a sharp, symmetrical peak, clearly separated from any potential impurities.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its hydrophobic character, which effectively retains moderately polar compounds like our target molecule through hydrophobic interactions.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. This is crucial because impurities can span a wide polarity range. A gradient ensures that highly polar impurities are eluted early, while more non-polar, "greasy" impurities are washed off the column as the organic solvent concentration increases.
-
Mobile Phase Additive: The addition of 0.1% trifluoroacetic acid (TFA) or formic acid serves a dual purpose. It acidifies the mobile phase, which suppresses the ionization of residual silanols on the silica-based stationary phase, thereby reducing peak tailing.[4] For nitrogen-containing compounds, it also acts as an ion-pairing agent, ensuring that the analyte is in a consistent protonation state, leading to sharper, more reproducible peaks.
-
Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. It captures the entire UV-Vis spectrum for every point in the chromatogram. This allows for "peak purity" analysis, where the spectra across a single peak are compared. A spectrally pure peak suggests the absence of co-eluting impurities.[5]
Experimental Protocol: RP-HPLC with PDA Detection
-
System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA detection, monitoring at the λmax of the compound (e.g., 254 nm, 280 nm) and acquiring spectra from 200-400 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter prior to injection.
Data Interpretation
The primary output is a chromatogram. Purity is calculated as an area percentage: (Area of Main Peak / Total Area of All Peaks) x 100. A purity value >95% is often required for research compounds. The spectral analysis from the PDA provides an orthogonal layer of validation for the main peak.
Caption: A typical workflow for purity determination by HPLC-PDA.
Orthogonal Methods for Comprehensive Validation
While HPLC is powerful, it cannot stand alone. Impurities might be non-UV active, co-elute with the main peak, or be volatile. Orthogonal methods are essential to mitigate these risks.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Why it's Orthogonal: GC separates compounds based on their volatility and boiling point, a fundamentally different principle from HPLC's partitioning mechanism. The coupling with a mass spectrometer provides mass information, which is invaluable for identifying unknown impurities.[6][7]
Best For: Identifying residual solvents from the synthesis (e.g., ethanol, acetonitrile) and volatile, thermally stable by-products. GC is generally more sensitive to these types of impurities than HPLC.[6]
Experimental Protocol: GC-MS
-
System: GC with a Mass Spectrometric detector.
-
Column: A low-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Hold at 50 °C for 2 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-500 m/z.
-
Sample Preparation: Dissolve the sample in a high-purity, volatile solvent (e.g., dichloromethane) at ~1 mg/mL.
B. Quantitative ¹H NMR (qNMR) Spectroscopy
Why it's Orthogonal: NMR spectroscopy provides structural information and is inherently quantitative without the need for identical reference standards for each impurity. The area of an NMR signal is directly proportional to the number of protons it represents.[8][9] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, one can determine the absolute purity (as a mass fraction) of the target compound.[10][11]
Best For: Providing an absolute purity value (assay) rather than a relative chromatographic purity. It confirms the compound's identity and can detect impurities that are structurally different, even if they co-elute on HPLC.
Experimental Protocol: ¹H qNMR
-
System: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard: Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, has a simple spectrum with peaks that do not overlap with the analyte, and is accurately weighed.
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the this compound sample.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
Acquisition:
-
Use a 90° pulse.
-
Crucially, set a long relaxation delay (D1) , typically 5-7 times the longest T₁ relaxation time of any proton being integrated. A D1 of 30-60 seconds is a safe starting point to ensure full magnetization recovery for accurate integration.
-
Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks to be integrated).
-
-
Processing: Carefully phase and baseline-correct the spectrum. Integrate one or more well-resolved peaks for both the analyte and the internal standard.
C. Elemental Analysis (EA)
Why it's Orthogonal: This classic technique directly measures the mass percentages of Carbon, Hydrogen, and Nitrogen.[12] It provides a fundamental check on the compound's empirical formula.[13][14]
Best For: Confirming the correct elemental composition and detecting non-carbon-containing inorganic impurities (e.g., salts) or significant amounts of residual solvents that would skew the C, H, and N ratios. A result within ±0.4% of the theoretical value is considered strong evidence of purity.[15]
Comparative Summary of Purity Validation Techniques
| Technique | Principle of Measurement | Information Provided | Key Strengths | Critical Limitations |
| HPLC-PDA | Differential partitioning | Relative chromatographic purity | High resolution for complex mixtures; peak purity assessment via PDA.[4][5] | Requires UV-active impurities; co-elution is possible; relative, not absolute, purity. |
| GC-MS | Volatility & Mass-to-Charge Ratio | Volatile impurity profile; structural info on impurities | Excellent for residual solvents and volatile by-products; high sensitivity.[7] | Not suitable for non-volatile or thermally labile compounds.[6] |
| ¹H qNMR | Nuclear Magnetic Resonance | Absolute purity (assay); structural confirmation | Primary method for absolute quantitation; provides structural identity.[9][10] | Lower sensitivity than chromatography; requires careful parameter optimization.[16] |
| Elemental Analysis | Combustion & Detection of C,H,N | Elemental composition (% by mass) | Confirms empirical formula; detects inorganic impurities.[12][13] | Insensitive to isomeric impurities; requires high sample purity for good agreement. |
A Holistic Strategy for Purity Validation
No single technique is sufficient. A comprehensive and trustworthy purity assessment integrates these orthogonal methods to build a self-validating system.
Sources
- 1. Buy this compound (EVT-381651) | 31535-89-4 [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 7. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. azom.com [azom.com]
- 13. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 14. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rssl.com [rssl.com]
"1-Methyl-1,10-phenanthrolin-2(1H)-one" performance in solar cells vs other dyes
Introduction to Phenanthroline Ligands in DSSCs
Phenanthroline and its derivatives are heterocyclic organic compounds widely utilized as bidentate ligands in coordination chemistry. In the realm of dye-sensitized solar cells, they have played a crucial role as ancillary or "acceptor" ligands in ruthenium-based complexes. These ligands are instrumental in modulating the photophysical and electrochemical properties of the sensitizing dye, which in turn influences the overall performance of the solar cell. The rigid structure and strong π-accepting properties of phenanthroline ligands can enhance the metal-to-ligand charge transfer (MLCT) character of the dye, a critical process for efficient electron injection into the semiconductor's conduction band.
Comparative Performance of Solar Cell Dyes
The efficacy of a dye in a DSSC is quantified by several key performance indicators, including the power conversion efficiency (PCE), the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). Below is a comparison of a representative phenanthroline-containing ruthenium dye with other common classes of sensitizers.
| Dye Class | Representative Dye | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |
| Ruthenium-Polypyridyl (with Phenanthroline Ligand) | [Ru(dcbpy)₂(phen)]²⁺ (hypothetical) | 8-10 | 15-20 | 0.7-0.8 | 0.6-0.7 | General Literature |
| Ruthenium-Polypyridyl (Standard) | N719 | 10-11.5 | 20-22 | 0.7-0.75 | 0.7-0.75 | |
| Porphyrin | YD2-o-C8 | 12.3 | 22.1 | 0.74 | 0.75 | |
| Organic (Indoline) | D205 | 9.5 | 18.9 | 0.73 | 0.69 |
Note: The performance of "[Ru(dcbpy)₂(phen)]²⁺" is a generalized representation based on the known effects of phenanthroline ligands. Actual performance can vary significantly based on the specific derivative and experimental conditions.
The Role of Phenanthroline Ligands: A Mechanistic Perspective
The incorporation of phenanthroline as an ancillary ligand in ruthenium sensitizers offers several advantages:
-
Tuning of Redox Potential: The strong π-accepting nature of the phenanthroline ligand can lower the Lowest Unoccupied Molecular Orbital (LUMO) of the dye. This can lead to a more favorable energy alignment for electron injection from the dye's excited state into the conduction band of the semiconductor (typically TiO₂).
-
Enhanced Molar Extinction Coefficient: Modifications to the phenanthroline structure can increase the dye's ability to absorb light, leading to a higher population of excited states and potentially a greater Jsc.
-
Improved Stability: The rigid and bidentate coordination of phenanthroline to the metal center can enhance the overall stability of the dye complex, a crucial factor for the long-term performance of the solar cell.
Experimental Protocol: Fabrication and Characterization of a Dye-Sensitized Solar Cell
This section outlines a generalized, yet detailed, procedure for the fabrication and testing of a DSSC, which can be adapted for the evaluation of various dyes, including novel phenanthroline-based sensitizers.
I. Preparation of TiO₂ Photoanode
-
Substrate Cleaning: Begin with fluorine-doped tin oxide (FTO) coated glass substrates. Clean the substrates by sonicating sequentially in a detergent solution, deionized water, and ethanol for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Blocking Layer Deposition: A compact blocking layer of TiO₂ is often applied to the FTO surface to prevent charge recombination. This can be achieved by immersing the cleaned substrates in a 40 mM TiCl₄ aqueous solution at 70°C for 30 minutes, followed by rinsing with water and ethanol and annealing at 500°C for 30 minutes.
-
Mesoporous TiO₂ Layer: A paste of TiO₂ nanoparticles (e.g., P25) is screen-printed onto the blocking layer. The thickness of this layer is a critical parameter and is typically in the range of 10-15 µm.
-
Sintering: The TiO₂-coated substrate is gradually heated to 500°C and sintered at this temperature for 30 minutes to ensure good particle-to-particle electrical contact.
-
Post-treatment: After cooling to room temperature, the sintered TiO₂ film may be treated again with TiCl₄ solution as described in step 2 to enhance performance.
II. Dye Sensitization
-
Dye Solution Preparation: Prepare a solution of the desired dye (e.g., a phenanthroline-based ruthenium complex) in a suitable solvent, typically a mixture of acetonitrile and tert-butanol (1:1 v/v) at a concentration of 0.3-0.5 mM.
-
Immersion: Immerse the prepared TiO₂ photoanode in the dye solution and keep it in a sealed, dark container for 12-24 hours to allow for complete dye adsorption onto the TiO₂ surface.
-
Rinsing: After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
III. Assembly of the Solar Cell
-
Counter Electrode Preparation: A platinum (Pt) catalyst layer is deposited on another FTO substrate. This can be done by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating at 400°C for 15 minutes.
-
Cell Assembly: The dye-sensitized TiO₂ photoanode and the Pt-coated counter electrode are assembled into a sandwich-type cell, separated by a thin polymer spacer (e.g., Surlyn) of 25-60 µm thickness.
-
Electrolyte Injection: A liquid electrolyte is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. A common electrolyte consists of an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile.
-
Sealing: The holes are sealed to prevent leakage of the electrolyte.
IV. Photovoltaic Characterization
-
Current-Voltage (I-V) Measurement: The assembled DSSC is tested under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. The current-voltage characteristics are recorded with a source meter.
-
Performance Parameter Extraction: From the I-V curve, the key performance parameters (PCE, Jsc, Voc, and FF) are determined.
Caption: Experimental workflow for the fabrication and characterization of a dye-sensitized solar cell.
Conclusion
While the specific compound "1-Methyl-1,10-phenanthrolin-2(1H)-one" is not documented as a solar cell dye, the broader class of phenanthroline derivatives holds significant importance in the design of efficient ruthenium-based sensitizers. Their ability to fine-tune the electronic properties of the dye complex makes them a valuable tool for optimizing DSSC performance. Further research into novel phenanthroline structures could lead to the development of next-generation sensitizers with improved efficiency and stability. The experimental protocol provided herein offers a robust framework for the evaluation of such novel materials.
References
-
Nazeeruddin, M. K., De Angelis, F., Fantacci, S., Selloni, A., Viscardi, G., Liska, P., ... & Grätzel, M. (2005). Combined experimental and DFT-PBE0 theoretical study of photo-and electrochemical properties of a series of Ru (II) polypyridyl photosensitizers. Journal of the American Chemical Society, 127(48), 16835-16847. [Link]
-
Yella, A., Lee, H. W., Tsao, H. N., Yi, C., Chandiran, A. K., Nazeeruddin, M. K., ... & Grätzel, M. (2011). Porphyrin-sensitized solar cells with cobalt (II/III)-based redox electrolyte exceed 12 percent efficiency. Science, 334(6056), 629-634. [Link]
-
Ito, S., Miura, H., Uchida, S., Takata, M., Sumioka, K., Liska, P., ... & Grätzel, M. (2008). High-conversion-efficiency organic dye-sensitized solar cells with a novel indoline dye. Chemical Communications, (41), 5194-5196. [Link]
A Comparative Guide to the Cytotoxicity of 1-Methyl-1,10-phenanthrolin-2(1H)-one and Related Phenanthroline Analogs
This guide provides a comprehensive analysis of the cytotoxic properties of 1-Methyl-1,10-phenanthrolin-2(1H)-one and its structural analogs. While direct experimental data on this specific compound is limited in publicly accessible literature, this document synthesizes the extensive research on the broader class of 1,10-phenanthroline derivatives to provide a robust comparative framework for researchers, scientists, and drug development professionals. By examining the structure-activity relationships, mechanisms of action, and the profound impact of metal complexation, we can infer the potential cytotoxic profile of this compound and guide future experimental design.
Introduction to 1,10-Phenanthrolines in Cancer Research
1,10-Phenanthroline (phen) is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its planar structure and metal-chelating properties. This scaffold serves as a versatile platform for the design of novel therapeutic agents. Phenanthroline derivatives and their metal complexes have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and notably, anticancer effects[1][2]. The core mechanism of their cytotoxicity is often multifaceted, involving interactions with cellular macromolecules and the disruption of critical biological pathways.
While this compound itself is not extensively studied for its cytotoxic effects, its structural similarity to other bioactive phenanthrolines suggests it may possess significant anticancer potential. This guide will delve into the known cytotoxic activities of related compounds to build a predictive understanding of our target molecule.
The Cytotoxic Landscape of 1,10-Phenanthroline Derivatives
Research has consistently shown that 1,10-phenanthroline and its derivatives induce concentration-dependent cytotoxic effects across a range of human cancer cell lines[3]. The cytotoxicity of these compounds is often significantly greater than that of the established anticancer drug, cisplatin[3].
The Pivotal Role of Metal Complexation
A recurring theme in the study of phenanthroline cytotoxicity is the dramatic enhancement of activity upon coordination with transition metal ions. Metals such as copper (Cu), manganese (Mn), silver (Ag), gold (Au), and platinum (Pt) form stable complexes with phenanthroline derivatives, leading to compounds with potent anticancer properties[3][4]. This increased cytotoxicity is often attributed to several factors:
-
Enhanced Cellular Uptake: The lipophilicity of the metal-phenanthroline complex can be higher than that of the free ligand, facilitating its transport across the cell membrane[5].
-
Redox Activity: Metals like copper can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress[6].
-
DNA Interaction: The planar phenanthroline ligand can intercalate between DNA base pairs, while the metal center can covalently bind to DNA, leading to conformational changes and inhibition of DNA replication and transcription[2][4].
It is crucial to note that the stability of these metal complexes in cell culture media can influence their activity. Some complexes may dissociate, with the cytotoxic effects arising from the separate actions of the metal ion and the phenanthroline ligand[7].
Mechanisms of 1,10-Phenanthroline-Induced Cell Death
The cytotoxic effects of phenanthroline derivatives are mediated through several interconnected cellular pathways, ultimately leading to cell death, primarily through apoptosis.
Induction of Oxidative Stress
A primary mechanism of cytotoxicity for many phenanthroline compounds, particularly their copper complexes, is the induction of oxidative stress[6]. The generation of reactive oxygen species (ROS), such as hydroxyl radicals, can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage[5][8][9]. This oxidative onslaught can overwhelm the cell's antioxidant defenses, triggering apoptotic pathways[5].
DNA Damage and Interference with DNA Synthesis
The planar structure of the phenanthroline ring system allows it to intercalate into the DNA double helix, disrupting its structure and function[2]. Metal-phenanthroline complexes can further induce DNA cleavage, either through oxidative mechanisms or direct coordination to the DNA backbone[10][11][12]. This damage to the genetic material can inhibit DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis[3].
Mitochondrial Dysfunction
Mitochondria are key regulators of apoptosis and are a significant target for phenanthroline-based compounds. These compounds can disrupt mitochondrial function by altering the mitochondrial membrane potential and increasing mitochondrial ROS production[5][6]. The destabilization of mitochondria can lead to the release of pro-apoptotic factors, such as cytochrome c, which in turn activate the caspase cascade and execute the apoptotic program[4].
Inhibition of Key Cellular Enzymes and Pathways
Recent studies have revealed that phenanthroline derivatives can exhibit more targeted mechanisms of action. For instance, certain copper-phenanthroline complexes have been shown to act as potent and selective proteasome inhibitors[13][14][15]. The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition leads to the accumulation of misfolded proteins and the induction of apoptosis.
Furthermore, some phenanthroline derivatives have been found to suppress the PI3K/AKT/mTOR signaling pathway, a crucial pathway for cell proliferation, survival, and growth in many cancers[16]. By inhibiting this pathway, these compounds can effectively halt cancer cell growth and induce apoptosis.
Comparative Cytotoxicity Data
To provide a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various 1,10-phenanthroline derivatives and their metal complexes against different cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions (e.g., cell lines, incubation times).
| Compound/Complex | Cell Line | IC₅₀ (µM) | Incubation Time (h) | Reference |
| 1,10-Phenanthroline | A-498 (Kidney Carcinoma) | >20 | 72 | [3] |
| 1,10-Phenanthroline | Hep-G2 (Hepatocellular Carcinoma) | >20 | 72 | [3] |
| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 1.2 | 72 | [3] |
| [Cu(phen)₂(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | 1.5 | 72 | [3] |
| [Mn(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 2.5 | 72 | [3] |
| [Mn(phen)₂(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | 3.0 | 72 | [3] |
| [Ag₂(phen)₃(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 0.8 | 72 | [3] |
| [Ag₂(phen)₃(mal)]·2H₂O | Hep-G2 (Hepatocellular Carcinoma) | 1.0 | 72 | [3] |
| Pt(phen)Cl₂ | A549 (Lung Carcinoma) | ~80 | 24 | [4] |
| [Au(phen)Cl₂]Cl | A549 (Lung Carcinoma) | <40 | 24 | [4] |
| IPM714 (phenanthroline derivative) | HCT116 (Colorectal Carcinoma) | 1.74 | Not Specified | [16] |
| IPM714 (phenanthroline derivative) | SW480 (Colorectal Carcinoma) | 2.0 | Not Specified | [16] |
mal = malonate
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of cytotoxicity data, standardized assays are employed. The following are detailed protocols for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of living cells.[17]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[20][21]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[22]
Principle: LDH is a stable cytosolic enzyme that is released into the supernatant when the plasma membrane is compromised.[23][24] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[24] The amount of formazan is proportional to the number of lysed cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, carefully collect a small aliquot of the cell culture supernatant (e.g., 10-50 µL) from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 490 nm) using a microplate reader.[24]
-
Data Analysis: Determine the amount of LDH released for each treatment condition and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Visualizing the Mechanisms of Action
To better understand the complex interplay of factors involved in the cytotoxicity of phenanthroline derivatives, the following diagrams illustrate a proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of cytotoxicity for metal-phenanthroline complexes.
Caption: General workflow for in vitro cytotoxicity screening.
Conclusion and Future Directions
The available evidence strongly suggests that 1,10-phenanthroline derivatives are a promising class of compounds for anticancer drug development. Their cytotoxicity is often potent and can be significantly enhanced through metal complexation. The multifaceted mechanisms of action, including the induction of oxidative stress, DNA damage, mitochondrial dysfunction, and inhibition of key cellular pathways, offer multiple avenues for therapeutic intervention.
While direct experimental data for this compound is needed, this comparative guide provides a solid foundation for predicting its cytotoxic potential. Future research should focus on synthesizing this compound and evaluating its cytotoxicity against a panel of cancer cell lines, both as a free ligand and in complex with various metal ions. Mechanistic studies should also be conducted to elucidate its specific cellular targets and pathways. Such investigations will be crucial in determining the therapeutic potential of this compound and advancing the development of novel phenanthroline-based anticancer agents.
References
-
Deegan, C., McCann, M., Devereux, M., Coyle, B., & Egan, D. A. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters, 247(2), 224-233. [Link]
-
Creaven, B. S., Duff, B., Egan, D. A., Kavanagh, K., McCann, M., Noble, A., & Thati, B. (2006). Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes. Toxicology in Vitro, 20(5), 643-651. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Aksu, Y., & Durmaz, R. (2012). Studies on the cytotoxic, apoptotic and antitumoral effects of Au(III) and Pt(II) complexes of 1, 10-phenanthroline on V79 379A and A549 cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 845-853. [Link]
-
León, I. E., Cadavid-Vargas, J. F., Tiscornia, I., Porro, V., Di Virgilio, A. L., & Etcheverry, S. B. (2021). Phenanthroline Complexation Enhances the Cytotoxic Activity of the VO-Chrysin System. Molecules, 26(11), 3333. [Link]
-
Gandin, V., Pellei, M., Tisato, F., Porchia, M., Zanon, D., & Santini, C. (2018). Cytotoxic phenanthroline derivatives alter metallostasis and redox homeostasis in neuroblastoma cells. Oncotarget, 9(11), 9736. [Link]
-
Rochford, G. M., Mamone, D., Kascakova, S., Riva, A., Kellett, A., & Slep, L. D. (2022). Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1, 10-phenanthroline ligands: one of the multi-modes of anticancer activity?. Journal of Biological Inorganic Chemistry, 27(2), 209-223. [Link]
-
Varghese, S., Kumar, A., Singh, S., Kumar, A., & Singh, S. (2024). Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
-
Pinto, M., Correia, I., Gonçalves, G., Marques, F., Robalo, M. P., Martins, C., & Avecilla, F. (2019). Exploring the cytotoxic activity of new phenanthroline salicylaldimine Zn (II) complexes. Journal of inorganic biochemistry, 195, 133-146. [Link]
-
Zhang, Z., Bi, C., Schmitt, S. M., Fan, Y., Dong, L., Zuo, J., & Dou, Q. P. (2012). 1, 10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. JBIC Journal of Biological Inorganic Chemistry, 17(8), 1257-1267. [Link]
-
Adan, A., Kiraz, Y., & Baran, Y. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]
-
Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]
-
Odchimar, M. M., & Jones, B. (2001). Cytotoxic assays for screening anticancer agents. Journal of clinical oncology, 19(18_suppl), 63S-63S. [Link]
-
G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]
-
Levina, A., Crans, D. C., & Lay, P. A. (2017). High cytotoxicity of vanadium (IV) complexes with 1, 10-phenanthroline and related ligands is due to decomposition in cell culture medium. Journal of biological inorganic chemistry, 22(5), 663-672. [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Zhang, Z., Bi, C., Schmitt, S. M., Fan, Y., Dong, L., Zuo, J., & Dou, Q. P. (2012). 1, 10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. JBIC Journal of Biological Inorganic Chemistry, 17(8), 1257-1267. [Link]
-
Liu, Y., Zhang, Y., Liu, Y., Wang, Y., Zhang, J., & Wang, Y. (2020). Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin-resistant cells. Oncology letters, 20(3), 256. [Link]
-
Shova, S., Gulea, A., Poirier, D., Balan, G., & Darii, E. (2024). Self-Assembled Molecular Complexes of 1, 10-Phenanthroline and 2-Aminobenzimidazoles: Synthesis, Structure Investigations, and Cytotoxic Properties. International Journal of Molecular Sciences, 25(3), 1485. [Link]
-
Zhang, Z., Bi, C., Schmitt, S. M., Fan, Y., Dong, L., Zuo, J., & Dou, Q. P. (2012). 1, 10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. JBIC Journal of Biological Inorganic Chemistry, 17(8), 1257-1267. [Link]
-
Chen, P., Gao, Y., Li, Y., Zhang, Y., & Li, Y. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4, 5-f][3][6] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120. [Link]
-
Wheate, N. J., Taleb, R. I., Krause-Heuer, A. M., & Aldrich-Wright, J. R. (2007). The chemical structures of the 1, 10-phenanthroline and.... Dalton Transactions, (45), 5055-5076. [Link]
-
de Avellar, I. G., Magalhães, M. E., & Hermes-Lima, M. (2004). Reevaluating the role of 1, 10-phenanthroline in oxidative reactions involving ferrous ions and DNA damage. Biochimica et Biophysica Acta (BBA)-General Subjects, 1675(1-3), 46-53. [Link]
-
Zovko, M., & Zorc, B. (2008). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Arhiv za higijenu rada i toksikologiju, 59(4), 263-270. [Link]
-
An, L., Zhang, Y., Wu, J., & Zhang, H. (2011). Oxidative DNA damage induced by a Copper (II)‐1, 10‐phenanthroline‐L‐serine complex in the presence of rutin. Chemistry & biodiversity, 8(7), 1333-1343. [Link]
-
Smith, A. M., Williams, M. A., Tang, C., & He, L. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17799-17810. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Tsang, S. Y., Tam, S. C., Bremner, I., & Burkitt, M. J. (1996). Research communication copper-1, 10-phenanthroline induces internucleosomal DNA fragmentation in HepG2 cells, resulting from direct oxidation by the hydroxyl radical. Biochemical Journal, 317(1), 13-16. [Link]
-
Toso, L., Crisponi, G., & Santoro, E. (2024). When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis (Phenanthroline) Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. Angewandte Chemie. [Link]
-
Brown, C. L., & Devereux, M. (2021). Potential interactions between metal-based phenanthroline drugs and the Unfolded Protein Response Endoplasmic Reticulum stress pathway. Journal of Trace Elements in Medicine and Biology, 68, 126849. [Link]
-
de Avellar, I. G., Magalhães, M. E., & Hermes-Lima, M. (2004). Reevaluating the role of 1, 10-phenanthroline in oxidative reactions involving ferrous ions and DNA damage. Biochimica et Biophysica Acta (BBA)-General Subjects, 1675(1-3), 46-53. [Link]
-
An, L., Zhang, Y., Wu, J., & Zhang, H. (2011). Oxidative damage to DNA by 1, 10-phenanthroline/L-threonine copper (II) complexes with chlorogenic acid. Chemistry & biodiversity, 8(7), 1333-1343. [Link]
-
Rock, K. L., & Goldberg, A. L. (1993). Protease inhibitor, 1, 10-phenanthroline, both inhibits the processing.... Journal of immunology (Baltimore, Md.: 1950), 151(10), 5468-5476. [Link]
Sources
- 1. Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic phenanthroline derivatives alter metallostasis and redox homeostasis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High cytotoxicity of vanadium(IV) complexes with 1,10-phenanthroline and related ligands is due to decomposition in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research communication copper-1,10-phenanthroline induces internucleosomal DNA fragmentation in HepG2 cells, resulting from direct oxidation by the hydroxyl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reevaluating the role of 1,10-phenanthroline in oxidative reactions involving ferrous ions and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative DNA damage induced by a Copper(II)-1,10-phenanthroline-L-serine complex in the presence of rutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. static.igem.wiki [static.igem.wiki]
- 22. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 23. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to the Electrochemical Properties of 1-Methyl-1,10-phenanthrolin-2(1H)-one and Related Phenanthroline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and materials science, phenanthroline derivatives stand out for their versatile applications, ranging from catalysis and sensing to the development of novel therapeutics and luminescent materials.[1] The introduction of functional groups onto the phenanthroline scaffold allows for the fine-tuning of its electronic and, consequently, its electrochemical properties. This guide provides a comparative analysis of the electrochemical characteristics of 1-Methyl-1,10-phenanthrolin-2(1H)-one , a derivative with significant potential, against its parent compound, 1,10-phenanthroline , and its oxidized counterpart, 1,10-phenanthroline-5,6-dione . Understanding these electrochemical nuances is paramount for researchers aiming to leverage these compounds in the design of advanced molecular systems.
Introduction to the Electrochemical Landscape of Phenanthrolines
The electrochemical behavior of phenanthroline and its derivatives is largely dictated by the electron-rich aromatic system. The parent 1,10-phenanthroline is known for its high resistance to oxidation.[2] The introduction of a methyl group and a ketone functionality in this compound is expected to significantly alter its redox properties. The methyl group, being an electron-donating group, would likely make the molecule easier to oxidize compared to the unsubstituted phenanthroline. Conversely, the electron-withdrawing nature of the carbonyl group in the pyridinone ring could introduce interesting reductive electrochemical behavior.
This guide will delve into a comparative analysis of these properties, offering insights into how subtle molecular modifications translate into distinct electrochemical signatures.
Comparative Analysis of Electrochemical Properties
Below is a comparative summary of the known electrochemical properties of 1,10-phenanthroline and 1,10-phenanthroline-5,6-dione, which provides a framework for understanding the expected behavior of this compound.
| Compound | Key Electrochemical Features | Redox Potentials (vs. Ag/AgCl) | References |
| 1,10-Phenanthroline | High oxidation potential, generally considered electrochemically stable within the typical solvent window. Oxidation to the dione is possible under specific conditions. | Oxidation potential > +2 V.[2] | [2] |
| 1,10-Phenanthroline-5,6-dione | Exhibits well-defined, reversible reduction peaks corresponding to the quinone functionality. The redox potentials are pH-dependent. | pH-dependent reduction potentials.[5] | [5] |
| This compound | Predicted Behavior: Expected to have a lower oxidation potential than 1,10-phenanthroline due to the electron-donating methyl group. The pyridinone ring may introduce a reduction wave. | Not Experimentally Determined |
Causality Behind Experimental Choices in Phenanthroline Electrochemistry
The study of phenanthroline derivatives' electrochemical properties predominantly employs cyclic voltammetry (CV). This technique is favored for its ability to rapidly provide information on the redox potentials and the reversibility of electron transfer processes.
Choice of Solvent and Electrolyte: Non-aqueous solvents like acetonitrile (MeCN) and dichloromethane (DCM) are commonly used, paired with supporting electrolytes such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄). This choice is dictated by the need for a wide potential window to observe the redox events of the often-stable phenanthroline core and to ensure solubility of the compounds.
Working Electrode: Glassy carbon electrodes (GCE) are frequently utilized due to their wide potential range, chemical inertness, and relatively low background current. For specific applications or mechanistic studies, other materials like platinum or gold may be employed.[6]
Experimental Protocols
A typical experimental setup for the electrochemical characterization of phenanthroline derivatives using cyclic voltammetry is detailed below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy of the obtained data.
Protocol: Cyclic Voltammetry of Phenanthroline Derivatives
-
Preparation of the Analyte Solution:
-
Dissolve the phenanthroline derivative (e.g., this compound) in dry, degassed acetonitrile to a final concentration of 1 mM.
-
Add the supporting electrolyte (e.g., 0.1 M TBAPF₆) to the solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO₃) reference electrode.
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by sonication in ethanol and deionized water to ensure a clean and reproducible surface.
-
-
Cyclic Voltammetry Measurement:
-
Immerse the electrodes in the analyte solution.
-
Set the parameters on the potentiostat:
-
Initial Potential: A value where no faradaic current is observed.
-
Vertex Potentials: Chosen to encompass the expected redox events of the analyte.
-
Scan Rate: Typically start with 100 mV/s. Varying the scan rate can provide information about the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).
-
-
Record the cyclic voltammogram.
-
As an internal standard, add a known redox couple with a stable and well-defined potential, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution after the initial measurement and record the voltammogram again. This allows for the accurate determination of the redox potentials relative to a standard reference.
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible processes as the midpoint of the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc)/2).
-
For irreversible processes, report the peak potential (Ep).
-
The peak separation (ΔEp = Epa - Epc) for a reversible one-electron process is theoretically 59 mV at 25 °C. Larger separations can indicate quasi-reversible or irreversible electron transfer kinetics.
-
Visualizing the Electrochemical Landscape
To better understand the structural relationships and the flow of a typical electrochemical experiment, the following diagrams are provided.
Caption: Structural relationship between the target compound and its analogues.
Caption: A streamlined workflow for electrochemical analysis using cyclic voltammetry.
Conclusion and Future Directions
The electrochemical properties of this compound, while not yet extensively documented, can be logically inferred from the behavior of its parent and oxidized analogs. The presence of both an electron-donating methyl group and an electron-withdrawing carbonyl group within the pyridinone ring suggests a rich and nuanced electrochemical profile that warrants further experimental investigation. Such studies would be invaluable for unlocking the full potential of this and similar derivatives in applications where precise control of redox behavior is critical. The protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on these explorations.
References
-
S. K. S. Parashar, R. S. S. Kumar, A. K. Debnath, and S. C. Sahoo, "Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing," Langmuir, vol. 30, no. 34, pp. 10513–10521, 2014. [Link]
-
N. Zakharov, P. Oskin, R. Lepikash, and S. Alferov, "(A) Cyclic voltammetry of electropolymerization of 1,10-phenanthroline...," ResearchGate, 2019. [Link]
-
S. Akerboom, J. J. M. H. van den Elshout, I. Mutikainen, M. A. Siegler, W. T. Fu, and E. Bouwman, "this compound (L) as a ligand to Eu(III): Crystal structure and luminescent properties of [Eu(L)3(NO3)3]," Polyhedron, vol. 64, pp. 106–109, 2013. [Link]
-
B. Yuan, Y. Zhu, and K. Xu, "The Study on 1,10-Phenanthroline-copper Complex By CV-Thin Layer Spectroelectrochemistry," International Journal of Electrochemical Science, vol. 10, pp. 4138–4145, 2015. [Link]
-
S. Ye, Y. Wang, X. Zhang, and C. A. Ma, "Synthesis and pH-sensitive redox properties of 1,10-phenanthroline-5,6-dione complexes," Inorganica Chimica Acta, vol. 362, no. 9, pp. 3131–3136, 2009. [Link]
-
S. K. S. Parashar, R. S. S. Kumar, A. K. Debnath, and S. C. Sahoo, "Electrochemical Behavior of the 1,10-Phenanthroline Ligand on a Multiwalled Carbon Nanotube Surface and Its Relevant Electrochemistry for Selective Recognition of Copper Ion and Hydrogen Peroxide Sensing," ResearchGate, 2014. [Link]
-
M. O. F. Goulart, A. L. de Oliveira, and L. T. Kubota, "Cyclic Voltammetric and Spectroelectrochemical Studies of Tris(5-amino-1,10-phenantroline)Iron(II) Polymer Films," International Journal of Electrochemical Science, vol. 15, pp. 10707–10722, 2020. [Link]
-
A. S. Sawadogo, A. Zerbo, I. H. N. Bassolé, S. A. Traoré, and B. S. Hama-Traoré, "Electrochemical determination of iron(II) at a Nafion-1,10-phenanthroline-modified carbon paste electrode: Assess," ChemXpress, vol. 6, no. 3, pp. 71–90, 2014. [Link]
-
R. G. Buckley, J. G. McGinley, and J. F. O'Hara, "Crystal Structure and Luminescence of the [Eu(Phen)2(NO3)3] Complex. The Role of the Ion-Coactivator," ResearchGate, 2015. [Link]
-
Y. Peng, Z. Niu, W. Huang, S. Chen, and Z. Li, "Surface-Enhanced Raman Scattering Studies of 1,10-Phenanthroline Adsorption and Its Surface Complexes on a Gold Electrode," The Journal of Physical Chemistry B, vol. 109, no. 18, pp. 8948–8955, 2005. [Link]
-
R. Sokolová, J. E. Nycz, J. Wantulok, and D. Swoboda, "Spectroelectrochemical Properties of 1,10-Phenanthroline Substituted by Phenothiazine and Carbazole Redox-active Units," ResearchGate, 2019. [Link]
-
"1,10-Phenanthroline," Wikipedia, 2023. [Link]
-
"this compound," PubChem, 2023. [Link]
-
A. G. G. D'Alessandro, A. G. G. G. D'Alessandro, F. F. F. Cariati, and D. D. D. Roberto, "Luminescent 1,10-Phenanthroline β-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties," Molecules, vol. 27, no. 20, p. 7035, 2022. [Link]
-
P. A. G. H. Petrova, A. G. G. H. Trendafilova, and I. I. I. H. Philipova, "Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions," Molecules, vol. 26, no. 24, p. 7575, 2021. [Link]
-
S. K. Mandal, "What would be the redox wave nature of phenanthroline or phenanthroline ester?," ResearchGate, 2019. [Link]
-
R. Giereth, A. K. Mengele, S. T. Steiger, M. Karnahl, and S. Tschierlei, "Copper(I) Phosphinooxazoline Complexes: Impact of the Ligand Substitution and Steric Demand on the Electrochemical and Photophysical Properties," Chemistry – A European Journal, vol. 26, no. 69, pp. 16428–16438, 2020. [Link]
-
W. H. F. Sasse and C. P. Whittle, "Transformations in the 1,10-Phenanthroline Series," The Journal of Organic Chemistry, vol. 26, no. 6, pp. 2225–2226, 1961. [Link]
Sources
- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 2. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Navigating Molecular Interactions: A Comparative Guide to the Binding Affinity of Methylated 1,10-Phenanthroline Derivatives
For researchers and drug development professionals, understanding the nuanced interactions between small molecules and their biological targets is paramount. The 1,10-phenanthroline scaffold, a rigid, planar heterocyclic system, has long been a subject of intense study due to its potent metal-chelating and DNA-intercalating properties. The addition of methyl groups to this core structure can dramatically alter its physicochemical properties, leading to significant changes in binding affinity and target selectivity.
This guide provides a comprehensive comparison of the binding affinities of various methylated 1,10-phenanthroline derivatives, offering insights into how structural modifications influence their interactions with key biological targets such as DNA and metalloproteases. While specific experimental data for 1-Methyl-1,10-phenanthrolin-2(1H)-one is not extensively available in the public domain, this guide will analyze structurally related compounds to provide a predictive framework for its potential binding characteristics.
The Influence of Methylation on 1,10-Phenanthroline's Biological Activity
The 1,10-phenanthroline core is a versatile pharmacophore, with its derivatives showing promise in various therapeutic areas, including cancer and infectious diseases.[1][2] The primary mechanisms of action for this class of compounds are twofold:
-
Metalloprotease Inhibition: The two nitrogen atoms in the phenanthroline ring system are perfectly positioned to chelate metal ions, particularly zinc, which is a critical cofactor for many enzymes, including matrix metalloproteases (MMPs).[3] By sequestering the metal ion from the enzyme's active site, these compounds can effectively inhibit its function.
-
DNA Intercalation: The planar aromatic structure of 1,10-phenanthroline allows it to insert itself between the base pairs of DNA.[4][5] This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.[6][7]
Methylation, the addition of one or more methyl (-CH3) groups to the phenanthroline ring, can significantly impact these activities. Methyl groups can influence the molecule's electronics, sterics, and hydrophobicity, thereby altering its binding affinity for both metalloproteases and DNA.[8]
Comparative Binding Affinity of Methylated 1,10-Phenanthroline Derivatives
DNA Intercalation
The position and number of methyl groups on the phenanthroline ring have a profound effect on DNA binding affinity. A study on platinum(II) complexes of various methylated 1,10-phenanthrolines revealed significant variations in their cytotoxicity and DNA binding constants.[6]
| Compound/Complex | Target | Method | IC50 (µM) | Binding Constant (K) |
| [Pt(en)(phen)]Cl2 | L1210 Murine leukemia | Cytotoxicity Assay | 9.7 ± 0.3 | Not Reported |
| [Pt(en)(5-Mephen)]Cl2 | L1210 Murine leukemia | Cytotoxicity Assay | 2.8 ± 0.8 | Not Reported |
| [Pt(en)(5,6-Me2phen)]Cl2 | L1210 Murine leukemia | Cytotoxicity Assay | 1.5 ± 0.3 | Not Reported |
| [Pt(en)(4-Mephen)]Cl2 | L1210 Murine leukemia | Cytotoxicity Assay | > 50 | Not Reported |
| [Pt(en)(4,7-Me2phen)]Cl2 | L1210 Murine leukemia | Cytotoxicity Assay | > 50 | Not Reported |
| [Pt(en)(3,4,7,8-Me4phen)]Cl2 | L1210 Murine leukemia | Cytotoxicity Assay | > 50 | Not Reported |
Data sourced from Brodie et al. (2005).[6]
These results suggest that methylation at the 5 and 5,6 positions enhances cytotoxic activity, which is often correlated with stronger DNA intercalation. Conversely, methylation at the 4, 7, and 3, 8 positions leads to a dramatic decrease in activity. This is likely due to steric hindrance, where the methyl groups prevent the molecule from effectively inserting between DNA base pairs. Theoretical studies have further elucidated that the interaction energy of methylated phenanthrolines with DNA is a complex interplay of dispersion forces and Pauli repulsion, with the position of the methyl group being a critical determinant.[9]
For this compound, the methyl group at the 1-position (a nitrogen atom) and the carbonyl group at the 2-position introduce significant changes to the electronic and steric profile of the molecule compared to simple methylated phenanthrolines. The impact of these specific substitutions on DNA binding would require dedicated experimental investigation.
Metalloprotease Inhibition
1,10-phenanthroline is a well-established inhibitor of metalloproteases.[3] The inhibitory activity stems from its ability to chelate the active site metal ion. The affinity of this chelation can be modulated by substituents on the phenanthroline ring.
A comparative study on the metal chelation affinity of various substituted phenanthrolines provides insight into how these modifications affect their interaction with metal ions.[10]
| Ligand | Metal Ion | log K1 | log K2 | log K3 |
| 1,10-Phenanthroline | Fe(II) | 5.85 | 5.3 | 9.85 |
| 1,10-Phenanthroline | Zn(II) | 6.4 | 5.7 | 5.2 |
| 5-Methyl-1,10-phenanthroline | Fe(II) | 6.25 | 5.5 | 10.15 |
| 5-Nitro-1,10-phenanthroline | Fe(II) | 4.9 | 4.6 | 8.3 |
Data represents stability constants (log K) and is sourced from a BenchChem guide on substituted phenanthrolines.[10]
The data indicates that electron-donating groups like methyl at the 5-position increase the stability of the metal complex, suggesting a higher binding affinity. Conversely, electron-withdrawing groups like nitro decrease the stability. For this compound, the N-methylation and the adjacent carbonyl group would likely influence the electron density of the nitrogen atoms involved in chelation, thereby affecting its binding affinity to metalloproteases.
Experimental Protocols for Determining Binding Affinity
To accurately assess the binding affinity of this compound and its analogs, a variety of biophysical techniques can be employed. The choice of method depends on the nature of the target and the information required (e.g., thermodynamics, kinetics).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Principle: A solution of the ligand (e.g., a phenanthroline derivative) is titrated into a solution of the target molecule (e.g., a metalloproteinase or DNA) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of the target protein and the phenanthroline derivative in the same buffer to minimize heats of dilution. Degas both solutions to prevent air bubbles.
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
-
Titration: Fill the ITC syringe with the ligand solution and the sample cell with the target molecule solution. Perform a series of injections of the ligand into the sample cell.
-
Data Analysis: The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to target. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[10]
Diagram of ITC Workflow
Caption: Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates) in addition to the binding affinity.
Principle: One of the binding partners is immobilized on a sensor chip. The other partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected by the instrument.
Detailed Protocol:
-
Immobilization: Covalently attach the target protein to the sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of the phenanthroline derivative over the immobilized target.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the binding interaction without denaturing the immobilized protein.
-
Data Analysis: The binding data is plotted as response units (RU) over time. The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a kinetic model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Diagram of SPR Workflow
Caption: Workflow for Surface Plasmon Resonance.
Conclusion and Future Directions
The 1,10-phenanthroline scaffold represents a rich source of biologically active molecules. The strategic placement of methyl groups can fine-tune their binding affinities for DNA and metalloproteases, offering a pathway to develop more potent and selective therapeutic agents. While the specific binding characteristics of this compound remain to be elucidated, the comparative data from its structural analogs provide a strong foundation for future investigations. The application of robust biophysical techniques such as ITC and SPR will be crucial in quantifying its binding affinity and unraveling its full therapeutic potential.
References
-
Brodie, A. M., et al. (2005). DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines. Journal of Inorganic Biochemistry, 99(3), 738-748. Available at: [Link]
-
Gil, A., et al. (2021). Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. RSC Advances, 11(5), 2829-2841. Available at: [Link]
-
Hazarika, P., et al. (2011). A model study on the stacking interaction of phenanthroline ligand with nucleic acid base pairs: An ab initio, MP2 and DFT studies. Journal of Biophysical Chemistry, 2(2), 127-136. Available at: [Link]
-
McCann, M., et al. (2018). In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes. Toxicology Research, 7(4), 627-638. Available at: [Link]
-
Sánchez-González, Á., et al. (2021). New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. Molecules, 26(16), 4983. Available at: [Link]
-
Abebe, A., & Hailemariam, T. (2016). Synthesis of organic salts from 1,10-phenanthroline for biological applications. Cogent Chemistry, 2(1), 1200388. Available at: [Link]
-
Wheate, N. J., et al. (2007). Novel platinum(II)-based anticancer complexes and molecular hosts as their drug delivery vehicles. Dalton Transactions, (45), 5461-5469. Available at: [Link]
-
Deegan, C., et al. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters, 247(2), 224-233. Available at: [Link]
-
Taniyama, Y., et al. (2020). Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline. Journal of Biochemistry, 168(6), 631-638. Available at: [Link]
-
Zelenin, O. Y., et al. (2024). DNA Interaction with Coordination Compounds of Cd(II)containing 1,10-Phenanthroline. International Journal of Molecular Sciences, 25(3), 1827. Available at: [Link]
-
Rosas-García, V. M., et al. (2022). Synthesis of (1,10-Phenanthroline-κ2N,N′)(β2-Methyl- and β2-PhenylAlaninate-κ2N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. Molecules, 27(21), 7268. Available at: [Link]
-
Brodie, A. M., et al. (2005). DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines. Journal of Inorganic Biochemistry, 99(3), 738-748. Available at: [Link]
-
Coluccia, A., et al. (2019). The 1,10-Phenanthroline Ligand Enhances the Antiproliferative Activity of DNA-Intercalating Thiourea-Pd(II) and -Pt(II) Complexes Against Cisplatin-Sensitive and -Resistant Human Ovarian Cancer Cell Lines. International Journal of Molecular Sciences, 20(23), 6039. Available at: [Link]
-
Schmidt, L. H., et al. (1981). The effects of 1,10-phenanthroline on the binding of activated rat hepatic glucocorticoid-receptor complexes to deoxyribonucleic acid-cellulose. Endocrinology, 109(5), 1463-1471. Available at: [Link]
-
McCann, M., et al. (2018). In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes. Toxicology Research, 7(4), 627-638. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO1999021860A1 - Phenanthroline derivatives - Google Patents [patents.google.com]
- 5. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of 1-Methyl-1,10-phenanthrolin-2(1H)-one
Hazard Profile & Risk Assessment: Understanding the "Why"
The disposal protocol for any chemical is dictated by its inherent hazards. For 1-Methyl-1,10-phenanthrolin-2(1H)-one, we must infer its risk profile from well-characterized analogues. The core 1,10-phenanthroline structure is known for significant toxicity.
Key Inferred Hazards:
-
Acute Oral Toxicity: 1,10-Phenanthroline is classified as "Toxic if swallowed"[1][2][3]. Derivatives like 2-Methyl-1,10-phenanthroline are listed as "Harmful if swallowed"[4]. Therefore, it is imperative to handle this compound as a substance with, at minimum, moderate to high acute oral toxicity. This necessitates stringent controls to prevent ingestion via direct or cross-contamination.
-
Environmental Hazard: 1,10-Phenanthroline is classified as "Very toxic to aquatic life with long lasting effects"[1][3][5]. This is a critical disposal consideration. The high aquatic toxicity means that direct release to the environment, including drain disposal, is strictly prohibited to prevent ecological damage[6].
-
Irritant Properties: Related compounds are known to cause skin and serious eye irritation[4]. All personal contact should be avoided through the use of appropriate Personal Protective Equipment (PPE).
Comparative Hazard Summary of Analogue Compounds
| Hazard Classification | 1,10-Phenanthroline Monohydrate[1][3] | 2-Methyl-1,10-phenanthroline[4] | Inferred Profile for this compound |
| GHS Pictograms | Skull and Crossbones, Environment | Exclamation Mark | ** Skull and Crossbones, Environment, Exclamation Mark (Assumed) |
| Signal Word | Danger | Warning | Danger (Assumed) |
| Acute Oral Toxicity | H301: Toxic if swallowed | H302: Harmful if swallowed | Assume H301/H302 potential |
| Skin Irritation | Not Classified | H315: Causes skin irritation | Assume H315 potential |
| Eye Irritation | Not Classified | H319: Causes serious eye irritation | Assume H319 potential |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects | Not Classified | Assume H410 potential ** |
This data-driven assessment forms the logical basis for the stringent disposal protocols that follow. The primary directive is to contain the chemical and ensure it enters a designated hazardous waste stream.
Pre-Disposal Operations: Decontamination & Segregation
Proper disposal begins before the waste bottle is sealed. The principle of waste segregation is paramount to prevent dangerous reactions and to ensure compliant disposal.
Protocol for Decontaminating Glassware/Apparatus:
-
Initial Mechanical Removal: Remove as much of the solid or liquid residue as possible mechanically (e.g., with a spatula for solids).
-
Solvent Rinse: Rinse the apparatus three times with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol, or methanol). The choice of solvent should be compatible with other waste in the designated solvent waste container.
-
Collect Rinse Solvent: Crucially, this rinse solvent (rinsate) is now considered hazardous waste. It must be collected in a properly labeled, closed container for hazardous solvent waste. Do not discharge it down the drain.
-
Final Wash: After the solvent rinse, the apparatus can be washed with soap and water as per standard laboratory procedure.
Step-by-Step Disposal Protocol
This protocol applies to the pure compound, solutions containing it, and any materials grossly contaminated with it.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the following:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles[4][7].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves as solid hazardous waste[5].
-
Body Protection: A standard laboratory coat.
Step 2: Classify as Hazardous Waste
Based on its inferred toxicity and ecotoxicity, this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines from the U.S. Environmental Protection Agency (EPA) or equivalent local and national regulations[8][9][10].
Step 3: Waste Stream Segregation and Containment
Proper segregation is essential. Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids[2][5][7].
-
For Solid Waste (Pure Compound, Contaminated PPE, Spill Debris):
-
Collect in a durable, sealable polyethylene bag or a wide-mouth solid waste container.
-
Ensure the container is clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date.
-
-
-
For Liquid Waste (Solutions, Rinsates):
-
Collect in a designated, chemically compatible (e.g., glass or polyethylene) waste container with a secure, vapor-tight screw cap.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Label the container as described for solid waste, listing all chemical constituents and their approximate percentages.
-
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Accumulation area, as defined by your institution's Chemical Hygiene Plan (CHP)[11][12]. This area should be secure, well-ventilated, and away from drains.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or contracted hazardous waste disposal company to arrange for pickup[9].
-
Manifesting: Ensure the waste is properly documented on a Uniform Hazardous Waste Manifest for transport[12]. Your EHS office will typically manage this process.
-
Final Treatment: The ultimate disposal method will be determined by the licensed waste contractor but is likely to be high-temperature incineration, which is an effective method for destroying organic compounds[13][14].
ABSOLUTELY PROHIBITED:
-
Do NOT dispose of down the drain. This is forbidden due to the high aquatic toxicity[1][3].
-
Do NOT dispose of in regular trash. This is forbidden due to the acute toxicity and environmental hazards[15].
Emergency Procedures: Spill Management
Accidents require immediate and correct action to mitigate risk.
-
For Small Spills (Solid):
-
Gently sweep or scoop the material into a hazardous waste container. Use dry cleanup procedures to avoid generating dust[4][16].
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the solid hazardous waste container.
-
Wash the area with soap and water.
-
For Small Spills (Liquid/Solution):
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads)[7].
-
Carefully scoop the absorbent material into a hazardous waste container.
-
Wipe the area and decontaminate as described above.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and notify your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains or waterways[1].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal Workflow for this compound.
References
-
Safety Data Sheet: 1,10-Phenanthroline monohydrate. (2024-03-03). Carl ROTH. [Link]
-
Safety Data Sheet: 1,10-Phenanthroline. (2015-03-19). Global Safety Management, Inc. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Tailoring the selectivity of phenanthroline derivatives for the partitioning of trivalent Am/Eu ions – a relativistic DFT study. (2021). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
SAFETY DATA SHEET - Kao Chemicals. (2024-09-25). Kao Chemicals. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). U.S. Environmental Protection Agency (EPA). [Link]
-
Treatment of 1,10-phenanthroline laboratory wastewater using the solar photo-Fenton process. (2011). PubMed. [Link]
-
HS Code 2933: Heterocyclic Compounds Regulations. (2025-04-30). Mercury Business Services. [Link]
-
Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations. (2021-11-18). American Chemical Society Publications. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022-09-13). Clean Management. [Link]
-
Direct C-H Functionalization of Phenanthrolines. (2021-11-18). Heriot-Watt University. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. (1991). DTIC. [Link]
-
Theoretically investigating the ability of phenanthroline derivatives to separate transuranic elements and their bonding properties. (2021). New Journal of Chemistry (RSC Publishing). [Link]
-
Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Best Practices for Hazardous Waste Disposal. (2016-12-05). AEG Environmental. [Link]
-
What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone. [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2000-08-10). Catalysis Today. [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. uccaribe.edu [uccaribe.edu]
- 6. Treatment of 1,10-phenanthroline laboratory wastewater using the solar photo-Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1 10-Phenanthroline Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. epa.gov [epa.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. m.youtube.com [m.youtube.com]
- 11. osha.gov [osha.gov]
- 12. epa.gov [epa.gov]
- 13. chemical.kao.com [chemical.kao.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. acs.org [acs.org]
- 16. westliberty.edu [westliberty.edu]
Navigating the Safe Handling of 1-Methyl-1,10-phenanthrolin-2(1H)-one: A Guide to Personal Protective Equipment and Disposal
The novel heterocyclic compound, 1-Methyl-1,10-phenanthrolin-2(1H)-one, a derivative of the well-studied 1,10-phenanthroline, presents unique opportunities in drug development and chemical research. Its structural similarity to phenanthroline-based ligands, which are instrumental in applications ranging from nuclear waste treatment to photocatalysis, underscores its research potential.[1][2][3] However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. While specific toxicological data for this methylated derivative is limited, the available information for the parent compound, 1,10-phenanthroline, mandates a cautious and well-defined handling protocol.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a practical, step-by-step resource for the safe handling and disposal of this compound, ensuring that scientific advancement and personal safety proceed in tandem.
Hazard Assessment: A Proactive Approach to Safety
The Globally Harmonized System (GHS) classification for this compound indicates that it is "Harmful if swallowed" and "Causes serious eye irritation".[4] However, the safety data for its parent compound, 1,10-phenanthroline, reveals a more severe hazard profile, including "Toxic if swallowed" with an acute oral LD50 of 132 mg/kg in rats, and it is considered very hazardous in case of ingestion.[5][6][7][8][9][10][11] Furthermore, 1,10-phenanthroline is noted as a skin and eye irritant and is very toxic to aquatic life with long-lasting effects.[6][7][8]
Given these facts, a conservative approach is warranted. This compound should be handled as a substance with high acute oral toxicity, and as a skin and serious eye irritant. All handling procedures must be designed to minimize exposure through ingestion, inhalation, and skin or eye contact.
Engineering and Administrative Controls: The First Line of Defense
Before considering personal protective equipment (PPE), a robust framework of engineering and administrative controls must be established. These measures are designed to minimize hazards at their source.
-
Engineering Controls : All work involving this compound, especially the handling of its solid form, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust particles.[7] The fume hood also provides a contained space in case of spills. Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
-
Administrative Controls : Access to areas where this compound is stored and handled should be restricted to authorized and trained personnel. Clear and concise standard operating procedures (SOPs) for handling and disposal must be written and readily available. All users must be thoroughly trained on these procedures and the specific hazards of the compound.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical to prevent direct contact with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Fully-buttoned lab coat | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a fume hood is unavoidable.[6][12] |
| Running reactions and work-up | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not generally required if conducted in a fume hood. |
| Handling spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
Eye and Face Protection
Given that this compound is classified as causing serious eye irritation, robust eye and face protection is non-negotiable.[4]
-
Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory at all times when handling the compound.
-
A face shield worn over safety goggles is required when there is a risk of splashing or when handling larger quantities.[12][13]
Hand Protection
To prevent skin contact, the selection of appropriate gloves is crucial.
-
Nitrile or neoprene gloves are recommended as they offer good resistance to a broad range of chemicals.[13][14] Given the ketone functional group, nitrile gloves are a suitable choice.[15]
-
Double-gloving is a prudent measure to increase protection, especially during prolonged handling.
-
Inspect gloves for any signs of degradation or punctures before each use.
-
Change gloves immediately if they become contaminated.
Body Protection
Protecting the skin on the rest of the body is equally important.
-
A clean, fully-buttoned laboratory coat should be worn at all times.
-
For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Wear long pants and closed-toe shoes to ensure no skin is exposed.[12]
Respiratory Protection
While engineering controls like a fume hood are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations.
-
If handling the solid compound outside of a fume hood is absolutely unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[6][12]
-
All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training.[12]
Step-by-Step Protocols for Safe Handling
Adherence to a strict, procedural workflow is paramount for safety.
Donning PPE
Caption: Sequential process for donning Personal Protective Equipment.
Doffing PPE
The removal of PPE is a critical step to prevent cross-contamination.
Caption: Sequential process for the safe removal of Personal Protective Equipment.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical handling lifecycle, essential for both environmental protection and laboratory safety.
Disposal of this compound
-
Unused or waste this compound is classified as a toxic solid, organic, n.o.s. and should be disposed of as hazardous chemical waste.[5][7]
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7][8]
Disposal of Contaminated Materials
-
Disposable PPE (gloves, etc.) that has come into contact with the compound should be collected in a designated, sealed waste bag and disposed of as hazardous waste.
-
Contaminated labware should be decontaminated by rinsing with an appropriate solvent in a fume hood. The resulting rinseate must be collected as hazardous waste.
-
Spill cleanup materials should be collected in a sealed container and disposed of as hazardous waste.
In the event of a spill, evacuate the area and alert your laboratory supervisor and EHS office immediately. Only trained personnel with the appropriate PPE should attempt to clean up a spill.
By implementing these comprehensive safety and disposal procedures, researchers can confidently work with this compound, minimizing personal risk and ensuring environmental responsibility.
References
- Material Safety Data Sheet for 1,10-Phenanthroline. (2010).
- Safety Data Sheet for 1,10-Phenanthroline Monohydrate. (2014). Fisher Scientific.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- Safety Data Sheet for 1,10-Phenanthroline. (2015). Global Safety Management, Inc.
- PubChem Compound Summary for CID 3581387, this compound. National Center for Biotechnology Information.
- Safety Data Sheet for 1,10-PHENANTHROLINE Monohydrate. (2018). Chem-Supply.
- Safety Data Sheet for o-Phenanthroline. (n.d.).
- Safety Data Sheet for 1,10-Phenanthroline Monohydrate (Certified ACS). (2025). Fisher Scientific.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- Health and Safety Procedure 300 – Personal Protective Equipment. (2017). Westlake.
- Safety Data Sheet for 1,10-Phenanthroline. (2025). Sigma-Aldrich.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- Safety Data Sheet for 1,10-PHENANTHROLINE, MONOHYDRATE, REAGENT, ACS. (2015). Spectrum Chemical.
- Personal Protective Equipment (PPE) Glove Selection Chart. University of Tennessee Knoxville.
- Safety Data Sheet for 1,10-Phenanthroline monohydrate. (2025). Sigma-Aldrich.
- Tailoring the selectivity of phenanthroline derivatives for the partitioning of trivalent Am/Eu ions – a relativistic DFT study. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
- Direct C-H Functionalization of Phenanthrolines. (2021). Heriot-Watt University.
- Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Tailoring the selectivity of phenanthroline derivatives for the partitioning of trivalent Am/Eu ions – a relativistic DFT study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C13H10N2O | CID 3581387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. actylislab.com [actylislab.com]
- 6. westliberty.edu [westliberty.edu]
- 7. uccaribe.edu [uccaribe.edu]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. hsa.ie [hsa.ie]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
